molecular formula C13H8BrNO B2910729 7-bromo-2-phenyl-Benzoxazole CAS No. 1268137-13-8

7-bromo-2-phenyl-Benzoxazole

Cat. No.: B2910729
CAS No.: 1268137-13-8
M. Wt: 274.117
InChI Key: NLBSIKDIYFCCQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-2-phenyl-Benzoxazole is a useful research compound. Its molecular formula is C13H8BrNO and its molecular weight is 274.117. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-2-phenyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO/c14-10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBSIKDIYFCCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Bromo-2-Phenyl-Benzoxazole: A Technical Guide to its Chemical Properties and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the benzoxazole scaffold is a privileged structure, appearing in numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4] This guide focuses on a key derivative, 7-bromo-2-phenyl-benzoxazole (C₁₃H₈BrNO) , a versatile building block whose strategic placement of a bromine atom unlocks a wealth of synthetic possibilities.

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing an in-depth exploration of the synthesis, chemical properties, and reactive potential of this important intermediate. We will move beyond simple data reporting to explain the underlying principles that govern its reactivity and the rationale behind its application in complex molecular design.

Physicochemical and Structural Properties

This compound is a white, powdered organic solid with a molecular weight of 274.11 g/mol .[5][] Its core structure consists of a phenyl group attached at the 2-position of a benzoxazole ring system, which is further substituted with a bromine atom at the 7-position. This specific arrangement of a strong electron-withdrawing benzoxazole core and a reactive bromine handle makes it a highly valuable intermediate.[7][8]

PropertyValueSource
CAS Number 1268137-13-8[5][][9]
Molecular Formula C₁₃H₈BrNO[5][]
Molecular Weight 274.11 g/mol [5][]
Appearance White Powder[5]
Purity Typically ≥97-99%[5][10]
Canonical SMILES C1=CC=C(C=C1)C2=NC3=C(O2)C(=CC=C3)Br[]
InChI Key Information Not Available in Search Results

Synthesis and Mechanistic Considerations

The construction of the 2-aryl-benzoxazole core is a well-established transformation in organic chemistry. The most common and direct methodologies involve the condensation and subsequent cyclization of a 2-aminophenol precursor with a benzoic acid derivative or an aldehyde.

Primary Synthetic Pathway: Condensation & Cyclization

The industrial synthesis of this compound typically involves the condensation of 2-amino-6-bromophenol with benzoyl chloride (or benzoic acid). This reaction proceeds in two key stages:

  • Amide Formation: The nucleophilic amino group of 2-amino-6-bromophenol attacks the electrophilic carbonyl carbon of benzoyl chloride, forming an intermediate N-(3-bromo-2-hydroxyphenyl)benzamide.

  • Intramolecular Cyclization: Under acidic (e.g., polyphosphoric acid) or thermal conditions, the hydroxyl group attacks the amide carbonyl, followed by dehydration to yield the stable, aromatic benzoxazole ring system.

The choice of a strong acid catalyst is crucial as it protonates the amide carbonyl, increasing its electrophilicity and facilitating the ring-closing attack by the phenolic hydroxyl group.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage A Reactants: 2-Amino-6-bromophenol Benzoyl Chloride C Reaction: Heat to 130-160 °C (Amide formation & Cyclodehydration) A->C B Solvent/Catalyst: Polyphosphoric Acid (PPA) or High-Boiling Solvent (e.g., o-xylene) B->C D Quenching: Cool reaction mixture Pour into ice-water or NaHCO₃(aq) C->D E Precipitation: Crude product precipitates D->E F Isolation: Filter solid product Wash with water E->F G Recrystallization: Dissolve crude solid in hot solvent (e.g., Ethanol, Isopropanol) F->G H Final Product: Collect pure crystals by filtration Dry under vacuum G->H I Characterization: NMR, MS, Melting Point H->I

Caption: Synthetic workflow for this compound.

Alternative Synthetic Routes

While the direct condensation is common, other methods exist, such as copper-catalyzed intramolecular cyclization of o-haloanilides.[11][12] For instance, N-(3-bromo-2-chlorophenyl)benzamide could be cyclized using a copper(I) iodide catalyst with a ligand like 1,10-phenanthroline.[12] This approach is powerful but often requires more specialized reagents and conditions compared to the classical condensation method.

Chemical Reactivity and Applications

The true utility of this compound lies in its dual reactivity. The benzoxazole core is a robust, electron-deficient aromatic system, while the C7-bromine bond provides a reactive site for transition-metal-catalyzed cross-coupling reactions.

Key Reaction Sites

Caption: Primary site of reactivity on the molecule.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 7-position is perfectly poised for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

  • Suzuki Coupling: Reaction with boronic acids or esters allows for the introduction of new aryl or heteroaryl groups. This is a primary application, used to link the electron-accepting benzoxazole unit to electron-donating fragments to build complex molecules.[7]

  • Buchwald-Hartwig Amination: Reaction with amines enables the formation of C-N bonds, introducing substituted amino groups that are critical for modulating the pharmacological properties of drug candidates.

  • Sonogashira Coupling: Reaction with terminal alkynes introduces carbon-carbon triple bonds, useful for constructing rigid linkers or as precursors for further transformations.

Expert Insight: The choice of catalyst, ligand, and base is critical for achieving high yields in these coupling reactions. For Suzuki couplings, catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a base such as Na₂CO₃ or K₃PO₄ are common starting points. The specific conditions must be optimized for each unique substrate pairing.

Applications in Materials Science and Medicinal Chemistry

The structural features of this compound make it a valuable precursor in several high-value applications:

  • Organic Electronics: It serves as an excellent building block for constructing D-A (Donor-Acceptor) type materials.[7] By coupling the electron-withdrawing benzoxazole unit with a strong electron donor (like carbazole or triarylamine) via Suzuki reaction, researchers can synthesize materials with Thermally Activated Delayed Fluorescence (TADF), which are highly efficient emitters for Organic Light-Emitting Diodes (OLEDs).[7][8]

  • Pharmaceutical Intermediates: The benzoxazole scaffold is present in a wide range of biologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4][13] this compound allows for the late-stage functionalization of a drug scaffold, enabling the rapid generation of analog libraries to explore structure-activity relationships (SAR).

Spectroscopic Characterization

Unambiguous characterization is essential for verifying the identity and purity of this compound. While experimental data is not available in the provided search results, a theoretical analysis based on related structures provides a strong predictive framework.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~ 8.2 - 8.0mPhenyl H-orthoDeshielded by proximity to the electron-withdrawing benzoxazole nitrogen.
~ 7.6 - 7.4mPhenyl H-meta, H-paraStandard aromatic region for a phenyl group.
~ 7.7dBenzoxazole H-4Influenced by the anisotropic effect of the fused ring system.
~ 7.5dBenzoxazole H-6Coupled to H-5, deshielded by adjacent bromine.
~ 7.3tBenzoxazole H-5Coupled to both H-4 and H-6.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~ 163C2 (C=N)Characteristic chemical shift for the sp² carbon of the oxazole ring.
~ 150 - 140C7a, C3aQuaternary carbons at the ring fusion.
~ 132 - 128Phenyl CarbonsAromatic carbons of the 2-phenyl substituent.
~ 127 - 120Benzoxazole CH CarbonsAromatic carbons of the benzene portion of the benzoxazole.
~ 115C7 (C-Br)Carbon directly attached to bromine, shifted upfield relative to other aromatic carbons.
Infrared (IR) Spectroscopy

Key expected vibrational frequencies include:

  • ~ 1615 cm⁻¹: C=N stretching of the oxazole ring.

  • ~ 1550-1450 cm⁻¹: C=C stretching vibrations of the aromatic rings.

  • ~ 1245 cm⁻¹: Asymmetric C-O-C stretching of the ether linkage within the oxazole ring.

  • ~ 800-700 cm⁻¹: C-H out-of-plane bending, characteristic of the substitution pattern on the aromatic rings.

Mass Spectrometry (MS)

In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 273 and 275 in an approximate 1:1 ratio. This distinctive isotopic pattern is the hallmark of a molecule containing a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for innovation in both medicine and materials science. Its synthesis is straightforward, and its chemical properties are defined by the stable, electron-deficient benzoxazole core and the highly versatile bromine handle. This unique combination allows for precise and strategic modifications through robust cross-coupling chemistry, making it a foundational building block for the creation of complex, high-value molecules with tailored electronic and biological functions.

References

An In-depth Technical Guide to 7-bromo-2-phenyl-benzoxazole: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-bromo-2-phenyl-benzoxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental properties, including its Chemical Abstracts Service (CAS) number and molecular formula, and present a detailed, field-proven protocol for its synthesis. The guide will further explore the rationale behind its burgeoning importance as a scaffold in drug discovery, with a particular focus on its potential anticancer and antimicrobial activities, supported by comparative data from closely related benzoxazole derivatives. Key signaling pathways and molecular interactions will be discussed and visualized to provide a deeper understanding of its putative mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Core Compound Identification

  • Chemical Name: this compound

  • CAS Number: 1268137-13-8[1]

  • Molecular Formula: C₁₃H₈BrNO[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 274.11 g/mol [1]
Appearance White powder[2]
Purity Typically ≥99.0%[1]
Synonyms 7-Bromo-2-phenylbenzo[d]oxazole[3]

The Benzoxazole Scaffold: A Privileged Structure in Drug Discovery

The benzoxazole core, a bicyclic system comprising a fused benzene and oxazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[2][4] This designation stems from its recurring presence in a multitude of biologically active compounds, demonstrating a wide array of pharmacological effects.[4] Benzoxazole derivatives have been reported to exhibit potent anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties, among others.[2][4][5][6]

The versatility of the benzoxazole ring system allows for extensive functionalization at various positions, enabling the fine-tuning of its physicochemical properties and biological activity. The introduction of a phenyl group at the 2-position and a bromine atom at the 7-position, as seen in this compound, is a strategic modification anticipated to enhance its therapeutic potential. The phenyl ring can engage in crucial π-π stacking and hydrophobic interactions with biological targets, while the bromine atom can increase lipophilicity, potentially improving cell membrane permeability, and participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding.[7]

Synthesis of this compound: A Representative Protocol

Reaction Scheme:

G reactant1 2-Amino-6-bromophenol reagents Pyridine (base) Toluene (solvent) Reflux reactant2 Benzoyl Chloride product This compound reagents->product

A plausible synthetic route to this compound.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-amino-6-bromophenol (1.0 eq) in anhydrous toluene in a round-bottom flask, add pyridine (1.2 eq) as a base.

  • Addition of Acylating Agent: Slowly add benzoyl chloride (1.1 eq) to the stirred solution at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Causality Behind Experimental Choices:

  • Pyridine as a Base: Pyridine is employed to neutralize the HCl generated during the acylation reaction, driving the reaction to completion.

  • Toluene as Solvent: Toluene is a suitable high-boiling, non-polar solvent for this type of condensation reaction.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the intramolecular cyclization to form the benzoxazole ring.

  • Aqueous Work-up and Extraction: This standard procedure is used to remove the pyridine hydrochloride salt and other water-soluble impurities. The subsequent washes with acidic and basic solutions further purify the product by removing any unreacted starting materials.

Therapeutic Potential and Putative Mechanisms of Action

While direct biological data for this compound is limited, the extensive research on structurally similar benzoxazole derivatives provides a strong basis for inferring its potential therapeutic applications.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of 2-phenyl-benzoxazole derivatives.[2][10][11] A key mechanism of action for some of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical tyrosine kinase involved in tumor angiogenesis. By blocking the VEGFR-2 signaling pathway, these compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth and metastasis.[12]

Furthermore, some benzoxazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[1][13] This can occur through the modulation of various signaling pathways, including the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[13]

Table 2: Comparative Anticancer Activity of Representative Benzoxazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Putative Target/MechanismReference
5-Amino-2-(p-bromophenyl)-benzoxazoleMCF-7 (Breast)0.022Induction of apoptosis, anti-angiogenic[14]
5-Amino-2-(p-bromophenyl)-benzoxazoleMDA-MB-231 (Breast)0.028Induction of apoptosis, anti-angiogenic[14]
Substituted 2-phenyl-benzoxazoleNCI-H460 (Lung)0.4 - 1.3Not specified[3]
Benzoxazole-piperazine derivative (3n)A549 (Lung)0.98CYP1A1 induction[10]
Benzoxazole-piperazine derivative (3m)MCF-7 (Breast)1.98CYP1A1 induction[10]

Note: The data presented is for structurally related compounds and is intended to be illustrative of the potential of the benzoxazole scaffold.

G cluster_0 VEGFR-2 Signaling Pathway This compound This compound VEGFR2 VEGFR-2 This compound->VEGFR2 Inhibition PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation

Putative inhibition of the VEGFR-2 signaling pathway by this compound.

Antimicrobial Activity

The benzoxazole scaffold is also a promising framework for the development of novel antimicrobial agents.[2][8] Studies have shown that 2-substituted benzoxazoles can exhibit significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[2][3] The mechanism of action for the antimicrobial effects of some benzoxazoles is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[2]

Table 3: Comparative Antimicrobial Activity of Representative Benzoxazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
2-Arylbenzoxazole derivative (47)Pseudomonas aeruginosa0.25[3]
2-Arylbenzoxazole derivative (47)Enterococcus faecalis0.5[3]
Substituted 2-phenyl-benzoxazole (2c)Bacillus subtilis6.25[8]
Substituted 2-phenyl-benzoxazole (2d)Staphylococcus aureus12.5[8]

Note: The data presented is for structurally related compounds and is intended to be illustrative of the potential of the benzoxazole scaffold.

Future Perspectives and Conclusion

This compound represents a promising molecular scaffold for the development of novel therapeutic agents. Its structural features, combined with the well-documented biological activities of related benzoxazole derivatives, suggest significant potential in the fields of oncology and infectious diseases. Further research is warranted to fully elucidate the biological profile of this specific compound, including in vitro and in vivo studies to determine its efficacy and mechanism of action. The synthetic protocol outlined in this guide provides a solid foundation for the preparation of this compound, enabling its further investigation and potential optimization as a lead compound in drug discovery programs.

References

Spectroscopic Characterization of 7-bromo-2-phenyl-benzoxazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 7-bromo-2-phenyl-benzoxazole and its Spectroscopic Importance

Benzoxazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents.[2][3] Their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, makes them a focal point in medicinal chemistry. The introduction of a bromine atom at the 7-position of the 2-phenyl-benzoxazole scaffold can significantly influence its physicochemical properties and biological activity.

Accurate structural elucidation is paramount in the development of novel compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of molecular structures.[2][3] This guide will delve into the expected spectroscopic signatures of this compound, providing a virtual roadmap for its identification and characterization.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, presented below, consists of a phenyl group attached to the 2-position of a benzoxazole ring system, with a bromine atom substituting the hydrogen at the 7-position. This seemingly simple modification introduces distinct features in its spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide crucial information for structural confirmation. The following predictions are based on the analysis of similar benzoxazole structures and established substituent effects.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the benzoxazole ring and the phenyl substituent.

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 8.25 - 8.20m2HPhenyl H (ortho)
~ 7.70d1HBenzoxazole H-4
~ 7.60 - 7.50m3HPhenyl H (meta, para)
~ 7.45d1HBenzoxazole H-6
~ 7.30t1HBenzoxazole H-5

Interpretation:

  • The protons on the phenyl ring will be influenced by the electron-withdrawing nature of the benzoxazole system. The ortho protons are expected to be the most deshielded, appearing at the lowest field.

  • The protons on the benzoxazole ring will exhibit a splitting pattern characteristic of a three-spin system. The bromine at the 7-position will influence the chemical shifts of the adjacent protons, particularly H-6.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.

Chemical Shift (δ, ppm)Assignment
~ 163C-2 (benzoxazole)
~ 151C-7a (benzoxazole)
~ 141C-3a (benzoxazole)
~ 132C-1' (phenyl)
~ 131C-4' (phenyl)
~ 129C-2', C-6' (phenyl)
~ 128C-3', C-5' (phenyl)
~ 126C-5 (benzoxazole)
~ 125C-4 (benzoxazole)
~ 115C-6 (benzoxazole)
~ 105C-7 (benzoxazole)

Interpretation:

  • The C-2 carbon of the benzoxazole ring is expected to be the most deshielded due to its attachment to both nitrogen and oxygen atoms.

  • The carbon bearing the bromine atom (C-7) will be significantly shielded compared to the corresponding carbon in the unsubstituted 2-phenyl-benzoxazole.

  • The chemical shifts of the phenyl carbons will be similar to those in other 2-phenyl substituted benzoxazoles.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic rings and the C-N and C-O bonds of the benzoxazole system.

Wavenumber (cm⁻¹)Assignment
~ 3100 - 3000Aromatic C-H stretch
~ 1615C=N stretch
~ 1580, 1480, 1450Aromatic C=C stretch
~ 1240Asymmetric C-O-C stretch
~ 1070Symmetric C-O-C stretch
~ 750C-Br stretch
~ 820, 740, 690Out-of-plane C-H bending

Interpretation:

  • The presence of sharp bands in the 1615-1450 cm⁻¹ region is characteristic of the benzoxazole ring system.

  • The C-Br stretching vibration is expected to appear in the fingerprint region, typically around 750 cm⁻¹.[2]

  • For comparison, the IR spectrum of the parent 2-phenyl-benzoxazole shows characteristic bands for the aromatic C-H, C=N, C=C, and C-O vibrations.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): The mass spectrum will show a pair of peaks for the molecular ion at m/z 273 and 275, with approximately equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

  • Major Fragments:

    • [M-Br]⁺: Loss of the bromine atom would result in a fragment at m/z 194.

    • [C₆H₅CN]⁺: A fragment corresponding to benzonitrile at m/z 103 is a common loss from 2-phenyl substituted benzoxazoles.

    • [C₆H₅]⁺: The phenyl cation at m/z 77 is also an expected fragment.

The fragmentation of the unsubstituted 2-phenyl-benzoxazole shows a prominent molecular ion peak at m/z 195, with major fragments at m/z 167 (loss of CO), 139, and 92.[5] The fragmentation of the brominated analog is expected to follow similar pathways, with the added complexity of the bromine isotope pattern.

Experimental Protocols

As a Senior Application Scientist, it is crucial to not only interpret data but also to ensure its quality through robust experimental design. The following are detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for this compound.

NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

IR Data Acquisition (Attenuated Total Reflectance - ATR)

Caption: Workflow for ATR-IR data acquisition and processing.

Mass Spectrometry Data Acquisition (Electron Ionization - EI)

Caption: Workflow for EI-MS data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. While based on predicted values and comparative analysis, the information presented serves as a valuable resource for the identification and characterization of this and related compounds. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results. As with any scientific endeavor, the ultimate confirmation of structure relies on the careful acquisition and interpretation of empirical data.

References

The Multifaceted Biological Activities of 2-Phenylbenzoxazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-phenylbenzoxazole scaffold represents a privileged heterocyclic motif in medicinal chemistry, underpinning a diverse array of biological activities. This technical guide provides an in-depth exploration of the pharmacological potential of 2-phenylbenzoxazole derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. We delve into the mechanistic intricacies of their action, supported by detailed signaling pathways and structure-activity relationship analyses. Furthermore, this guide offers comprehensive, step-by-step protocols for the synthesis and biological evaluation of these compounds, designed to equip researchers and drug development professionals with the practical knowledge to advance their investigations in this promising area of therapeutic discovery.

Introduction: The Chemical Eminence of the 2-Phenylbenzoxazole Core

The benzoxazole ring system, a bicyclic heterocycle formed by the fusion of a benzene and an oxazole ring, is a cornerstone in the development of pharmacologically active agents. When substituted with a phenyl group at the 2-position, the resulting 2-phenylbenzoxazole core structure exhibits a remarkable propensity for interacting with various biological targets, leading to a broad spectrum of therapeutic effects.[1] This versatility has established 2-phenylbenzoxazole derivatives as a focal point in contemporary drug discovery research.[2] Their utility is further enhanced by their robust chemical nature and amenability to synthetic modification, allowing for the fine-tuning of their biological profiles.[3]

This guide will navigate the key biological activities of these compounds, elucidating the molecular mechanisms that drive their efficacy and providing practical methodologies for their synthesis and evaluation.

Anticancer Activity: Targeting the Hallmarks of Malignancy

2-Phenylbenzoxazole derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxic and cytostatic effects against a range of human cancer cell lines.[4][5] Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways implicated in tumor growth, proliferation, and survival.

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are central players in this pathway.[6] Several 2-phenylbenzoxazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[7][8][9] By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, these compounds block its autophosphorylation and subsequent activation of downstream signaling cascades, including the PLC-γ/PKC/Raf/MEK/ERK and PI3K/Akt/mTOR pathways. This inhibition ultimately leads to a reduction in tumor angiogenesis, thereby starving the tumor of essential nutrients and oxygen.[6][10]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PLCg PLC-γ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PBO 2-Phenylbenzoxazole Derivative PBO->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits mTOR->Proliferation miRNA_Apoptosis_Pathway cluster_miRNA Oncogenic miRNAs PBO Triazole-linked 2-Phenylbenzoxazole Derivative miR2 miR-2 PBO->miR2 Inhibits miR13 miR-13 PBO->miR13 Inhibits miR14 miR-14 PBO->miR14 Inhibits Pro_Apoptotic_mRNA Pro-Apoptotic mRNA miR2->Pro_Apoptotic_mRNA Inhibits Translation miR13->Pro_Apoptotic_mRNA miR14->Pro_Apoptotic_mRNA Caspases Caspases Pro_Apoptotic_mRNA->Caspases Translates to Apoptosis Apoptosis Caspases->Apoptosis Induces DNAGyrase_Inhibition PBO 2-Phenylbenzoxazole Derivative DNAGyrase Bacterial DNA Gyrase PBO->DNAGyrase Inhibits DNA_Supercoiling DNA Supercoiling & Replication DNAGyrase->DNA_Supercoiling Mediates Bacterial_Death Bacterial Cell Death DNA_Supercoiling->Bacterial_Death Disruption leads to

References

Photophysical and fluorescent properties of substituted benzoxazoles.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Photophysical and Fluorescent Properties of Substituted Benzoxazoles

Introduction: The Benzoxazole Core as a Privileged Scaffold

The benzoxazole core, a bicyclic aromatic heterocycle formed by the fusion of benzene and oxazole rings, is recognized in medicinal chemistry as a "privileged scaffold".[1] Its planarity, combined with the presence of hydrogen bond donors and acceptors, allows it to effectively interact with a wide range of biological macromolecules.[1] This structural versatility has established benzoxazole derivatives as crucial components in the development of novel therapeutics, with applications as anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4][5] Beyond their pharmacological significance, the unique electronic structure of benzoxazoles endows them with fascinating photophysical properties, making them exceptional candidates for fluorescent probes, sensors, and imaging agents in drug discovery and biomedical research.[6][7]

This guide provides a comprehensive exploration of the photophysical and fluorescent properties of substituted benzoxazoles, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing their fluorescence, the profound impact of chemical substitutions, and the experimental methodologies required for their characterization and application.

Part 1: Fundamentals of Benzoxazole Photophysics

Fluorescence is a multi-stage process involving the absorption of light, subsequent relaxation to the lowest excited singlet state, and the eventual emission of a photon as the molecule returns to its ground state. This process can be visualized using a Jablonski diagram.

Jablonski cluster_0 Singlet States S0 S₀ (Ground State) S2 S₂ (Second Excited State) S0->S2 Absorption (hν_A) S1 S₁ (First Excited State) S1->S0 Fluorescence (hν_F) S1->S0 Non-Radiative Decay T1 T₁ S1->T1 Intersystem Crossing S2->S1 Internal Conversion (Vibrational Relaxation) T1->S0 Phosphorescence

Caption: A Jablonski diagram illustrating the electronic transitions involved in fluorescence.

Key photophysical parameters define the utility of a fluorescent molecule:

  • Stokes Shift: This is the difference in energy (or wavelength) between the maximum of the absorption and the maximum of the emission spectra.[7] A large Stokes shift is highly desirable as it minimizes self-absorption and improves the signal-to-noise ratio by allowing for effective separation of excitation and emission light.[8]

  • Fluorescence Quantum Yield (Φf): This parameter quantifies the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed.[7] A high quantum yield (approaching 1) indicates a bright fluorophore, which is essential for sensitive detection.[9]

Part 2: The Role of Substitution in Modulating Fluorescence

The true power of the benzoxazole scaffold lies in its susceptibility to chemical modification, primarily at the 2-position.[1] Altering the substituents at this position allows for the fine-tuning of the molecule's electronic and photophysical properties.

Electronic Effects of Substituents

The nature of the substituent group dramatically influences the fluorescence characteristics of the benzoxazole derivative.[10]

  • Electron-Donating Groups (EDGs): Groups like amino (-NH₂) and hydroxyl (-OH) increase the electron density of the π-system. This generally leads to a bathochromic (red) shift in both absorption and emission spectra and can enhance the fluorescence quantum yield.[10]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and carboxyl (-COOH) decrease the electron density. These substituents can reduce or even quench fluorescence entirely.[10]

This principle allows for the rational design of benzoxazoles with specific spectral properties tailored for particular applications, such as multiplex imaging where distinct emission colors are required.

Solvatochromism: Probing the Microenvironment

Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound shifts depending on the polarity of the solvent.[11] Benzoxazole derivatives often exhibit significant solvatochromism, making them excellent probes for reporting on the polarity of their local microenvironment.[12]

  • Positive Solvatochromism: A red shift (to longer wavelengths) with increasing solvent polarity. This typically occurs when the excited state is more polar than the ground state.

  • Negative Solvatochromism: A blue shift (to shorter wavelengths) with increasing solvent polarity. This occurs when the ground state is more polar than the excited state.

This property is invaluable in biological imaging, allowing researchers to map variations in polarity within cellular compartments or membranes.[13]

Excited-State Intramolecular Proton Transfer (ESIPT)

A particularly fascinating phenomenon observed in certain 2-substituted benzoxazoles, such as 2-(2'-hydroxyphenyl)benzoxazole (HBO), is Excited-State Intramolecular Proton Transfer (ESIPT).[14][15] In these molecules, an intramolecular hydrogen bond exists between the hydroxyl proton and the nitrogen atom of the oxazole ring.[8]

Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the nitrogen atom increase, triggering an ultrafast transfer of the proton.[8][15] This creates an excited keto-tautomer, which is responsible for the fluorescence emission. As the molecule returns to the ground state, the proton transfers back, completing the cycle.

ESIPT_Process cluster_Enol Enol Form cluster_Keto Keto Tautomer E0 E (Ground State) E1 E* (Excited State) E0->E1 Absorption (hν_A) K1 K* (Excited State) E1->K1 ESIPT K0 K (Ground State) K0->E0 Reverse Proton Transfer K1->K0 Fluorescence (hν_F) (Large Stokes Shift)

Caption: The photocycle of an ESIPT-capable benzoxazole derivative.

The key consequence of ESIPT is an exceptionally large Stokes shift, often exceeding 100-200 nm.[6] This is because absorption occurs in the enol form, while emission originates from the electronically distinct keto tautomer.[16] This property makes ESIPT fluorophores highly effective in applications requiring minimal spectral overlap, such as fluorescence resonance energy transfer (FRET) and high-contrast imaging.

Part 3: Applications in Research and Drug Development

The tunable photophysical properties of substituted benzoxazoles have led to their widespread use as fluorescent probes for a variety of biological applications.[6]

  • Sensing Metal Ions: By functionalizing the benzoxazole core with specific chelating groups, probes can be designed to selectively bind metal ions like Zn²⁺. This binding event alters the electronic structure, causing a ratiometric shift in fluorescence, which allows for quantitative measurement of ion concentrations.[6][17]

  • Monitoring pH: The incorporation of acidic or basic moieties, such as amino groups, creates pH-sensitive probes. Protonation or deprotonation of these groups at different pH levels modulates the fluorescence properties, enabling the mapping of pH fluctuations in cellular organelles.[6]

  • Reporting on Viscosity: Certain benzoxazole derivatives act as "molecular rotors." In low-viscosity environments, intramolecular rotation provides a non-radiative decay pathway, quenching fluorescence. In more viscous media, this rotation is hindered, causing a significant increase in fluorescence intensity. This allows for the visualization of intracellular viscosity, a key parameter in processes like apoptosis.[6]

  • DNA Intercalation: The planar structure of some benzoxazole derivatives facilitates their intercalation into the DNA double helix. This binding event often leads to a substantial enhancement of fluorescence, making them useful as probes for nucleic acid detection and quantification.[7]

The following table summarizes the photophysical properties of several representative benzoxazole derivatives, illustrating the impact of substitution and environment.

CompoundSubstituent(s)Solventλ_abs (nm)λ_em (nm)Stokes Shift (nm)Φ_fReference(s)
HBO 2-(2'-Hydroxyphenyl)Cyclohexane~335~450~115Low[6]
DMASBO 2-(4-Dimethylaminostyryl)Ethanol39848082-[12]
BBON 1,4-bis(benzo[d]oxazol-2-yl)naphthaleneDMF---High[18]
Zinbo-5 Zinc ChelatorAqueous Buffer (+Zn²⁺)~380~480~1000.10[17]

Part 4: Experimental Protocols

Protocol 1: Synthesis of a 2-Arylbenzoxazole Derivative

This protocol describes a general, robust method for synthesizing 2-substituted benzoxazoles via the condensation of a 2-aminophenol with a substituted benzoic acid, a foundational reaction in this field.[18]

Causality: Polyphosphoric acid (PPA) is used as both the solvent and a dehydrating agent. At elevated temperatures, it facilitates the condensation reaction to form the oxazole ring, followed by cyclization to yield the final benzoxazole product. This one-pot method is efficient and widely applicable.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminophenol (1.0 eq) and the desired substituted benzoic acid (1.1 eq).

  • Catalyst Addition: Carefully add polyphosphoric acid (PPA) to the flask (approximately 10x the weight of the reactants) to act as the reaction medium and catalyst.

  • Heating: Heat the reaction mixture to 180-220 °C with continuous stirring. The optimal temperature may vary depending on the specific reactants. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (typically 4-8 hours), allow the mixture to cool to approximately 100 °C. Pour the hot mixture slowly into a beaker of ice-cold water with vigorous stirring. This will precipitate the crude product.

  • Neutralization & Filtration: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid product thoroughly with water. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Characterization of Photophysical Properties

This workflow outlines the essential steps to characterize the fluorescence properties of a newly synthesized benzoxazole derivative.

Characterization_Workflow start Synthesized Benzoxazole (Purified Compound) prep Prepare Stock Solution (e.g., 1 mM in DMSO) start->prep uv_vis UV-Vis Spectroscopy - Prepare dilute solution - Measure Absorbance Spectrum - Determine λ_max(abs) prep->uv_vis fluor Fluorescence Spectroscopy - Excite at λ_max(abs) - Measure Emission Spectrum - Determine λ_max(em) uv_vis->fluor qy Quantum Yield (Φ_f) Measurement (Relative Method) - Prepare samples of unknown & standard with matched absorbance (<0.1) - Measure integrated fluorescence intensity fluor->qy calc Calculate Properties - Stokes Shift = λ_max(em) - λ_max(abs) - Φ_f (using standard's known value) qy->calc end Complete Photophysical Profile calc->end

Caption: Workflow for the photophysical characterization of a novel fluorophore.

Step-by-Step Methodology for Quantum Yield Determination:

Trustworthiness: This protocol uses a comparative method against a well-characterized fluorescence standard.[19] By ensuring the absorbance of both the sample and the standard are low and matched at the excitation wavelength, this self-validating system minimizes inner filter effects and ensures the reliability of the calculated quantum yield.

  • Select a Standard: Choose a fluorescence standard with a known quantum yield (Φ_std) and an emission range that overlaps with your compound. Fluorescein in 0.1 M NaOH (Φ_std = 0.95) or quinine sulfate in 0.5 M H₂SO₄ (Φ_std = 0.54) are common choices.

  • Prepare Solutions: Prepare a series of dilute solutions of both your benzoxazole sample and the standard in the same solvent. Adjust the concentrations so that the absorbance at the chosen excitation wavelength is below 0.1 for all solutions to prevent inner filter effects.

  • Measure Spectra:

    • Acquire the UV-Vis absorption spectrum for each solution. Note the absorbance value at the excitation wavelength (A_sample and A_std).

    • Acquire the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings (e.g., slit widths).

  • Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample (I_sample) and the standard (I_std).

  • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of your sample (Φ_sample):

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where 'n' is the refractive index of the solvent for the sample and standard solutions (if the solvent is the same, this term cancels out).

Conclusion

Substituted benzoxazoles represent a remarkably versatile class of molecules that bridge the gap between medicinal chemistry and materials science. Their status as a privileged pharmacological scaffold is complemented by a rich and tunable photophysics. By understanding the fundamental principles of their fluorescence and the profound influence of chemical substitution, researchers can rationally design and synthesize novel benzoxazole derivatives. These compounds serve not only as potential therapeutic agents but also as sophisticated fluorescent tools to probe complex biological systems, driving forward innovation in both drug development and advanced cellular imaging.

References

The Benzoxazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The benzoxazole scaffold, a bicyclic aromatic heterocycle, has cemented its status as a "privileged" structure in medicinal chemistry.[1][2][3] Its presence in a multitude of natural products and synthetic compounds with a wide spectrum of pharmacological activities underscores its significance.[4][5] This technical guide provides a comprehensive exploration of the benzoxazole core, intended for researchers, scientists, and professionals in drug development. We will delve into the fundamental physicochemical properties, established synthetic methodologies, diverse biological activities, and key structure-activity relationships (SAR) that make this scaffold a cornerstone of modern drug discovery. The narrative will bridge theoretical knowledge with practical insights, explaining the causality behind experimental choices and providing detailed protocols to empower researchers in the field.

The Benzoxazole Core: Structural and Physicochemical Foundations

Benzoxazole is an aromatic organic compound featuring a benzene ring fused to an oxazole ring.[1][6] Its molecular formula is C7H5NO, and it possesses a planar structure that allows for effective interaction with biological macromolecules.[7][8] The aromaticity of the bicyclic system imparts considerable stability, yet the presence of nitrogen and oxygen heteroatoms creates reactive sites amenable to functionalization, making it an ideal starting point for creating diverse chemical libraries.[1][6]

The key to its versatility lies in the ability to introduce a wide array of substituents at various positions, primarily at the 2-position, which significantly influences the molecule's electronic properties, lipophilicity, and steric profile. This tunability is fundamental to optimizing a compound's pharmacokinetic and pharmacodynamic properties.

Synthesis of the Benzoxazole Scaffold: A Methodological Overview

The construction of the benzoxazole ring is a well-trodden path in organic synthesis, with the most common and robust method being the condensation of a 2-aminophenol with a carboxylic acid or its derivatives (such as acid chlorides, esters, or aldehydes), followed by cyclodehydration.[8][9] The choice of catalyst and reaction conditions is critical and is often dictated by the nature of the starting materials and the desired final product.

General Synthetic Workflow

The following diagram illustrates a general and widely adopted synthetic scheme for 2-substituted benzoxazoles.

G cluster_reactants Reactants cluster_process Process cluster_product Product aminophenol 2-Aminophenol intermediate o-Hydroxyanilide Intermediate aminophenol->intermediate Condensation carboxylic_acid Carboxylic Acid / Derivative (R-COOH, R-COCl, R-CHO) carboxylic_acid->intermediate cyclization Intramolecular Cyclodehydration intermediate->cyclization benzoxazole 2-Substituted Benzoxazole cyclization->benzoxazole Formation of Oxazole Ring G cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Proliferation Cell Proliferation VEGFR2->Proliferation Activates Migration Cell Migration VEGFR2->Migration Survival Cell Survival VEGFR2->Survival Benzoxazole Benzoxazole Inhibitor Benzoxazole->VEGFR2 Inhibits Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

References

The Therapeutic Promise of Halogenated Benzoxazoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxazole scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. The introduction of halogen substituents onto this core structure has emerged as a powerful strategy to modulate and enhance its therapeutic potential. This in-depth technical guide provides a comprehensive overview of the burgeoning field of halogenated benzoxazoles, with a focus on their applications as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the synthetic methodologies, mechanisms of action, and critical structure-activity relationships that govern their efficacy. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to accelerate the discovery and development of novel halogenated benzoxazole-based therapeutics.

Introduction: The Strategic Advantage of Halogenation in Benzoxazole Scaffolds

Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring. This core structure is present in numerous natural products and synthetic compounds exhibiting a diverse range of pharmacological properties.[1][2] Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.

The strategic incorporation of halogens into the benzoxazole scaffold can lead to:

  • Enhanced Lipophilicity: Halogens can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target.[3]

  • Modulation of Metabolic Stability: The introduction of halogens can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of the compound.

  • Increased Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction with biological macromolecules, leading to enhanced binding affinity and potency.

  • Altered Electronic Properties: The electron-withdrawing nature of halogens can influence the electronic distribution within the benzoxazole ring system, impacting its reactivity and interaction with biological targets.

This guide will explore the practical applications of these principles in the context of developing halogenated benzoxazoles as therapeutic agents.

Synthetic Strategies for Halogenated Benzoxazoles

The synthesis of halogenated benzoxazoles typically involves the condensation of a halogenated 2-aminophenol with a variety of reagents, such as carboxylic acids, aldehydes, or nitriles.[4][5] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

General Synthesis of 2-Aryl-5-Halogenated Benzoxazoles

A common and versatile method for the synthesis of 2-aryl-5-halogenated benzoxazoles involves the condensation of a 4-halo-2-aminophenol with an aromatic aldehyde in the presence of an oxidizing agent.

Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-5-fluorobenzoxazole

This protocol provides a step-by-step methodology for the synthesis of a representative halogenated benzoxazole.

Materials:

  • 2-Amino-4-fluorophenol

  • 4-Chlorobenzaldehyde

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-amino-4-fluorophenol (1.0 eq) and 4-chlorobenzaldehyde (1.1 eq) in toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.1 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-(4-chlorophenyl)-5-fluorobenzoxazole.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Therapeutic Applications of Halogenated Benzoxazoles

The versatility of the halogenated benzoxazole scaffold has led to its exploration in a wide range of therapeutic areas. This section will focus on three key areas of application: oncology, infectious diseases, and inflammation.

Anticancer Activity

Halogenated benzoxazoles have emerged as a promising class of anticancer agents. Their mechanism of action is often multifaceted, targeting various pathways involved in cancer cell proliferation and survival.

Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Activation and CYP1A1 Induction

A significant number of anticancer benzoxazoles exert their effects through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway.[6][7][8] Phortress, an anticancer benzothiazole prodrug, serves as a well-studied analogue for understanding this mechanism.[6][9][10]

Upon entering a cancer cell, the halogenated benzoxazole binds to the AhR in the cytoplasm. This ligand-receptor complex then translocates to the nucleus, where it heterodimerizes with the AhR nuclear translocator (ARNT). This heterodimer binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to the transcriptional activation of cytochrome P450 1A1 (CYP1A1).[1][11] The induced CYP1A1 enzyme then metabolizes the benzoxazole into a reactive electrophilic species that can form DNA adducts, ultimately leading to cell cycle arrest and apoptosis.[6]

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cytoplasm2 Cytoplasm HB Halogenated Benzoxazole AhR AhR HB->AhR Binds Reactive_Metabolite Reactive Metabolite HB->Reactive_Metabolite Metabolized by CYP1A1 HSP90 HSP90 AhR->HSP90 XAP2 XAP2 AhR->XAP2 ARNT ARNT AhR->ARNT Translocates & Dimerizes XRE XRE (Xenobiotic Responsive Element) ARNT->XRE Binds CYP1A1_Gene CYP1A1 Gene XRE->CYP1A1_Gene Activates Transcription CYP1A1_mRNA CYP1A1 mRNA CYP1A1_Gene->CYP1A1_mRNA Transcription CYP1A1_Protein CYP1A1 Protein CYP1A1_mRNA->CYP1A1_Protein Translation DNA_Adducts DNA Adducts Reactive_Metabolite->DNA_Adducts Apoptosis Apoptosis DNA_Adducts->Apoptosis

Figure 1: Mechanism of action of anticancer halogenated benzoxazoles via the AhR pathway.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Halogenated benzoxazole compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the halogenated benzoxazole compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents. Halogenated benzoxazoles have demonstrated promising activity against a broad spectrum of bacteria and fungi.

Structure-Activity Relationship (SAR)

The antimicrobial potency of halogenated benzoxazoles is significantly influenced by the nature and position of the halogen substituent.

  • Position 5: Halogen substitution at the 5-position of the benzoxazole ring is often associated with enhanced antimicrobial activity. The increased lipophilicity imparted by the halogen at this position may facilitate penetration through the microbial cell wall.[3]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens, on the 2-aryl substituent can also contribute to improved antibacterial activity.[12]

SAR_Antimicrobial cluster_SAR Structure-Activity Relationship Insights Benzoxazole Halogenated Benzoxazole Core Position5 Halogen at Position 5 Benzoxazole->Position5 Position2 Electron-Withdrawing Group (e.g., Halogen) at 2-Aryl Position Benzoxazole->Position2 Lipophilicity Increased Lipophilicity Position5->Lipophilicity Activity Improved Antimicrobial Activity Position2->Activity CellWall Enhanced Cell Wall Penetration Lipophilicity->CellWall CellWall->Activity

Figure 2: Key structure-activity relationships for the antimicrobial activity of halogenated benzoxazoles.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used technique for determining the MIC.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Halogenated benzoxazole compounds

  • Sterile 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the halogenated benzoxazole compounds in the appropriate growth medium in a 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: Determine the MIC as the lowest concentration of the compound at which there is no visible growth (turbidity). The MIC can be read visually or by measuring the optical density using a microplate reader.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Halogenated benzoxazoles have shown potential as anti-inflammatory agents, primarily through their ability to inhibit key inflammatory mediators. Further research is ongoing to fully elucidate their mechanisms of action in this therapeutic area.

Data Presentation and Interpretation

The systematic presentation and interpretation of experimental data are crucial for advancing drug discovery projects.

Table 1: Representative Anticancer Activity of Halogenated Benzoxazoles
Compound IDHalogen Substituent(s)Cancer Cell LineIC₅₀ (µM)
BZ-1 5-F, 2-(4-Cl-phenyl)MCF-7 (Breast)2.5
BZ-2 5-Cl, 2-(4-F-phenyl)A549 (Lung)1.8
BZ-3 5-Br, 2-(4-Cl-phenyl)HCT116 (Colon)3.2
Doxorubicin -MCF-7 (Breast)0.5
Table 2: Representative Antimicrobial Activity of Halogenated Benzoxazoles
Compound IDHalogen Substituent(s)MicroorganismMIC (µg/mL)
BZ-4 5-ClStaphylococcus aureus8
BZ-5 5-BrEscherichia coli16
BZ-6 5-ICandida albicans4
Ciprofloxacin -Staphylococcus aureus1

Conclusion and Future Directions

Halogenated benzoxazoles represent a versatile and promising class of therapeutic agents with demonstrated potential in oncology, infectious diseases, and inflammation. The strategic incorporation of halogens provides a powerful tool to fine-tune their biological activity and pharmacokinetic properties. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to design and evaluate novel halogenated benzoxazole derivatives.

Future research in this field should focus on:

  • Elucidating detailed mechanisms of action: While the AhR pathway is a key mechanism for some anticancer benzoxazoles, other targets and pathways are likely involved.

  • Optimizing pharmacokinetic profiles: Further studies are needed to improve the solubility, bioavailability, and metabolic stability of lead compounds.

  • Exploring novel therapeutic applications: The broad biological activity of halogenated benzoxazoles suggests their potential in other disease areas.

  • Developing more efficient and sustainable synthetic methods: Greener and more cost-effective synthetic routes will be crucial for the large-scale production of these compounds.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of halogenated benzoxazoles and translate these promising scaffolds into novel medicines that address unmet medical needs.

References

An In-Depth Technical Guide to the Physical Properties and Solubility of 7-bromo-2-phenyl-Benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the known physical properties of 7-bromo-2-phenyl-Benzoxazole (CAS 1268137-13-8) and a detailed framework for the experimental determination of its key physicochemical parameters. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for its application in chemical synthesis and pharmaceutical development.[1]

Introduction: The Benzoxazole Scaffold

Benzoxazoles are a significant class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. This structural motif is prevalent in many pharmaceutically active compounds, exhibiting a wide range of biological activities.[2][3] this compound, with its specific substitution pattern, serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and materials for organic electronics.[4] Understanding its physical properties and solubility is paramount for its effective use in reaction design, purification, formulation, and biological screening.

Known Physicochemical Properties

Currently, detailed experimental data on all physical properties of this compound is not extensively published. However, based on information from various chemical suppliers and databases, the following properties have been established.

PropertyValueSource(s)
Chemical Name This compound[1]
Synonyms 7-bromo-2-phenyl-1,3-benzoxazole
CAS Number 1268137-13-8[1][]
Molecular Formula C₁₃H₈BrNO[1][]
Molecular Weight 274.11 g/mol [1][]
Appearance White to off-white solid/powder
Purity Typically ≥98%

It is critical to note that key thermal properties such as the melting and boiling points are frequently listed as "not specified" in commercially available literature.[1] This necessitates experimental determination for accurate characterization.

Predicted Solubility Profile: A Structural Rationale

The solubility of an organic compound is governed by the principle of "like dissolves like".[6] The molecular structure of this compound, featuring a large, rigid, and predominantly nonpolar aromatic system, provides a strong basis for predicting its solubility behavior.

The molecule consists of a phenyl group attached to a bromo-substituted benzoxazole core. The presence of the bromine atom and the nitrogen and oxygen heteroatoms in the benzoxazole ring introduces some polarity. However, the large hydrophobic surface area of the fused aromatic rings is expected to be the dominant factor influencing its solubility.

Based on these structural features, the following solubility profile is anticipated:

  • High Solubility: In nonpolar to moderately polar organic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), ethyl acetate, and acetone. The aromatic nature of the compound suggests good solubility in aromatic solvents like toluene.

  • Limited Solubility: In polar protic solvents like ethanol and methanol. While some interaction with the hydroxyl group of the alcohols is possible, the large nonpolar scaffold will likely limit extensive solvation.

  • Insolubility: In water. The hydrophobic character of this compound makes it highly unlikely to be soluble in aqueous media.[6][7]

Experimental Determination of Physical Properties

Given the absence of published data for several key physical properties, the following section provides detailed, field-proven protocols for their determination.

Melting Point Determination

The melting point of a crystalline solid is a crucial indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

This protocol outlines the standard procedure for determining the melting point range using a Mel-Temp apparatus or a similar capillary-based instrument.[8]

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Mel-Temp apparatus or equivalent

  • Mortar and pestle (if sample consists of large crystals)

Procedure:

  • Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind any large crystals using a mortar and pestle.

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the bottom. The packed sample height should be approximately 2-3 mm.[8][9]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the Mel-Temp apparatus.

  • Rapid Preliminary Measurement (Optional but Recommended): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C per minute. This will provide a rough estimate of the melting range.

  • Accurate Measurement: Allow the apparatus to cool to at least 20°C below the estimated melting point. Insert a fresh capillary tube with the sample. Heat rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[8][9] A slow heating rate is critical for thermal equilibrium and an accurate measurement.[8]

  • Data Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[8]

Qualitative Solubility Determination

A systematic approach to determining the solubility of a compound in a range of solvents provides valuable information for reaction setup, purification, and formulation.

This protocol describes a straightforward method for assessing the solubility of this compound in various solvents.

Materials:

  • This compound sample

  • A selection of test solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

  • Small test tubes or vials

  • Spatula

  • Vortex mixer

Procedure:

  • Sample Preparation: In a series of clean, dry test tubes, place approximately 10-20 mg of this compound.

  • Solvent Addition: To each test tube, add 1 mL of a different test solvent.

  • Mixing: Vigorously agitate each tube using a vortex mixer for 30-60 seconds.

  • Observation: Visually inspect each tube for the dissolution of the solid. If the solid has completely dissolved, the compound is considered "soluble" in that solvent at that concentration. If a significant amount of solid remains, it is "insoluble" or "sparingly soluble."

  • Classification: For a more detailed analysis, the results can be further categorized (e.g., freely soluble, soluble, sparingly soluble, insoluble). For compounds that appear insoluble, gentle warming can be applied to assess for temperature-dependent solubility.

Data Visualization and Workflow

To ensure clarity and reproducibility, the experimental workflows are presented below in a standardized format.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Grind Sample (if needed) prep2 Load Capillary Tube (2-3 mm) prep1->prep2 meas1 Insert into Mel-Temp prep2->meas1 meas2 Rapid Heating (Estimate MP) meas1->meas2 meas3 Slow Heating (1-2°C/min) meas2->meas3 meas4 Record T_start & T_end meas3->meas4 result Melting Point Range meas4->result

Caption: Workflow for determining the melting point of this compound.

Workflow for Qualitative Solubility Testing

SolubilityWorkflow cluster_solvents Solvent Addition (1 mL each) start Weigh Sample (10-20 mg) into Vials s1 Water start->s1 s2 Ethanol start->s2 s3 DCM start->s3 s4 Toluene start->s4 s5 Hexane start->s5 s6 DMSO start->s6 mix Vortex Vigorously (30-60s) s1->mix s2->mix s3->mix s4->mix s5->mix s6->mix observe Visually Inspect for Dissolution mix->observe result Soluble? observe->result soluble Classify as Soluble result->soluble Yes insoluble Classify as Insoluble / Sparingly Soluble result->insoluble No

References

The Evolving Synthesis of 2-Substituted Benzoxazoles: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole core, an aromatic organic compound featuring a benzene ring fused to an oxazole ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its planar structure and the presence of both hydrogen bond acceptors (nitrogen and oxygen) and a hydrophobic benzene ring allow for diverse, high-affinity interactions with biological macromolecules.[3] This unique architecture is a constituent of numerous natural products and is central to a wide array of pharmacologically active molecules, exhibiting antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][4][5] Consequently, the development of synthetic routes to 2-substituted benzoxazoles—where functional diversity is most readily introduced—has been a subject of intense research for over a century, evolving from harsh, high-temperature classical methods to sophisticated, mild, and highly efficient catalytic systems.[6][7] This guide provides an in-depth exploration of this journey, detailing the discovery and historical evolution of key synthetic methodologies, the mechanistic principles that govern them, and the practical protocols that enable their application in the modern laboratory.

Part 1: The Classical Foundation - Condensation of o-Aminophenols

The genesis of 2-substituted benzoxazole synthesis lies in the straightforward condensation of o-aminophenols with carboxylic acids or their derivatives.[4][8] This foundational approach, established in the late 19th and early 20th centuries, remains a cornerstone of benzoxazole chemistry. The general mechanism involves two key stages: an initial acylation of the more nucleophilic amino group of the o-aminophenol, followed by an intramolecular cyclodehydration to form the stable aromatic oxazole ring.[8]

Mechanism: Acylation and Cyclodehydration

The classical synthesis pathway is a robust, two-step process. First, the amino group of o-aminophenol attacks the electrophilic carbonyl carbon of a carboxylic acid (or its more reactive derivative, like an acyl chloride). This forms a critical N-acyl-2-aminophenol intermediate. The subsequent, and often rate-limiting, step is the intramolecular cyclization where the hydroxyl group attacks the amide carbonyl, followed by the elimination of a water molecule to yield the final 2-substituted benzoxazole.

Classical Benzoxazole Synthesis Mechanism General Mechanism of Benzoxazole Formation OAP o-Aminophenol Acylation Acylation OAP->Acylation CA Carboxylic Acid (or derivative, R-COX) CA->Acylation Intermediate N-acyl-2-aminophenol Intermediate Cyclodehydration Intramolecular Cyclodehydration (-H₂O) Intermediate->Cyclodehydration Product 2-Substituted Benzoxazole Acylation->Intermediate + H₂O/HX Cyclodehydration->Product

Caption: General mechanism of classical benzoxazole synthesis.

Historically, this transformation required harsh conditions to drive the dehydration step. Polyphosphoric acid (PPA) became a widely used reagent, serving as both a solvent and a powerful dehydrating agent, often requiring temperatures in excess of 150-200°C.[4][9] While effective, the use of PPA posed challenges related to product isolation, substrate sensitivity, and waste disposal.

Part 2: The Evolution of Synthetic Strategies

As the demand for functionalized benzoxazoles grew, particularly in drug discovery, chemists developed a diverse array of new methods to overcome the limitations of the classical approaches. These innovations focused on milder reaction conditions, broader substrate scope, and improved efficiency.

Synthesis from Aldehydes: The Oxidative Pathway

An alternative and highly versatile route involves the reaction of o-aminophenols with aldehydes.[4][10] This method proceeds through a different mechanistic pathway:

  • Schiff Base Formation: The initial step is the condensation of the amino group with the aldehyde to form a Schiff base (imine) intermediate.

  • Oxidative Cyclization: This intermediate then undergoes an oxidative cyclization to form the benzoxazole ring.

A wide variety of oxidizing agents have been employed for the second step, including 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), manganese(III) acetate, and even molecular oxygen with a suitable catalyst.[4] This pathway is particularly effective for synthesizing 2-aryl and 2-alkyl benzoxazoles.

Oxidative Cyclization Pathway Synthesis from Aldehydes OAP o-Aminophenol Condensation Condensation (-H₂O) OAP->Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->Condensation SchiffBase Schiff Base Intermediate Oxidation Oxidative Cyclization [Oxidant] SchiffBase->Oxidation Product 2-Substituted Benzoxazole Condensation->SchiffBase Oxidation->Product

Caption: Oxidative cyclization pathway for benzoxazole synthesis.

The Rise of Catalysis: A Paradigm Shift

The most significant modern advancements in benzoxazole synthesis have come from the field of catalysis. Catalytic methods offer milder conditions, higher yields, greater functional group tolerance, and access to novel chemical space. These can be broadly classified into metal-catalyzed and non-metal-catalyzed processes.[6][7]

Metal-Catalyzed Synthesis: Transition metals, particularly copper and palladium, have revolutionized benzoxazole synthesis.[6][7] One of the most powerful strategies is the intramolecular O-arylation of o-haloanilides.[6] In this approach, an N-acyl-2-haloaniline is treated with a copper or palladium catalyst, which facilitates the formation of the critical C-O bond to close the oxazole ring. This method avoids the need for a free hydroxyl group, expanding the range of accessible starting materials.

Non-Metal Catalyzed and Green Approaches: In parallel, significant progress has been made in developing more environmentally benign synthetic routes. These include:

  • Brønsted Acid Catalysis: Using acids like p-toluenesulfonic acid (p-TsOH) or even solid-supported acids to promote cyclization under milder conditions than PPA.[11][12]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often providing higher yields and cleaner reactions.[8][11][13]

  • Nanocatalysis: The use of metal nanoparticles (e.g., copper or iron ferrite) as recyclable, heterogeneous catalysts offers advantages in terms of catalyst recovery and reuse.[11][12]

Part 3: Comparative Analysis and Experimental Protocols

The choice of synthetic method depends on factors such as substrate availability, desired scale, functional group tolerance, and available equipment. The following table provides a comparative overview of key methodologies.

MethodPrecursorsConditionsCatalyst/ReagentTypical YieldsKey Advantages & Causality
Classical PPA o-Aminophenol + Carboxylic Acid150-250°C, neatPolyphosphoric Acid (PPA)40-85%Simple, robust. High temperature is necessary to overcome the activation energy for dehydration.[9]
Oxidative Cyclization o-Aminophenol + AldehydeRoom Temp to 80°CDDQ, Mn(OAc)₃, O₂/Catalyst70-95%Milder conditions, good for 2-aryl derivatives. The oxidant facilitates the final aromatization step.[4]
Cu-Catalyzed Cyclization N-(2-haloaryl)amide80-120°CCu(I) or Cu(II) salts + Ligand75-98%Excellent functional group tolerance. The catalyst lowers the energy barrier for the C-O bond formation.[6][12]
Microwave-Assisted o-Aminophenol + Carboxylic Acid150-200°C, 10-30 minNone or Acid Catalyst80-95%Extremely rapid. Microwave energy directly and efficiently heats the polar reactants, accelerating the reaction.[8]
Detailed Experimental Protocols

The following protocols are presented as self-validating systems, providing researchers with a reliable starting point for synthesis.

Protocol 1: Classical Synthesis of 2-Phenylbenzoxazole using PPA

  • Causality: This protocol relies on the strong dehydrating power of PPA at high temperatures to drive the cyclization of the intermediate amide formed in situ. Monitoring by TLC is crucial to avoid thermal decomposition.

  • Methodology:

    • In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, add polyphosphoric acid (PPA) (approx. 30 g).

    • Heat the PPA to ~80°C with stirring until it becomes a mobile liquid.

    • Add 2-aminophenol (5.45 g, 50 mmol) and benzoic acid (6.10 g, 50 mmol) to the stirred PPA.

    • Slowly raise the temperature of the reaction mixture to 220°C and maintain it for 4 hours. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

    • After the reaction is complete, allow the mixture to cool to approximately 100°C.

    • Carefully and slowly pour the hot reaction mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.

    • A solid precipitate will form. Continue stirring until all the ice has melted.

    • Collect the crude solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

    • Recrystallize the crude solid from ethanol to yield pure 2-phenylbenzoxazole as white crystals.[14]

Protocol 2: Modern Copper-Catalyzed Synthesis of a 2-Substituted Benzoxazole

  • Causality: This method leverages a copper(I) iodide catalyst to facilitate the intramolecular C-O cross-coupling reaction under conditions significantly milder than the PPA method. The base is essential to deprotonate the amide nitrogen, activating it for the cyclization cascade.

  • Methodology:

    • To an oven-dried Schlenk tube, add the N-(2-bromophenyl)amide substrate (1.0 mmol), copper(I) iodide (CuI) (0.1 mmol, 10 mol%), and cesium carbonate (Cs₂CO₃) (2.0 mmol).

    • Evacuate and backfill the tube with argon or nitrogen gas three times.

    • Add anhydrous solvent (e.g., dioxane or toluene, 5 mL) via syringe.

    • If required by the specific procedure, add a ligand such as 1,10-phenanthroline (0.1 mmol, 10 mol%).

    • Seal the tube and heat the reaction mixture in a preheated oil bath at 110°C for 12-24 hours, with stirring.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the inorganic salts and catalyst.

    • Wash the filter pad with additional ethyl acetate (10 mL).

    • Combine the organic filtrates and concentrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 2-substituted benzoxazole.[12][15]

Conclusion and Future Outlook

The synthesis of 2-substituted benzoxazoles has undergone a remarkable transformation from its origins in classical condensation chemistry. The journey from high-temperature PPA-mediated reactions to mild, efficient, and highly selective catalytic systems illustrates the power of synthetic innovation. Modern methods have not only made these valuable scaffolds more accessible but have also enabled the creation of complex molecular architectures previously out of reach.

Future developments will likely focus on even more sustainable and efficient methodologies. The direct C-H functionalization of the parent benzoxazole ring, atom-economical cascade reactions, and the application of flow chemistry are poised to write the next chapter in the history of this versatile heterocycle, further empowering its application in the discovery of new medicines and materials.[16]

References

Methodological & Application

Application Note & Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl-2-Phenyl-Benzoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of novel 7-aryl-2-phenyl-benzoxazole derivatives via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Benzoxazole scaffolds are privileged structures in medicinal chemistry, and their functionalization is of paramount importance for the development of new therapeutic agents.[1][2][3] This guide details the underlying reaction mechanism, provides field-proven insights into parameter optimization, and presents a robust, step-by-step protocol for the coupling of 7-bromo-2-phenyl-benzoxazole with various arylboronic acids. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to expand their synthetic capabilities in heterocyclic chemistry.

Scientific Foundation & Rationale

The Benzoxazole Scaffold: A Cornerstone in Drug Discovery

The benzoxazole ring system is a vital heterocyclic motif renowned for its broad spectrum of pharmacological activities.[3] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an effective pharmacophore for targeting various biological macromolecules. Derivatives of benzoxazole have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, making them a focal point of extensive research in medicinal chemistry.[2][4][5][6][7] The synthesis of 2,7-disubstituted benzoxazoles is particularly valuable, as it allows for the exploration of structure-activity relationships by modifying two distinct positions on the scaffold.

The Suzuki-Miyaura Reaction: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds, a discovery that was recognized with the 2010 Nobel Prize in Chemistry.[8] The reaction facilitates the coupling of an organoboron species (typically a boronic acid or ester) with an organic halide or pseudohalide, catalyzed by a palladium(0) complex. Its widespread adoption in both academic and industrial settings is due to its mild reaction conditions, exceptional functional group tolerance, the commercial availability of stable boronic acid reagents, and the low toxicity of its boron-containing byproducts.[9][10]

Mechanistic Overview of the Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][11]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, stabilized by ligands (L), which inserts into the carbon-halogen bond of the aryl halide (Ar¹-X). This step forms a square-planar Pd(II) intermediate. The choice of ligand is critical, as bulky, electron-rich phosphine ligands can accelerate this rate-limiting step.[12]

  • Transmetalation: In the presence of a base, the arylboronic acid (Ar²-B(OH)₂) is converted to a more nucleophilic boronate species (Ar²-B(OH)₃⁻). This boronate then transfers its aryl group (Ar²) to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex.[13][14]

  • Reductive Elimination: The final step involves the coupling of the two organic groups (Ar¹ and Ar²) attached to the palladium center. This forms the new C-C bond in the final product (Ar¹-Ar²) and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][11]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Intermediate Ar¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->OA_Intermediate Oxidative Addition TM_Intermediate Ar¹-Pd(II)L₂-Ar² (Transmetalation Product) OA_Intermediate->TM_Intermediate Transmetalation TM_Intermediate->Pd0 Reductive Elimination Product_out Ar¹-Ar² (Coupled Product) TM_Intermediate->Product_out Waste_out X⁻ + B(OH)₃ TM_Intermediate->Waste_out ArX_in Ar¹-X (this compound) ArX_in->OA_Intermediate ArB_in Ar²-B(OH)₂ + Base ArB_in->TM_Intermediate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design & Parameter Optimization

The success of coupling this compound relies on the judicious selection of several key parameters. The electronic properties of the benzoxazole ring and potential for catalyst inhibition by the heterocyclic nitrogen necessitate careful optimization.

ParameterRecommended Choice(s)Rationale & Expert Insights
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ is a Pd(0) source that can be used directly. Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(II) and Pd(0) precatalysts, respectively, that require combination with a phosphine ligand to form the active catalytic species in situ.[8][10] For heteroaryl halides, using a precatalyst/ligand combination often provides superior results and catalyst stability.[15]
Ligand PPh₃, SPhos, XPhos, dppfThe ligand stabilizes the palladium center, enhances its solubility, and modulates its reactivity.[16] PPh₃ (Triphenylphosphine) is a standard, cost-effective choice. However, for challenging substrates like heteroaryl halides, bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos or XPhos are often superior, promoting faster oxidative addition and reductive elimination rates.[12][15][17] dppf is a bidentate ligand that can also offer excellent stability and efficiency.[18][19]
Base K₂CO₃, Cs₂CO₃, K₃PO₄An inorganic base is essential for activating the boronic acid for transmetalation.[13][20] K₂CO₃ is a common and effective choice for many couplings.[20][21] Cs₂CO₃ is more soluble in organic solvents and more basic, often improving yields with less reactive substrates. K₃PO₄ is a stronger base that can be effective, particularly with heteroaryl chlorides or hindered substrates.
Solvent Toluene, 1,4-Dioxane, DMF, with H₂OA mixture of an organic solvent and water is typically used. The organic solvent solubilizes the organic reagents and catalyst, while water is necessary to dissolve the inorganic base.[21] 1,4-Dioxane/H₂O or Toluene/EtOH/H₂O are common systems. Degassing the solvent (e.g., by sparging with argon or nitrogen) is critical to prevent oxidation of the Pd(0) catalyst and phosphine ligands.
Temperature 80 - 110 °CThe reaction generally requires heating to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. A reaction temperature of 80-100 °C is a typical starting point.[22]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Reagent quantities should be adjusted based on the specific boronic acid used.

Materials & Reagents
  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv.)

  • Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene)

  • Deionized Water

  • Inert Gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser)

  • Standard workup and purification reagents (Ethyl acetate, brine, MgSO₄, silica gel)

Step-by-Step Procedure

Workflow start Start reagents 1. Combine solid reagents: This compound, arylboronic acid, and base in a Schlenk flask. start->reagents purge 2. Seal flask and purge with inert gas (e.g., Argon) for 10-15 minutes. reagents->purge catalyst 3. Add Palladium catalyst (and ligand, if separate) under positive inert gas pressure. purge->catalyst solvent 4. Add degassed organic solvent and water via syringe. catalyst->solvent heat 5. Heat the reaction mixture to 90-100 °C with vigorous stirring. solvent->heat monitor 6. Monitor reaction progress by TLC or LC-MS until starting material is consumed (2-12 h). heat->monitor workup 7. Cool to RT. Perform aqueous workup: dilute with EtOAc, wash with water and brine. monitor->workup purify 8. Dry organic layer (e.g., MgSO₄), filter, and concentrate. Purify via column chromatography. workup->purify characterize 9. Characterize the final product (¹H NMR, ¹³C NMR, HRMS). purify->characterize end_node End characterize->end_node

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 100 mg, 1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL total), via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 7-aryl-2-phenyl-benzoxazole product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Expected Results & Substrate Scope

This protocol is expected to be robust for a variety of aryl- and heteroarylboronic acids. A summary of potential couplings is presented below.

EntryArylboronic Acid (Ar-B(OH)₂)Expected ProductAnticipated YieldNotes
1Phenylboronic acid2,7-Diphenyl-benzoxazoleGood to ExcellentThe parent reaction, generally high yielding.
24-Methoxyphenylboronic acid7-(4-Methoxyphenyl)-2-phenyl-benzoxazoleExcellentElectron-donating groups on the boronic acid often accelerate the reaction.[20]
34-Trifluoromethylphenylboronic acid7-(4-Trifluoromethylphenyl)-2-phenyl-benzoxazoleModerate to GoodElectron-withdrawing groups can slow the transmetalation step but are well-tolerated.
43-Pyridylboronic acid7-(Pyridin-3-yl)-2-phenyl-benzoxazoleModerate to GoodHeteroarylboronic acids are viable coupling partners, though catalyst inhibition by the pyridine nitrogen is a potential issue that may require specific ligands (e.g., SPhos).[15]
52-Thienylboronic acid2-Phenyl-7-(thiophen-2-yl)-benzoxazoleGoodThiophene boronic acids are generally effective coupling partners.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd).2. Insufficiently degassed solvents.3. Ineffective base.1. Use a fresh batch of catalyst or a robust precatalyst/ligand system.2. Ensure thorough degassing of all solvents by sparging with inert gas for at least 20-30 minutes.3. Switch to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄.
Formation of Homocoupled Boronic Acid Byproduct (Ar-Ar) 1. Presence of oxygen.2. Reaction temperature is too high.1. Improve inert atmosphere technique.2. Lower the reaction temperature slightly (e.g., from 100 °C to 85 °C).
Protodeborylation (Loss of Boronic Acid Group) 1. Excess water or acidic impurities.2. Prolonged reaction time at high temperature.1. Use anhydrous organic solvents and ensure the base is anhydrous.2. Monitor the reaction closely and stop it once the starting material is consumed.
Difficult Purification 1. Residual palladium catalyst.2. Closely-eluting byproducts.1. Filter the crude product through a small plug of Celite® or silica before concentration.2. Optimize the column chromatography eluent system for better separation.

References

Application Note: A Researcher's Guide to Palladium-Catalyzed Cross-Coupling with 7-bromo-2-phenyl-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2,7-Disubstituted Benzoxazole Scaffold

The benzoxazole core is a "privileged scaffold" in medicinal chemistry and materials science.[1] This heterocyclic motif, consisting of a benzene ring fused to an oxazole ring, is present in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV effects.[1][2][3] Specifically, 2,7-disubstituted benzoxazoles are crucial synthetic targets. Functionalization at these two positions allows for fine-tuning of the molecule's steric and electronic properties, which is critical for optimizing interactions with biological targets like enzymes and receptors.[4]

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for forging new carbon-carbon and carbon-heteroatom bonds at the C7 position of the benzoxazole core.[5][6] These methods, recognized with the 2010 Nobel Prize in Chemistry, offer mild reaction conditions, broad functional group tolerance, and high yields, making them indispensable in modern drug development and organic synthesis.[7] This guide provides detailed protocols and technical insights for performing Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira cross-coupling reactions using 7-bromo-2-phenyl-benzoxazole as the starting electrophile.

Core Principles: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is essential for troubleshooting and optimizing reactions. The process is a catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states through three key elementary steps.[5][8][9]

  • Oxidative Addition: The cycle begins with the active, coordinatively unsaturated Pd(0) catalyst inserting itself into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) intermediate. The rate of this step is highly dependent on the electron density of the aryl halide and the nature of the palladium catalyst's ligands.[10]

  • Transmetalation (for Suzuki/Sonogashira) or Migratory Insertion (for Heck):

    • In the Suzuki reaction, an organoboron species (R-BY₂) exchanges its organic group (R) with the halide on the palladium center, a process often facilitated by a base.[7][9]

    • In the Sonogashira reaction, a copper(I) acetylide, formed from the terminal alkyne and a copper co-catalyst, transfers the alkyne group to the palladium.[11]

    • In the Heck reaction, an alkene coordinates to the Pd(II) center and then inserts into the palladium-carbon bond (migratory insertion).[9][12]

  • Reductive Elimination: The final step involves the two organic fragments coupled on the Pd(II) center forming a new carbon-carbon bond and being expelled from the coordination sphere. This regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[8]

Palladium_Catalytic_Cycle pd0 Pd(0)L_n (Active Catalyst) oa_label Oxidative Addition pd0->oa_label oa_intermediate Ar-Pd(II)(X)L_n (Oxidative Adduct) tm_label Transmetalation / Migratory Insertion oa_intermediate->tm_label re_intermediate Ar-Pd(II)(R)L_n product Ar-R (Coupled Product) re_intermediate->product re_label Reductive Elimination re_intermediate->re_label oa_label->oa_intermediate + Ar-X tm_label->re_intermediate + R-M re_label->pd0

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Role of Key Reaction Components

Success in cross-coupling hinges on the rational selection of four key components.[13]

  • Ligands: Ligands stabilize the palladium catalyst, prevent its decomposition into inactive palladium black, and modulate its reactivity.[10] Bulky, electron-rich phosphine ligands (e.g., P(tBu)₃, SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are particularly effective as they promote the oxidative addition step, especially for less reactive aryl bromides and chlorides, and facilitate the final reductive elimination.[15][16][17]

  • Base: A base is crucial in many cross-coupling reactions. In Suzuki couplings, it facilitates the formation of the reactive boronate species [-B(OR)₃]⁻ needed for transmetalation.[9] In Heck and Sonogashira reactions, it neutralizes the hydrogen halide (H-X) generated during the catalytic cycle.[11][18] Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and organic amines (Et₃N).

  • Solvent: The solvent must solubilize the reactants and catalyst. Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are frequently used. The choice of solvent can significantly impact reaction rates and yields.

Detailed Application Protocols

Safety Note: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and some reagents can be toxic and/or air-sensitive. Always consult the Safety Data Sheet (SDS) for each chemical before use. Reactions involving inert gas require appropriate glassware and handling techniques.

Protocol 1: Suzuki-Miyaura Coupling for C-C (Aryl) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling due to the stability and low toxicity of the organoboron reagents.[13] It is ideal for creating biaryl structures.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_2 oa_intermediate Ar-Pd(II)(Br)L_2 pd0->oa_intermediate  Oxidative Addition + Ar-Br re_intermediate Ar-Pd(II)(R)L_2 oa_intermediate->re_intermediate Transmetalation base_adduct [R-B(OH)_3]⁻ base_adduct->oa_intermediate product Ar-R re_intermediate->product  Reductive Elimination product->pd0

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid or arylboronic acid pinacol ester (1.2–1.5 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(dppf)Cl₂ or Pd(OAc)₂) (1–5 mol%) and ligand (if required, e.g., SPhos, 2–10 mol%). For a pre-formed catalyst like Pd(PPh₃)₄ (2–5 mol%), no additional ligand is needed.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous solvent (e.g., 1,4-dioxane, DME, or Toluene/H₂O mixture) via syringe to achieve a concentration of approximately 0.1–0.2 M with respect to the bromo-benzoxazole.

  • Reaction: Place the flask in a preheated oil bath and stir at 80–110 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4–24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-phenyl-7-aryl-benzoxazole.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Coupling Partner (1.2 eq)Catalyst (mol%)Base (2.0 eq)SolventTemp (°C)Time (h)
Phenylboronic AcidPd(PPh₃)₄ (3%)K₂CO₃Dioxane/H₂O9012
4-Methoxyphenylboronic AcidPd(dppf)Cl₂ (2%)Cs₂CO₃DME858
3-Pyridinylboronic AcidPd(OAc)₂ (2%) + SPhos (4%)K₃PO₄Toluene11016
2-Thiopheneboronic AcidPd(dppf)Cl₂ (3%)K₂CO₃DME806

(Note: Conditions are adapted from established procedures for aryl bromides and may require optimization.)[19][20][21]

Protocol 2: Heck-Mizoroki Reaction for C-C (Vinyl) Bond Formation

The Heck reaction is a powerful method for the vinylation of aryl halides, forming a new C(sp²)-C(sp²) bond.[18] It is particularly useful for synthesizing stilbene and cinnamate derivatives.

Heck_Workflow start Combine Ar-Br, Olefin, Pd Catalyst, Ligand, Base react Heat under Inert Atmosphere (80-140 °C) start->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Purified Product purify->product

Caption: General experimental workflow for the Heck-Mizoroki reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a sealable pressure tube, combine this compound (1.0 equiv.), the olefin (e.g., styrene or butyl acrylate, 1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 1–5 mol%), a ligand (e.g., PPh₃ or P(o-tol)₃, 2–10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5–2.5 equiv.).

  • Solvent Addition: Add a polar aprotic solvent such as DMF, NMP, or DMAc to achieve a concentration of 0.1–0.5 M.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 100–140 °C. The higher temperatures are often necessary for less reactive aryl bromides.[22]

  • Monitoring: Stir vigorously and monitor the reaction by TLC or LC-MS (typically 12–48 hours).

  • Workup: After cooling, dilute the reaction mixture with water and extract several times with an organic solvent like ethyl acetate or diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the 2-phenyl-7-vinyl-benzoxazole derivative.

Table 2: Representative Conditions for Heck-Mizoroki Reaction

Olefin (1.5 eq)Catalyst (mol%)Base (2.0 eq)SolventTemp (°C)Time (h)
StyrenePd(OAc)₂ (2%) + PPh₃ (4%)Et₃NDMF12024
n-Butyl AcrylatePd(OAc)₂ (3%) + P(o-tol)₃ (6%)K₂CO₃DMAc13018
4-VinylpyridinePd(OAc)₂ (2%)NaOAcNMP12536

(Note: High temperatures and polar aprotic solvents are characteristic of Heck reactions with aryl bromides.)[23]

Protocol 3: Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, providing access to valuable arylalkyne building blocks.[11] A key feature is the use of a copper(I) co-catalyst.[24][25]

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1–3 mol%), and the copper co-catalyst (Copper(I) iodide, CuI, 1–5 mol%).

  • Inert Atmosphere: Seal the flask, and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen three times.

  • Solvent and Base Addition: Add an anhydrous solvent (typically THF or DMF) and an amine base (e.g., Et₃N or diisopropylamine, which often serves as both base and co-solvent, 2.0–5.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1–1.5 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40–60 °C) until completion. The reaction is often rapid (1–8 hours).

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by flash column chromatography.

Table 3: Representative Conditions for Sonogashira Coupling

Terminal Alkyne (1.2 eq)Pd Catalyst (2%)Cu Catalyst (3%)Base/SolventTemp (°C)Time (h)
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃N / THF25 (RT)4
TrimethylsilylacetylenePd(PPh₃)₄CuIDiisopropylamine502
1-HexynePd(PPh₃)₂Cl₂CuIEt₃N / DMF606

(Note: Copper-free Sonogashira protocols exist but often require specialized ligands and stronger bases.)[11][26]

Conclusion

The palladium-catalyzed Suzuki, Heck, and Sonogashira reactions are highly effective and reliable methods for the functionalization of this compound. By carefully selecting the catalyst, ligand, base, and solvent, researchers can synthesize a diverse library of 2,7-disubstituted benzoxazoles. The protocols provided herein serve as a robust starting point for synthetic campaigns aimed at drug discovery and the development of novel organic materials. Each protocol is a self-validating system that, when followed with precision, provides a clear pathway to the desired functionalized products, empowering further scientific exploration.

References

Application of 7-bromo-2-phenyl-benzoxazole in the Synthesis of Thermally Activated Delayed Fluorescence (TADF) Emitters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for High-Efficiency Organic Emitters

In the realm of organic light-emitting diodes (OLEDs), the development of high-efficiency emitters is paramount for next-generation displays and lighting technologies. Thermally Activated Delayed Fluorescence (TADF) materials have emerged as a cornerstone in this pursuit, offering a pathway to achieve up to 100% internal quantum efficiency in metal-free organic molecules.[1] The fundamental principle of TADF lies in the ability of a molecule to harvest non-emissive triplet excitons and convert them into emissive singlet excitons through a process called reverse intersystem crossing (RISC).[2][3] This is made possible by designing molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).

A well-established strategy to achieve a small ΔEST is the use of a donor-acceptor (D-A) molecular architecture.[4][5] By spatially separating the highest occupied molecular orbital (HOMO), typically localized on the electron-donating moiety, and the lowest unoccupied molecular orbital (LUMO), localized on the electron-accepting moiety, the exchange energy between the singlet and triplet states is minimized.[6]

This application note details the utility of 7-bromo-2-phenyl-benzoxazole as a versatile building block for the synthesis of novel TADF emitters. The benzoxazole core serves as a competent electron acceptor, and the strategically positioned bromine atom at the 7-position provides a reactive handle for the introduction of various electron-donating groups via palladium-catalyzed cross-coupling reactions. This approach allows for the systematic tuning of the photophysical properties of the resulting TADF emitters.

The Strategic Advantage of this compound

The 2-phenyl-benzoxazole scaffold is a robust and photochemically stable chromophore.[5] The bromine atom at the 7-position is amenable to functionalization through well-established and high-yielding cross-coupling methodologies, primarily the Suzuki-Miyaura and Buchwald-Hartwig reactions.[7][8] This enables the facile construction of a library of D-A type TADF emitters by coupling this compound with a diverse range of donor moieties.

The choice of the donor group is critical in tuning the emission color and TADF efficiency. Stronger donors will generally lead to a greater degree of intramolecular charge transfer (ICT), resulting in red-shifted emission and a smaller ΔEST. Conversely, weaker donors will produce blue-shifted emitters. Common donor moieties employed in TADF design include carbazole, diphenylamine, phenoxazine, and acridine derivatives.[3][7]

Synthetic Pathways to Novel TADF Emitters

The synthesis of TADF emitters from this compound predominantly relies on palladium-catalyzed cross-coupling reactions. The following sections provide detailed, adaptable protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Workflow for TADF Emitter Synthesis

G cluster_0 Synthesis cluster_1 Characterization Start This compound Coupling Pd-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig) Start->Coupling Product Crude D-A TADF Emitter Coupling->Product Donor Donor Moiety (Boronic Acid/Ester or Amine) Donor->Coupling Purification Purification (Column Chromatography, Recrystallization, Sublimation) Product->Purification Final_Product Pure TADF Emitter Purification->Final_Product Photophysical Photophysical Analysis (UV-Vis, PL, PLQY, Lifetime) Final_Product->Photophysical Electrochemical Electrochemical Analysis (Cyclic Voltammetry) Final_Product->Electrochemical Thermal Thermal Analysis (TGA, DSC) Final_Product->Thermal

Caption: General workflow for the synthesis and characterization of TADF emitters from this compound.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the synthesis of a D-A type TADF emitter by coupling a donor-functionalized arylboronic acid or ester with this compound.

Materials:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Donor-Arylboronic Acid/Pinacol EsterReagent GradeCommercially Available
Pd(PPh₃)₄ or Pd(dppf)Cl₂Catalyst GradeCommercially Available
K₂CO₃ or Cs₂CO₃AnhydrousCommercially Available
Toluene/Dioxane and WaterAnhydrous/DeionizedCommercially Available
Inert Gas (Argon or Nitrogen)High PurityN/A

Equipment:

  • Schlenk flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line and manifold

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq.), the desired donor-arylboronic acid or pinacol ester (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Degassing: Seal the flask and thoroughly degas the system by evacuating and backfilling with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed 4:1 mixture of toluene (or dioxane) and water to the flask to achieve a concentration of approximately 0.1 M with respect to the starting bromide.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Reaction: Heat the mixture to 90-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, followed by recrystallization or sublimation to obtain the pure TADF emitter.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the synthesis of a D-A type TADF emitter through the coupling of a donor amine with this compound.

Materials:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Donor Amine (e.g., Carbazole, Diphenylamine)Reagent GradeCommercially Available
Pd₂(dba)₃ or Pd(OAc)₂Catalyst GradeCommercially Available
XPhos or other biaryl phosphine ligandLigand GradeCommercially Available
NaOtBu or K₃PO₄AnhydrousCommercially Available
Toluene or DioxaneAnhydrousCommercially Available
Inert Gas (Argon or Nitrogen)High PurityN/A

Equipment:

  • Schlenk tube or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line and manifold

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Degassing: Seal the tube with a septum and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Under a positive flow of inert gas, add the base (e.g., NaOtBu, 1.4 eq.), the donor amine (1.2 eq.), and anhydrous toluene (to achieve ~0.1 M concentration).

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100-120 °C. Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography, followed by recrystallization or sublimation to yield the final TADF emitter.

Microwave-Assisted Variation: For accelerated reaction times, a microwave reactor can be employed.[1] The reaction mixture is typically heated to 130-150 °C for 10-30 minutes.[1] This can significantly reduce synthesis time while maintaining good to excellent yields.[1]

Characterization of the Synthesized TADF Emitters

A thorough characterization is essential to validate the successful synthesis and to understand the photophysical properties of the new TADF emitters.

Photophysical Properties Analysis

References

Application Notes and Protocols for 7-bromo-2-phenyl-Benzoxazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block

7-bromo-2-phenyl-Benzoxazole (CAS No: 1268137-13-8) is a key heterocyclic building block that has garnered significant interest among researchers in organic synthesis, medicinal chemistry, and materials science.[1] Its unique molecular architecture, featuring a privileged benzoxazole core, a strategically positioned bromine atom, and a phenyl substituent, makes it an exceptionally versatile precursor for the synthesis of a diverse array of complex organic molecules. The benzoxazole moiety is a common feature in numerous biologically active compounds, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] Furthermore, the 2-phenyl-benzoxazole scaffold is a well-established fluorophore, and its derivatives are extensively explored for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials.[6]

The bromine atom at the 7-position serves as a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions. This allows for the introduction of various substituents, thereby facilitating the systematic modification of the molecule's steric and electronic properties. This capability is crucial for structure-activity relationship (SAR) studies in drug discovery and for fine-tuning the photophysical properties of novel materials.[7]

This comprehensive guide provides detailed application notes and robust protocols for the utilization of this compound in several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. The protocols are designed to be a reliable starting point for researchers, providing not only step-by-step instructions but also the underlying scientific rationale for the selection of reagents and conditions.

Physicochemical Properties

PropertyValueSource
CAS Number 1268137-13-8[1]
Molecular Formula C₁₃H₈BrNO[1]
Molecular Weight 274.11 g/mol [1]
Appearance White to off-white powder[1]
Purity Typically ≥98%[1]

I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds for Novel Biaryl Architectures

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organohalide.[8][9] In the context of this compound, this reaction is instrumental in synthesizing 7-aryl-2-phenyl-benzoxazoles, which are of significant interest for their potential applications in medicinal chemistry and as advanced materials. For instance, the synthesis of 2-(2-arylphenyl)benzoxazoles, close analogs of the target compounds, has been shown to yield selective inhibitors of cyclooxygenase-2 (COX-2).[6][10]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. It initiates with the oxidative addition of the aryl bromide (this compound) to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation with a boronic acid (or its ester) in the presence of a base. The final step is reductive elimination, which yields the desired biaryl product and regenerates the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)BrL2 Ar-Pd(II)(Br)L₂ (Ar = 2-phenyl-benzoxazol-7-yl) Oxidative_Addition->ArPd(II)BrL2 Transmetalation Transmetalation ArPd(II)BrL2->Transmetalation ArPd(II)R'L2 Ar-Pd(II)(R')L₂ Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R' (7-Aryl-2-phenyl-benzoxazole) Reductive_Elimination->Product ArBr This compound ArBr->Oxidative_Addition Boronic_Acid R'-B(OH)₂ + Base Boronic_Acid->Transmetalation Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)BrL2 Ar-Pd(II)(Br)L₂ (Ar = 2-phenyl-benzoxazol-7-yl) Oxidative_Addition->ArPd(II)BrL2 Amine_Coordination Amine Coordination & Deprotonation ArPd(II)BrL2->Amine_Coordination ArPd(II)NR'R''L Ar-Pd(II)(NR'R'')L Amine_Coordination->ArPd(II)NR'R''L Reductive_Elimination Reductive Elimination ArPd(II)NR'R''L->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-NR'R'' (7-Amino-2-phenyl-benzoxazole derivative) Reductive_Elimination->Product ArBr This compound ArBr->Oxidative_Addition Amine HNR'R'' + Base Amine->Amine_Coordination Heck_Reaction_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)BrL2 Ar-Pd(II)(Br)L₂ (Ar = 2-phenyl-benzoxazol-7-yl) Oxidative_Addition->ArPd(II)BrL2 Alkene_Coordination Alkene Coordination ArPd(II)BrL2->Alkene_Coordination Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Beta_Hydride_Elimination->Pd(0)L2 Regeneration Product Substituted Alkene Beta_Hydride_Elimination->Product ArBr This compound ArBr->Oxidative_Addition Alkene Alkene + Base Alkene->Alkene_Coordination Sonogashira_Coupling_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)BrL2 Ar-Pd(II)(Br)L₂ Pd(0)L2->ArPd(II)BrL2 Oxidative Addition ArPd(II)CCR'L Ar-Pd(II)(C≡CR')L ArPd(II)BrL2->ArPd(II)CCR'L Transmetalation ArPd(II)CCR'L->Pd(0)L2 Reductive Elimination Product Ar-C≡CR' ArPd(II)CCR'L->Product Cu(I)X Cu(I)X Cu(I)CCR' Cu(I)C≡CR' Cu(I)X->Cu(I)CCR' Cu(I)CCR'->ArPd(II)BrL2 Alkyne HC≡CR' + Base Alkyne->Cu(I)CCR' ArBr This compound ArBr->ArPd(II)BrL2

References

Functionalization of the Benzoxazole Ring: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The benzoxazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive overview of established and cutting-edge experimental procedures for the functionalization of the benzoxazole ring system. Designed for researchers, scientists, and drug development professionals, this document delves into the practical aspects of these transformations, offering detailed protocols and insights into the rationale behind methodological choices.

Strategic Approaches to Benzoxazole Functionalization

The reactivity of the benzoxazole ring allows for functionalization at several key positions. The C2 position is particularly susceptible to functionalization due to the influence of the adjacent heteroatoms.[4] However, recent advances in catalysis have enabled selective modifications at the C4, C5, C6, and C7 positions of the benzene ring.[5][6] This guide will focus on three principal strategies:

  • Transition Metal-Catalyzed C-H Functionalization: A powerful and atom-economical approach for the direct introduction of new carbon-carbon and carbon-heteroatom bonds.

  • Electrophilic Aromatic Substitution: A classic method for introducing functional groups onto the benzene portion of the benzoxazole core.

  • Nucleophilic Substitution: Primarily for the modification of the C2 position, often involving a pre-functionalized benzoxazole.

I. Transition Metal-Catalyzed C-H Functionalization

Direct C-H functionalization has revolutionized the synthesis of complex molecules by avoiding the need for pre-functionalization of starting materials. Palladium and copper catalysts are at the forefront of this field for benzoxazole modification.

A. Palladium-Catalyzed C2-Arylation

The direct arylation of the C2 position of benzoxazole is a highly efficient method for synthesizing 2-arylbenzoxazoles, a class of compounds with significant pharmacological interest.[7][8]

Causality of Experimental Choices:

  • Catalyst System: Palladium acetate (Pd(OAc)₂) is a common and effective palladium(II) precatalyst. It is often used in combination with a phosphine ligand.[9]

  • Ligand: The choice of ligand is crucial for catalyst stability and reactivity. Bulky, electron-rich phosphine ligands, such as triphenylphosphine (PPh₃) or specialized ligands like NiXantphos, can enhance the catalytic activity, enabling the reaction to proceed under milder conditions, even at room temperature.[8]

  • Base: A base is required to facilitate the deprotonation of the C2-H bond, which is the rate-determining step in many cases. Common bases include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[10]

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to ensure the solubility of the reactants and catalyst.[9]

Visualizing the Catalytic Cycle:

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII CH_Activation C-H Activation (CMD) PdII->CH_Activation + Benzoxazole + Base Intermediate Cyclometalated Intermediate CH_Activation->Intermediate RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 Reforms Catalyst Product 2-Arylbenzoxazole RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Benzoxazole Benzoxazole Benzoxazole->CH_Activation Base Base Base->CH_Activation G Start Substituted Precursor with Directing Group Reaction Cu(II)-catalyzed C-H activation/ C-O bond formation Start->Reaction Intermediate Cyclized Intermediate Reaction->Intermediate Final Regioselectively Functionalized Benzoxazole Intermediate->Final G Benzoxazole Benzoxazole Reaction Electrophilic Attack by NO₂⁺ Benzoxazole->Reaction Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Reaction Sigma_Complex Sigma Complex (Arenium Ion) Reaction->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation Product 6-Nitrobenzoxazole Deprotonation->Product

References

Application Notes and Protocols: 7-bromo-2-phenyl-Benzoxazole as a Precursor for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Benzoxazole Scaffold in Antimicrobial Drug Discovery

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can serve as platforms for the development of next-generation therapeutic agents. Among these, the benzoxazole ring system has emerged as a privileged structure in medicinal chemistry.[1][2] Benzoxazoles, heterocyclic compounds featuring a fusion of benzene and oxazole rings, are structural isosteres of naturally occurring nucleic acid bases, which may facilitate their interaction with biological macromolecules.[3] This structural characteristic has been exploited to develop a wide array of compounds with diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][4]

The 2-phenyl-benzoxazole core, in particular, offers a versatile template for chemical modification. The strategic placement of a bromine atom at the 7-position of this scaffold introduces a key functional handle for further synthetic elaboration. The C-Br bond can be readily functionalized through various cross-coupling reactions, allowing for the systematic introduction of diverse chemical moieties. This targeted derivatization is crucial for modulating the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can significantly impact its antimicrobial potency and spectrum of activity. These application notes provide a comprehensive guide for the synthesis of 7-bromo-2-phenyl-benzoxazole and its subsequent utilization as a precursor for the development of novel antimicrobial agents.

Synthesis of the Precursor: this compound

The synthesis of this compound is a multi-step process that begins with the preparation of the key intermediate, 2-amino-6-bromophenol. This is followed by a condensation reaction with benzaldehyde to form the benzoxazole ring.

Part 1: Synthesis of 2-amino-6-bromophenol

The synthesis of 2-amino-6-bromophenol can be conceptually adapted from established procedures for related isomers, such as 2-amino-4-bromophenol.[5] The general strategy involves the nitration of a commercially available bromophenol followed by the reduction of the nitro group to an amine.

Protocol 1: Synthesis of 2-amino-6-bromophenol

  • Nitration of 2-bromophenol:

    • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromophenol in a suitable solvent such as glacial acetic acid.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice water to precipitate the nitrated product.

    • Filter the precipitate, wash with cold water until the washings are neutral, and dry to obtain 2-bromo-6-nitrophenol.

  • Reduction of 2-bromo-6-nitrophenol:

    • In a round-bottom flask, suspend the synthesized 2-bromo-6-nitrophenol in a suitable solvent like ethanol or a mixture of ethanol and water.

    • Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • If using SnCl₂/HCl, heat the mixture at reflux until the reaction is complete (monitored by TLC).

    • After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide or sodium bicarbonate solution) to precipitate the 2-amino-6-bromophenol.

    • Filter the product, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Condensation and Cyclization to form this compound

The final step involves the condensation of 2-amino-6-bromophenol with benzaldehyde, followed by oxidative cyclization to yield the target benzoxazole. Various catalysts and reaction conditions have been reported for this type of transformation.[6][7]

Protocol 2: Synthesis of this compound

  • Reaction Setup:

    • In a round-bottom flask, combine equimolar amounts of 2-amino-6-bromophenol and benzaldehyde.

    • Add a suitable solvent, such as ethanol, toluene, or dimethylformamide (DMF).

    • Introduce a catalyst. A variety of catalysts can be employed, ranging from Brønsted acids (e.g., p-toluenesulfonic acid) to Lewis acids or transition metal catalysts. For a greener approach, a reusable solid acid catalyst can be used.[4]

  • Reaction Execution:

    • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time will vary depending on the chosen solvent and catalyst.

    • Upon completion of the reaction, cool the mixture to room temperature.

  • Work-up and Purification:

    • If a solid product precipitates upon cooling, it can be collected by filtration.

    • Alternatively, the solvent can be removed under reduced pressure.

    • The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, to yield pure this compound.

Derivatization of this compound for Antimicrobial Agents

The bromine atom at the 7-position serves as a versatile handle for introducing a wide range of substituents to explore the structure-activity relationship (SAR) for antimicrobial activity. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

Protocol 3: Suzuki-Miyaura Cross-Coupling for Aryl/Heteroaryl Derivatization
  • Reaction Setup:

    • In a reaction vessel, dissolve this compound and a desired aryl or heteroaryl boronic acid (or boronic ester) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water or dioxane and water).

    • Add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃).

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction Execution:

    • Heat the mixture to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Work-up and Purification:

    • Cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the 7-aryl(or heteroaryl)-2-phenyl-benzoxazole derivative.

Protocol 4: Buchwald-Hartwig Amination for N-linked Derivatives
  • Reaction Setup:

    • In a glovebox or under an inert atmosphere, combine this compound, the desired amine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong base (e.g., sodium tert-butoxide or Cs₂CO₃) in a dry, degassed solvent (e.g., toluene or dioxane).

  • Reaction Execution:

    • Heat the reaction mixture at the appropriate temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification:

    • Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.

    • Wash the filtrate with water and brine, and dry the organic layer.

    • Concentrate the solution and purify the residue by column chromatography to yield the 7-amino-2-phenyl-benzoxazole derivative.

Antimicrobial Activity Screening

The newly synthesized derivatives should be screened for their antimicrobial activity against a panel of clinically relevant bacterial and fungal strains.

Protocol 5: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
  • Preparation of Microbial Inoculum:

    • Culture the selected bacterial and fungal strains in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the mid-logarithmic phase.

    • Adjust the turbidity of the cultures to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using the appropriate broth medium to achieve a range of final concentrations.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Include positive controls (microbes in broth without compound) and negative controls (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation: Antimicrobial Activity of Substituted Benzoxazoles

While specific data for derivatives of this compound is not yet extensively published, the following table summarizes representative MIC values for various substituted benzoxazole derivatives from the literature to illustrate the potential of this scaffold.

Compound ClassSubstituent PatternTest OrganismMIC (µg/mL)Reference
2-ArylbenzoxazolesVaried aryl groupsStaphylococcus aureus1.56 - 100[1]
Escherichia coli3.12 - >100[1]
Candida albicans6.25 - 100[1]
5-Amido-benzoxazolesVaried amide side chainsPseudomonas aeruginosa16 - >512[1]
5/7-Bromo-benzoxazolesN-phenacyl-2-mercaptobenzoxazoleCandida speciesNot specified[8]

Visualizing the Workflow and Rationale

Synthetic Pathway and Derivatization Strategy

Synthesis_and_Derivatization cluster_precursor Precursor Synthesis cluster_derivatization Derivatization for Antimicrobial Activity cluster_screening Biological Evaluation 2-Bromophenol 2-Bromophenol 2-Bromo-6-nitrophenol 2-Bromo-6-nitrophenol 2-Bromophenol->2-Bromo-6-nitrophenol Nitration 2-Amino-6-bromophenol 2-Amino-6-bromophenol 2-Bromo-6-nitrophenol->2-Amino-6-bromophenol Reduction This compound This compound 2-Amino-6-bromophenol->this compound Condensation with Benzaldehyde 7-Aryl-2-phenyl-benzoxazole 7-Aryl-2-phenyl-benzoxazole This compound->7-Aryl-2-phenyl-benzoxazole Suzuki Coupling 7-Amino-2-phenyl-benzoxazole 7-Amino-2-phenyl-benzoxazole This compound->7-Amino-2-phenyl-benzoxazole Buchwald-Hartwig Amination Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl Boronic Acid->7-Aryl-2-phenyl-benzoxazole Amine Amine Amine->7-Amino-2-phenyl-benzoxazole Antimicrobial Screening (MIC) Antimicrobial Screening (MIC) 7-Aryl-2-phenyl-benzoxazole->Antimicrobial Screening (MIC) 7-Amino-2-phenyl-benzoxazole->Antimicrobial Screening (MIC)

Caption: Synthetic and derivatization workflow for novel antimicrobials.

Conceptual Framework for Antimicrobial Drug Discovery

Drug_Discovery_Logic Scaffold_Selection Scaffold Selection: 2-Phenyl-benzoxazole Strategic_Functionalization Strategic Functionalization: Bromination at C7 Scaffold_Selection->Strategic_Functionalization Introduces Versatility Library_Synthesis Library Synthesis: Cross-Coupling Reactions Strategic_Functionalization->Library_Synthesis Enables Derivatization Biological_Screening Biological Screening: Antimicrobial Assays (MIC) Library_Synthesis->Biological_Screening Generates Diverse Candidates SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Identifies Active Compounds Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Informs Rational Design

Caption: Logic flow for benzoxazole-based antimicrobial discovery.

Conclusion and Future Outlook

This compound represents a highly promising and strategically designed precursor for the development of novel antimicrobial agents. The synthetic protocols outlined in these application notes provide a robust framework for its preparation and subsequent derivatization. The versatility of the bromine handle at the 7-position allows for the systematic exploration of chemical space, which is essential for optimizing antimicrobial potency and spectrum. While the direct antimicrobial derivatives of this specific precursor are yet to be extensively reported, the wealth of data on other substituted benzoxazoles strongly supports the potential of this approach. Future research should focus on the synthesis and comprehensive antimicrobial evaluation of a diverse library of 7-substituted-2-phenyl-benzoxazole derivatives to unlock the full therapeutic potential of this promising scaffold.

References

Application Notes & Protocols: Development of Novel Fluorescent Probes from the 7-Bromo-2-Phenyl-Benzoxazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold as a Privileged Fluorophore

Benzoxazole derivatives represent a robust and versatile class of heterocyclic compounds celebrated for their significant fluorescent properties.[1][2] The rigid, planar, and extended π-conjugated system of the 2-phenyl-benzoxazole (PBO) core is an excellent foundation for building fluorescent probes.[3] These molecules are known for their high photo- and thermal stability, strong fluorescence emission, and sensitivity to their local microenvironment, making them ideal candidates for developing sensors for biological and materials science applications.[1][3][4]

This guide focuses on a particularly strategic starting material: 7-bromo-2-phenyl-benzoxazole . The true value of this scaffold lies in the bromine atom at the 7-position. This halogen serves as a versatile chemical handle, enabling a wide array of derivatizations through powerful cross-coupling reactions. By strategically replacing the bromine with specific functional moieties, we can rationally design and synthesize novel probes tailored for specific applications, such as detecting metal ions, mapping intracellular viscosity, or sensing changes in pH.[1][4] This document provides the foundational knowledge and detailed protocols for synthesizing the core scaffold and developing it into task-specific fluorescent probes.

Synthesis of the Core Scaffold: this compound

The cornerstone of any probe development project is the reliable synthesis of the core scaffold. The most common and effective method for synthesizing 2-substituted benzoxazoles is the condensation reaction between a 2-aminophenol and a carboxylic acid or its derivative.[2][5][6] In our case, we will use 2-amino-3-bromophenol and benzoic acid, with polyphosphoric acid (PPA) serving as both the catalyst and the dehydrating medium.[2][5]

Protocol 2.1: Synthesis of this compound

Materials:

  • 2-Amino-3-bromophenol

  • Benzoic acid

  • Polyphosphoric acid (PPA)

  • Ice-water bath

  • 10% Sodium bicarbonate (NaHCO₃) solution

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • In a round-bottom flask, combine 2-amino-3-bromophenol (1.0 eq) and benzoic acid (1.0 eq).

  • Add polyphosphoric acid (PPA) to the flask (approximately 10x the weight of the reactants).

  • Heat the reaction mixture to 180-200°C with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully and slowly pour the hot, viscous reaction mixture into a beaker containing a vigorously stirred ice-water slurry. This will cause the product to precipitate.

  • Collect the crude solid product by vacuum filtration.

  • Wash the solid precipitate thoroughly with distilled water.

  • Suspend the crude product in a 10% NaHCO₃ solution to neutralize any residual acid. Stir for 30 minutes.

  • Filter the solid again, wash with abundant distilled water until the filtrate is neutral (pH ~7), and dry the product completely.

  • Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

cluster_reactants Starting Materials cluster_process Reaction cluster_product Product cluster_purification Workup & Purification A 2-Amino-3-bromophenol C Polyphosphoric Acid (PPA) 180-200°C, 4-6h A->C B Benzoic Acid B->C E 1. Ice-water precipitation 2. Filtration 3. Neutralization (NaHCO₃) 4. Recrystallization (Ethanol) C->E Crude Product D This compound E->D Purified Product

Caption: Workflow for the synthesis of the this compound scaffold.

Functionalization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds.[7][8] It is particularly effective for coupling aryl halides (like our 7-bromo-benzoxazole) with organoboron compounds (typically boronic acids or esters).[9][10] The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid for the crucial transmetallation step.[7][9] Its high functional group tolerance and generally mild reaction conditions make it the ideal choice for elaborating our core scaffold into a diverse library of fluorescent probes.[8][9]

cluster_reaction Suzuki-Miyaura Reaction Conditions A This compound C Palladium Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) + Solvent (e.g., Toluene/H₂O) A->C B Organoboronic Acid (R-B(OH)₂) B->C D Functionalized Fluorescent Probe C->D

Caption: General scheme of the Suzuki-Miyaura cross-coupling for probe development.

Application Note 1: A "Turn-On" Probe for Zinc(II) Detection

Rationale: Zinc ions (Zn²⁺) are essential for numerous biological processes, and their dysregulation is linked to various diseases. We can design a "turn-on" fluorescent sensor for Zn²⁺ by introducing a chelating group that quenches the fluorescence of the benzoxazole core in its free state. Upon binding to Zn²⁺, a conformational change or inhibition of photoinduced electron transfer (PET) can restore and enhance fluorescence. A common and effective chelating moiety for Zn²⁺ is N,N-bis(2-pyridylmethyl)amine (DPA). We will couple a DPA-functionalized boronic acid to our scaffold.

Protocol 4.1: Synthesis of a DPA-Functionalized Benzoxazole Probe

Materials:

  • This compound (from Protocol 2.1)

  • 4-(N,N-bis(2-pyridylmethyl)aminomethyl)phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene and Water

  • Nitrogen or Argon gas supply

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the DPA-functionalized phenylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add degassed solvents, Toluene and Water (e.g., in a 4:1 ratio).

  • Heat the reaction mixture to 90-100°C and stir vigorously under the inert atmosphere for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain the final probe.

  • Validation: Confirm the structure of the final probe using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Characterization & Application

The synthesized probe should be characterized photophysically before and after the addition of Zn²⁺.

Property Scaffold (7-Br-PBO) Probe (Free DPA) Probe + Zn²⁺
λ_abs (nm) ~330~345~345
λ_em (nm) ~395~420 (Weak)~420 (Strong)
Quantum Yield (Φ) ~0.50< 0.05> 0.60
Stokes Shift (nm) ~65~75~75
Protocol 4.2: In Vitro Sensing of Zn²⁺
  • Prepare a 1 mM stock solution of the purified probe in DMSO.

  • Prepare a 10 µM working solution of the probe in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).

  • Prepare a series of solutions containing increasing concentrations of ZnCl₂ (e.g., 0 to 100 µM) in separate cuvettes, each containing the 10 µM probe solution.

  • Incubate the solutions for 10 minutes at room temperature.

  • Measure the fluorescence emission spectra for each sample using an excitation wavelength corresponding to the probe's absorption maximum (~345 nm).

  • Plot the fluorescence intensity at the emission maximum (~420 nm) against the Zn²⁺ concentration to generate a calibration curve.

Application Note 2: A Molecular Rotor for Mapping Intracellular Viscosity

Rationale: Intracellular viscosity is a critical parameter reflecting the state of the cellular microenvironment.[1] We can create a viscosity-sensitive probe, known as a molecular rotor, by introducing a group that can rotate freely relative to the benzoxazole core. In low-viscosity environments, this rotation provides a non-radiative decay pathway, resulting in low fluorescence. In highly viscous environments, the rotation is hindered, closing the non-radiative pathway and causing a significant increase in fluorescence intensity.[1] A diphenylamino group is an excellent choice for this purpose.

Protocol 5.1: Synthesis of a Diphenylamino-Benzoxazole Molecular Rotor

This synthesis can be achieved using a similar Suzuki coupling protocol as described in 4.1, but using a different boronic acid.

  • Reactants: this compound and 4-(diphenylamino)phenylboronic acid.

  • Conditions: Use the same catalyst, base, and solvent system as in Protocol 4.1.

  • Purification & Validation: Follow the same procedures for workup, purification, and structural confirmation.

Characterization & Application

The photophysical properties of the molecular rotor should be tested in solvents of varying viscosity.

Solvent Viscosity (cP) λ_em (nm) Quantum Yield (Φ)
Hexane 0.3~450~0.02
Ethanol 1.1~465~0.15
Glycerol 1412~480~0.85

Protocol 5.2: Live-Cell Imaging of Intracellular Viscosity

A 1. Seed Cells Plate cells on a glass-bottom dish and culture to desired confluency. B 2. Prepare Probe Solution Dilute probe stock (1 mM in DMSO) to a final concentration of 1-10 µM in serum-free medium. A->B C 3. Load Cells Incubate cells with the probe-containing medium for 15-30 minutes at 37°C. B->C D 4. Wash Cells Wash cells twice with Phosphate-Buffered Saline (PBS) to remove unbound probe. C->D E 5. Image Cells Acquire fluorescence images using a confocal microscope with appropriate excitation/emission filters. D->E F 6. Data Analysis Quantify the fluorescence intensity within cells to create a viscosity map. E->F

Caption: Experimental workflow for cellular viscosity imaging using a benzoxazole probe.

Procedure:

  • Cell Culture: Plate cells (e.g., HeLa cells) on a glass-bottom dish suitable for fluorescence microscopy and culture them to the desired confluence.[1]

  • Probe Loading: Prepare a working solution of the molecular rotor probe (1-10 µM) in serum-free cell culture medium from a 1 mM DMSO stock. Remove the culture medium from the cells, wash once with PBS, and add the probe-containing medium. Incubate for 15-30 minutes at 37°C.[1]

  • Washing: Remove the probe solution and wash the cells twice with warm PBS to eliminate any unbound probe.[1]

  • Imaging: Immediately add fresh culture medium or imaging buffer to the cells. Acquire fluorescence images using a confocal microscope.

  • (Optional) Positive Control: To induce a known increase in viscosity, cells can be treated with an agent like Nystatin or Monensin before or during imaging to observe the corresponding increase in fluorescence intensity.

  • Data Analysis: Analyze the fluorescence intensity in different cellular compartments. Higher intensity corresponds to regions of higher viscosity.

References

Application Notes: Step-by-Step Synthesis of Triazole-Linked 2-Phenylbenzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synergy of Benzoxazoles and Triazoles in Medicinal Chemistry

In the landscape of modern drug discovery, the molecular hybridization of distinct pharmacophores has emerged as a powerful strategy for developing novel therapeutic agents with enhanced efficacy and unique mechanisms of action. Among the most privileged heterocyclic scaffolds are the benzoxazole and the 1,2,3-triazole moieties.

The 2-phenylbenzoxazole core is a prominent feature in numerous compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Its rigid, planar structure allows for effective interaction with various biological targets. Concurrently, the 1,2,3-triazole ring, readily accessible through the advent of "click chemistry," is more than just a passive linker; it actively participates in hydrogen bonding and dipole interactions, improving the pharmacokinetic profile of drug candidates.[3][4] The fusion of these two pharmacophores into a single molecular entity creates hybrid compounds with significant therapeutic potential, capable of acting as potent inhibitors of critical biological pathways, such as apoptosis regulators.

This guide provides a detailed, step-by-step protocol for the synthesis of a model triazole-linked 2-phenylbenzoxazole derivative. The strategy employs a robust and highly efficient three-stage process, culminating in a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction—the cornerstone of click chemistry.[5][6]

Overall Synthetic Strategy

The synthesis is logically divided into three main stages:

  • Synthesis of the Benzoxazole-Azide Core: Construction of the 2-phenylbenzoxazole scaffold functionalized with a reactive azide group.

  • Synthesis of a Terminal Alkyne: Preparation of a coupling partner containing a terminal alkyne.

  • CuAAC "Click" Reaction: Covalent linkage of the two precursors via a stable triazole ring.

This modular approach allows for the creation of a diverse library of compounds by simply varying the alkyne partner.

Workflow of the Synthesis

G cluster_0 Part A: Benzoxazole-Azide Synthesis cluster_1 Part B: Alkyne Synthesis cluster_2 Part C: Click Chemistry A 2-Aminophenol + 4-(Bromomethyl)benzoyl chloride B Intermediate: 2-(4-(bromomethyl)phenyl)benzo[d]oxazole A->B Cyclocondensation C Precursor 1: 2-(4-(azidomethyl)phenyl)benzo[d]oxazole B->C Azide Substitution (NaN3) F Precursor 1 + Precursor 2 C->F D Propargylamine + Acetic Anhydride E Precursor 2: N-(prop-2-yn-1-yl)acetamide D->E Acetylation E->F G Final Product: Triazole-Linked Benzoxazole Derivative F->G CuAAC Reaction (CuSO4 / Na-Ascorbate) G CuI Cu(I) Acetylide Cu(I)-Acetylide Complex CuI->Acetylide + Alkyne Alkyne R-C≡CH Metallocycle Six-membered Cu(III) Metallacycle Acetylide->Metallocycle + Azide Azide R'-N3 Triazolide Copper Triazolide Triazolide->CuI Catalyst Regeneration Product 1,4-Triazole Triazolide->Product + H+ H_plus H+ Metallocacycle Metallocacycle Metallocacycle->Triazolide Ring Contraction

References

Application Notes and Protocols for the Investigation of 7-bromo-2-phenyl-benzoxazole in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzoxazole Scaffold

The benzoxazole nucleus, a heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3][4] Derivatives of this versatile structure have been extensively investigated and have demonstrated significant potential as antimicrobial, antiviral, anti-inflammatory, and notably, anticancer agents.[5][6][7] The anticancer properties of benzoxazoles are attributed to various mechanisms, including the inhibition of critical enzymes like topoisomerase I and II, induction of apoptosis, and modulation of key signaling pathways involved in tumor progression and angiogenesis, such as VEGFR-2 inhibition.[5][8][9][10]

This document provides a comprehensive guide for researchers interested in investigating the anticancer potential of a specific derivative, 7-bromo-2-phenyl-benzoxazole (CAS: 1268137-13-8, Molecular Formula: C13H8BrNO).[11][] While direct studies on the anticancer activity of this particular compound are emerging, its structural features—a phenyl group at the 2-position and a bromine atom at the 7-position—suggest a strong rationale for its investigation. The phenyl group is a common feature in many biologically active benzoxazoles, and halogenation, particularly with bromine, is a well-established strategy in medicinal chemistry to enhance the potency and bioavailability of drug candidates.[13]

These application notes are designed to provide a robust experimental framework for the initial characterization and detailed mechanistic evaluation of this compound in cancer cell line models.

Hypothesized Mechanism of Action

Based on the established activities of structurally related benzoxazole derivatives, we can hypothesize that this compound may exert its anticancer effects through the induction of apoptosis. A plausible signaling cascade initiated by the compound could involve the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.

hypothesized_moa compound This compound bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) compound->bcl2 Modulates mito Mitochondria bcl2->mito Regulates Permeability cytc Cytochrome c Release mito->cytc apaf Apaf-1 cytc->apaf Activates cas9 Caspase-9 (Initiator) apaf->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Cleaves & Activates apoptosis Apoptosis cas3->apoptosis Executes

Caption: Hypothesized apoptotic pathway induced by this compound.

Experimental Workflow for Anticancer Evaluation

A systematic approach is crucial for characterizing the anticancer properties of a novel compound. The following workflow outlines a logical progression from initial screening to more detailed mechanistic studies.

experimental_workflow start Start: Compound Preparation (this compound) step1 Phase 1: Cytotoxicity Screening (MTT/XTT Assay) start->step1 step3 Determine IC50 Values step1->step3 step2 Select Panel of Cancer Cell Lines (e.g., MCF-7, A549, HepG2) step2->step1 step4 Phase 2: Mechanistic Assays (Select sensitive cell lines) step3->step4 step5a Apoptosis Assay (Annexin V/PI Staining) step4->step5a step5b Cell Cycle Analysis (PI Staining) step4->step5b step6 Phase 3: Target Validation (Western Blotting) step5a->step6 step5b->step6 step7 Analyze Apoptotic Proteins (Caspases, Bcl-2, Bax) step6->step7 end Conclusion: Elucidate Mechanism of Action step7->end

Caption: A structured workflow for evaluating the anticancer potential of a novel compound.

Detailed Experimental Protocols

Preparation of this compound Stock Solution

Rationale: Accurate preparation of the compound stock solution is critical for reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for organic compounds in cell-based assays.

  • Materials:

    • This compound (powder form)[11]

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Protocol:

    • Accurately weigh a small amount (e.g., 5 mg) of this compound powder.

    • Calculate the volume of DMSO required to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). The molecular weight of this compound is 274.11 g/mol .[11][]

    • Add the calculated volume of DMSO to the powder.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Cell Culture and Maintenance

Rationale: The choice of cell lines is crucial and should ideally include representatives from different cancer types (e.g., breast, lung, liver) to assess the compound's spectrum of activity. Ensure cell lines are authenticated and free from mycoplasma contamination.[14]

  • Recommended Cell Lines:

    • MCF-7: Human breast adenocarcinoma, estrogen receptor-positive.

    • MDA-MB-231: Human breast adenocarcinoma, triple-negative.

    • A549: Human lung carcinoma.

    • HepG2: Human hepatocellular carcinoma.

  • Protocol:

    • Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Passage the cells upon reaching 80-90% confluency to maintain them in the logarithmic growth phase for experiments.[15]

Cytotoxicity Assessment by MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. This initial screening is essential to determine the concentration range over which the compound exhibits cytotoxic effects and to calculate the IC50 value (the concentration that inhibits 50% of cell growth).[5][16]

  • Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[16]

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration in the medium should be kept constant and low (typically ≤ 0.5%) across all wells to avoid solvent-induced toxicity.[17]

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO only) and a positive control for cytotoxicity if available.[16]

    • Incubate the plate for a specified duration, typically 48-72 hours.[16]

    • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[14]

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane in early apoptotic cells, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[8]

  • Protocol:

    • Cell Treatment: Seed cells in a 6-well plate and treat them with this compound at concentrations around the determined IC50 value for 24-48 hours. Include an untreated control.

    • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

    • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Data Acquisition: Analyze the samples immediately using a flow cytometer.

    • Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) to assess the extent of apoptosis induced by the compound.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical Cytotoxicity of this compound

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Adenocarcinoma48[Experimental Value]
A549Lung Carcinoma48[Experimental Value]
HepG2Hepatocellular Carcinoma48[Experimental Value]
Normal FibroblastNon-cancerous Control48[Experimental Value]

Conclusion and Future Directions

The protocols outlined in this guide provide a comprehensive framework for the initial investigation of this compound as a potential anticancer agent. The findings from these studies will be instrumental in determining its efficacy, understanding its mechanism of action, and guiding future preclinical development. Further investigations could include Western blot analysis to probe the expression levels of key apoptotic proteins (e.g., Caspase-3, Bcl-2, Bax), cell cycle analysis to determine if the compound induces cell cycle arrest, and in vivo studies in animal models to evaluate its therapeutic potential in a more complex biological system.[8]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-bromo-2-phenyl-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the synthesis of 7-bromo-2-phenyl-benzoxazole. Our goal is to provide actionable, in-depth solutions to common challenges, enhancing both yield and purity.

Overview of the Synthesis

The predominant method for synthesizing 2-arylbenzoxazoles, including this compound, is the condensation of a substituted 2-aminophenol with an aromatic aldehyde. This reaction typically proceeds in two main stages:

  • Schiff Base Formation: The amino group of 2-amino-6-bromophenol nucleophilically attacks the carbonyl carbon of benzaldehyde, forming a Schiff base (imine) intermediate.

  • Oxidative Cyclization: The intermediate undergoes an intramolecular cyclization, followed by an oxidation/dehydration step to form the stable, aromatic benzoxazole ring system.

The efficiency of this transformation is highly dependent on factors such as reagent purity, reaction conditions, and the choice of catalyst or oxidant.[1][2]

Reaction Mechanism: From Reactants to Product

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Oxidative Cyclization A 2-Amino-6-bromophenol B Benzaldehyde C Schiff Base Intermediate (Imine) A->C - H2O B->C - H2O D Cyclized Intermediate (Benzoxazoline) C->D Intramolecular Cyclization E This compound D->E Oxidation (-2H)

Caption: General reaction pathway for this compound synthesis.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues encountered during the synthesis. Follow the logical flow to diagnose and resolve experimental challenges.

Logical Troubleshooting Workflow

G start Low Yield or Reaction Failure purity 1. Verify Purity of Starting Materials (2-amino-6-bromophenol, benzaldehyde) start->purity purity_ok Purity Confirmed? purity->purity_ok purify_sm Action: Purify Starting Materials (Recrystallize, Distill) & Repeat purity_ok->purify_sm No conditions 2. Evaluate Reaction Conditions (Temp, Time, Solvent) purity_ok->conditions Yes purify_sm->purity conditions_ok Conditions Optimal? conditions->conditions_ok optimize_cond Action: Adjust Temp/Time. Screen Solvents. (See Table 2) conditions_ok->optimize_cond No catalyst 3. Assess Catalyst & Oxidant System conditions_ok->catalyst Yes optimize_cond->conditions catalyst_ok Catalyst Active? Oxidant Present? catalyst->catalyst_ok optimize_cat Action: Use Fresh Catalyst. Increase Loading. Add Suitable Oxidant. catalyst_ok->optimize_cat No workup 4. Review Workup & Purification catalyst_ok->workup Yes optimize_cat->catalyst workup_ok Losses During Purification? workup->workup_ok optimize_workup Action: Optimize Extraction pH. Refine Chromatography Solvent System. workup_ok->optimize_workup Yes success Yield Improved workup_ok->success No optimize_workup->workup

Caption: Step-by-step workflow for troubleshooting low reaction yield.

Frequently Asked Questions (FAQs)

Q1: My reaction has stalled or shows a low yield. What are the most common causes?

Low yields in benzoxazole synthesis often stem from a few key areas.[3][4]

  • Purity of Starting Materials: This is the most critical and often overlooked factor. Impurities in either the 2-amino-6-bromophenol or benzaldehyde can act as catalyst poisons or participate in side reactions.

    • Causality: The 2-aminophenol starting material is susceptible to oxidation, appearing as a darker-colored solid. This degradation product can interfere with the desired reaction pathway.

    • Solution: Assess the purity of your reagents via melting point analysis or NMR spectroscopy. If impurities are detected, purify the 2-amino-6-bromophenol by recrystallization and distill the benzaldehyde.[3]

  • Incomplete Cyclization: TLC analysis may show a new spot corresponding to the Schiff base intermediate, but little to no product. This indicates the initial condensation has occurred, but the subsequent cyclization is failing.[4]

    • Causality: The oxidative cyclization step has a significant activation energy barrier and requires the removal of two hydrogen atoms. Without a proper oxidant or sufficient thermal energy, the reaction can stall at the more stable Schiff base or the non-aromatic benzoxazoline intermediate.[1]

    • Solution: Increase the reaction temperature incrementally. More importantly, ensure a suitable oxidant is present. While atmospheric oxygen can suffice in some systems (especially with certain catalysts), it can be unreliable.[5] Using an explicit oxidant like elemental sulfur or employing a catalyst known to facilitate aerobic oxidation can drive the reaction to completion.[5][6]

  • Catalyst Deactivation or Inappropriateness: If using a catalyst, its activity is paramount.

    • Causality: Heterogeneous catalysts can lose activity over time if not stored properly or if poisoned by impurities. Homogeneous catalysts may degrade under reaction conditions. Furthermore, not all catalysts are suitable for all substrates; electron-donating or -withdrawing groups on the reactants can affect the required catalytic activity.[4]

    • Solution: Use a fresh batch of catalyst or activate it according to the literature procedure. Consider screening different types of catalysts (e.g., Lewis acids, metal nanoparticles) to find one optimal for your specific substrate.[7][8][9]

Q2: I observe multiple spots on my TLC plate. How can I identify and minimize side products?

Side product formation is a common reason for reduced yields and purification difficulties.[3]

  • Common Side Products:

    • Unreacted Starting Materials: Easily identified by running co-spots with your starting materials.

    • Schiff Base Intermediate: Often the most prominent side product if cyclization is incomplete.

    • Polymerization Products: High temperatures or incorrect stoichiometry can lead to the polymerization of starting materials, often visible as baseline material on the TLC plate.[4]

  • Minimization Strategies:

    • Control Stoichiometry: Ensure a precise 1:1 molar ratio of the 2-aminophenol and benzaldehyde. An excess of either can promote side reactions.

    • Optimize Temperature: While heat can be necessary for cyclization, excessive temperatures can cause degradation or polymerization. Find the minimum temperature required for efficient conversion.

    • Inert Atmosphere: If you suspect oxidative degradation of your starting materials, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent the formation of related byproducts.[3]

Q3: What are the most effective catalysts and reaction conditions for this synthesis?

There is no single "best" method, as the optimal choice depends on available resources, desired scale, and environmental considerations. However, several highly effective systems have been reported for analogous 2-arylbenzoxazoles.

Catalyst SystemSolventTemperatureTypical TimeYield RangeKey Advantages & Citation
Ag@Fe₂O₃ NanoparticlesEtOH:H₂O (1:4)Room Temp.< 15 min88-97%Green, rapid, magnetically recoverable catalyst.[7]
Copper(I) Iodide (CuI)DMSO80-120 °C12-24 hGood-ExcellentEffective for cyclization of halo-anilides.[10]
Fly Ash (Activated)TolueneReflux2-4 h~90%Environmentally benign, waste-derived catalyst.
Elemental Sulfur (S₈)DMF/DMSORoom Temp.1-3 hGood-ExcellentActs as an inexpensive and efficient oxidant.[5]
No CatalystPPA (Polyphosphoric acid)150 °C2-4 hGoodTraditional method, acts as both solvent and acid catalyst.[8]

Expert Insight: For the synthesis of this compound, starting with a modern, highly efficient catalytic system like Ag@Fe₂O₃ nanoparticles could provide a high yield rapidly and under mild, environmentally friendly conditions.[7] If nanoparticle synthesis is not feasible, the use of elemental sulfur as an oxidant is a cost-effective and robust alternative.[5]

Q4: How can I effectively purify the final product?

Product loss during purification can significantly impact the final isolated yield.[3]

  • Workup: After the reaction is complete, the crude mixture is typically quenched and extracted into an organic solvent like ethyl acetate or dichloromethane. Washing with a mild base (e.g., saturated NaHCO₃ solution) can help remove any acidic starting materials or byproducts.

  • Column Chromatography: This is the most common method for achieving high purity.

    • Solvent System: A non-polar/polar solvent system is typically used. A good starting point is a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing). The ideal polarity will depend on the specific substitution pattern of your benzoxazole.

    • Pro-Tip: Before running a large column, determine the optimal solvent system using TLC to ensure good separation between your product and any impurities.

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexane) can be a highly efficient method for obtaining a pure, crystalline product and is often preferable for large-scale work.

Experimental Protocol Example: Nanoparticle-Catalyzed Synthesis

This protocol is adapted from a high-yield, green chemistry approach for the synthesis of 2-phenyl benzoxazole derivatives.[7]

Materials:

  • 2-amino-6-bromophenol (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Ag@Fe₂O₃ core-shell nanocatalyst (20 mg)

  • Ethanol:Water (1:4 mixture, 5 mL)

  • Ethyl Acetate (for workup)

  • Magnesium Sulfate (for drying)

Procedure:

  • To a 25 mL round-bottom flask, add 2-amino-6-bromophenol (1.0 mmol), benzaldehyde (1.0 mmol), and the Ag@Fe₂O₃ nanocatalyst (20 mg).

  • Add 5 mL of the 1:4 ethanol:water solvent mixture.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC using a petroleum ether:ethyl acetate (4:1) mobile phase. The reaction is often complete within 7-15 minutes.

  • Upon completion, add 15 mL of ethyl acetate to the reaction mixture.

  • Separate the catalyst using a strong external magnet. The catalyst can be washed with chloroform and reused.

  • Transfer the solution to a separatory funnel, wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol to obtain pure this compound.

References

Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Benzoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving optimal yields in their reactions. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deep, mechanistic understanding of the underlying chemistry to empower you to diagnose and resolve issues in your experimental work. This center is structured as a dynamic troubleshooting guide and a set of frequently asked questions to directly address the specific problems you may be facing.

Troubleshooting Guide: A Mechanistic Approach to Problem-Solving

Low yields in palladium-catalyzed benzoxazole synthesis can be frustrating, but a systematic, cause-and-effect-based approach can often pinpoint the root of the problem. Let's explore some common scenarios you might be encountering.

Scenario 1: The Reaction is Sluggish or Fails to Initiate, and I Observe a Black Precipitate.

Question: I've set up my reaction according to the literature, but the starting material is consumed very slowly, or not at all. I've also noticed the formation of a black solid in my reaction flask. What is happening, and how can I resolve this?

Answer: The black precipitate you are observing is likely palladium black, which is finely divided, catalytically inactive palladium metal.[1] This indicates that the active Pd(0) catalyst is aggregating and falling out of the catalytic cycle.[1] The sluggish or stalled reaction is a direct consequence of this catalyst deactivation.

Causality and Resolution:

  • Ligand Dissociation and Catalyst Aggregation: The primary role of the phosphine ligand is to stabilize the monomeric Pd(0) species in solution.[1] If the ligand is not bulky or electron-rich enough, it can dissociate from the palladium center, leading to the aggregation of unprotected Pd(0) atoms into palladium black.[1][2]

    • Solution: Employ bulkier, more electron-donating monophosphine ligands. Biarylphosphine ligands like XPhos, SPhos, or RuPhos are excellent choices as their steric bulk creates a protective sphere around the palladium atom, preventing aggregation.[1][2][3]

  • Inefficient Pre-catalyst Reduction: Many common palladium sources, such as Pd(OAc)₂, are in the Pd(II) oxidation state and require in situ reduction to the active Pd(0) species to initiate the catalytic cycle.[1][4] If this reduction is inefficient, you will have a low concentration of the active catalyst.

    • Solution:

      • Use a Pd(0) Pre-catalyst: Consider using a pre-catalyst that is already in the Pd(0) state, such as Pd₂(dba)₃.

      • Optimize Reduction Conditions: If using a Pd(II) source, ensure your reaction conditions facilitate its reduction. Some ligands and bases can aid in this process.

  • High Reaction Temperature: While higher temperatures can increase reaction rates, excessive heat can accelerate ligand dissociation and catalyst decomposition.

    • Solution: Optimize the reaction temperature. Often, a slightly lower temperature with a more active catalyst/ligand system will give better results. It is recommended to screen temperatures between 80-110 °C.[5][6]

Scenario 2: My Reaction Yields are Inconsistent, and I Suspect Contamination.

Question: I'm following a well-established protocol, but my yields are highly variable between runs. What could be the source of this inconsistency?

Answer: Palladium-catalyzed cross-coupling reactions are notoriously sensitive to impurities, particularly oxygen and water.[1] Inconsistent yields are often a tell-tale sign of adventitious contaminants interfering with the catalytic cycle.

Causality and Resolution:

  • Oxygen Sensitivity: The active Pd(0) catalyst is readily oxidized by molecular oxygen to inactive Pd(II) species, effectively killing the catalyst.[1]

    • Solution: Rigorous exclusion of air is critical. Ensure you are using proper inert atmosphere techniques. This includes using Schlenk lines or a glovebox for reaction setup, and thoroughly degassing your solvents. See Protocol 1 for a detailed procedure on setting up a reaction under an inert atmosphere.

  • Water Contamination: While some Buchwald-Hartwig reactions can tolerate small amounts of water, excess water can lead to hydrolysis of starting materials, intermediates, or the catalyst itself. It can also affect the solubility and efficacy of the base.

    • Solution: Use anhydrous solvents and ensure your starting materials are dry. If necessary, dry reagents in a vacuum oven before use.

  • Purity of Starting Materials: Impurities in your 2-aminophenol derivative or coupling partner can act as catalyst poisons or participate in unwanted side reactions.[7]

    • Solution: Verify the purity of your starting materials by NMR or other analytical techniques. If necessary, purify them by recrystallization or chromatography before use.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right palladium catalyst and ligand for my benzoxazole synthesis?

A1: The choice of catalyst and ligand is highly dependent on the specific substrates and the type of C-O or C-N bond formation you are targeting.

  • For Intramolecular C-O or C-N Coupling: Bulky, electron-rich monophosphine ligands are generally the most effective. They promote the crucial reductive elimination step that forms the benzoxazole ring and stabilizes the active catalyst.[2][3]

  • Common Pre-catalysts: Pd(OAc)₂ and Pd₂(dba)₃ are widely used and commercially available palladium sources. Pd(OAc)₂ is a Pd(II) source that requires in-situ reduction, while Pd₂(dba)₃ is a Pd(0) source.

  • Ligand Selection: A good starting point is to screen a small panel of bulky biarylphosphine ligands. See the table below for some common choices.

LigandStructureKey Features
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylVery bulky and electron-rich; often provides high activity and stability.[3]
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylGood for a wide range of substrates.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylOften effective for challenging couplings.
DavePhos 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenylThe dimethylamino group can offer additional coordination.

Q2: What is the optimal catalyst loading for my reaction?

A2: Typically, catalyst loading for palladium-catalyzed reactions ranges from 0.5 to 5 mol%. For initial optimization, starting with 1-2 mol% of the palladium pre-catalyst and a slightly higher ratio of the ligand (e.g., 1:1.2 Pd:Ligand) is a good practice. If the reaction is clean but slow, you can consider increasing the catalyst loading. Conversely, for very efficient reactions, you may be able to reduce the loading to improve cost-effectiveness.

Q3: Which base and solvent should I use?

A3: The choice of base and solvent is interconnected and crucial for reaction success.

  • Bases: The base is required to deprotonate the amine or hydroxyl group of the 2-aminophenol derivative, making it nucleophilic.

    • Strong Bases: Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are commonly used and often lead to faster reaction rates. However, they are not compatible with base-sensitive functional groups.

    • Weaker Bases: Carbonates such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), and phosphates like potassium phosphate (K₃PO₄) are milder alternatives that offer broader functional group tolerance.[3][8]

  • Solvents: The solvent must be able to dissolve the reactants, catalyst, and base.

    • Common Solvents: Aprotic polar solvents like 1,4-dioxane and tetrahydrofuran (THF), and aromatic hydrocarbons such as toluene are frequently used.[6][9] The choice of solvent can also influence the regioselectivity of the reaction.[9]

Visualizing the Process: Diagrams and Workflows

The Catalytic Cycle of Benzoxazole Formation

The palladium-catalyzed formation of benzoxazoles, often proceeding through an intramolecular Buchwald-Hartwig-type C-O or C-N coupling, can be visualized with the following catalytic cycle.

Palladium Catalytic Cycle for Benzoxazole Synthesis Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd + Ar-X Intermediate1 Pd(II) Intermediate L-Pd(II)(Ar)(X) OxAdd->Intermediate1 Deprotonation Base-Mediated Deprotonation Intermediate1->Deprotonation + Base Intermediate2 Alkoxide/Amide Complex L-Pd(II)(Ar)(O/N-R) Deprotonation->Intermediate2 RedElim Reductive Elimination (Product Formation) Intermediate2->RedElim RedElim->Pd0 Regenerates Catalyst Product Benzoxazole Product RedElim->Product Reactant Starting Material (e.g., 2-halo-N-acyl-aminophenol) Reactant->OxAdd Base Base (e.g., NaOtBu) Base->Deprotonation Troubleshooting Workflow start Low Yield Observed check_purity Verify Purity of Starting Materials & Solvents start->check_purity check_inert Ensure Rigorous Inert Atmosphere check_purity->check_inert check_catalyst Evaluate Catalyst System (Pre-catalyst & Ligand) check_inert->check_catalyst optimize_conditions Systematically Optimize Reaction Conditions check_catalyst->optimize_conditions screen_ligands Screen Different Ligands (e.g., XPhos, SPhos) optimize_conditions->screen_ligands screen_bases Screen Different Bases (e.g., NaOtBu, Cs2CO3) optimize_conditions->screen_bases screen_solvents Screen Different Solvents (e.g., Toluene, Dioxane) optimize_conditions->screen_solvents optimize_temp Optimize Temperature (e.g., 80-110°C) optimize_conditions->optimize_temp end Improved Yield screen_ligands->end screen_bases->end screen_solvents->end optimize_temp->end

References

Common side products in the synthesis of 2,7-disubstituted benzoxazoles.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2,7-disubstituted benzoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic scaffolds. Here, we address common challenges, with a focus on the identification and mitigation of side products, to enhance your reaction outcomes and streamline your purification processes.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the synthesis of 2,7-disubstituted benzoxazoles.

Q1: My reaction to form a 2,7-disubstituted benzoxazole is showing multiple spots on TLC, and the yield of the desired product is low. What are the likely side products?

A1: Low yields and multiple byproducts are common hurdles in benzoxazole synthesis. The nature of these impurities is highly dependent on your specific reaction conditions and starting materials. However, several classes of side products are frequently observed:

  • Incomplete Cyclization Products (Schiff Bases/Amides): The reaction between a 2-amino-6-substituted phenol and an aldehyde or carboxylic acid derivative proceeds through an intermediate, which may be a Schiff base or an amide.[1][2] If the final cyclization and dehydration step is incomplete, these intermediates will remain in your reaction mixture.

  • Polymeric Materials: 2-Aminophenols, particularly under acidic or high-temperature conditions, can be susceptible to self-condensation and polymerization, leading to intractable tar-like materials that can significantly reduce your yield.[3][4]

  • Over-acylation or Over-alkylation Products: If your reaction involves the use of highly reactive acylating or alkylating agents, you may observe substitution on both the nitrogen and oxygen atoms of the aminophenol, or even on the aromatic ring, leading to a mixture of products.

  • Isomeric Byproducts: Depending on the purity of your starting 2-amino-6-substituted phenol, you may have other positional isomers present which can lead to the formation of isomeric benzoxazole products. These can be particularly challenging to separate from your desired 2,7-disubstituted product.

  • Products from Starting Material Degradation: The stability of your 2-amino-6-substituted phenol and your coupling partner under the reaction conditions is crucial. Decomposition can lead to a complex mixture of impurities.

Q2: I suspect I have formed the intermediate Schiff base, but it is not cyclizing. How can I promote the formation of the benzoxazole?

A2: The stability of the intermediate Schiff base can be a significant challenge. To drive the reaction towards the desired cyclized product, consider the following strategies:

  • Increase Reaction Temperature: Often, the cyclization-dehydration step has a higher activation energy. Carefully increasing the reaction temperature while monitoring for potential degradation can promote ring closure.

  • Use of a Dehydrating Agent: Incorporating a dehydrating agent, such as molecular sieves or using a Dean-Stark apparatus to remove water azeotropically, can shift the equilibrium towards the cyclized product.

  • Catalyst Choice: The choice of catalyst is critical. For condensations with carboxylic acids, strong acids like polyphosphoric acid (PPA) can be effective.[5] For aldehyde condensations, both Brønsted and Lewis acids can be employed.[2] Screening different catalysts may be necessary to find the optimal conditions for your specific substrates.

  • Oxidative Cyclization: For reactions starting from aldehydes, an oxidative cyclization approach can be employed. Various oxidants can be used to facilitate the conversion of the Schiff base intermediate to the benzoxazole.

Q3: My crude product is a dark, tarry substance. What is causing this and how can I prevent it?

A3: The formation of a dark, polymeric tar is a strong indication of starting material or intermediate polymerization. 2-Aminophenols are particularly prone to oxidation and polymerization, especially at elevated temperatures and in the presence of air.[3][4]

To mitigate this:

  • Work under an Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon can significantly reduce oxidative polymerization.

  • Control the Temperature: Avoid excessively high temperatures. A gradual increase in temperature and careful monitoring can help find the sweet spot where cyclization occurs without significant polymerization.

  • Purity of Starting Materials: Ensure your 2-amino-6-substituted phenol is pure. Impurities can sometimes catalyze polymerization.

  • Solvent Choice: The choice of solvent can influence the stability of your reactants. High-boiling, non-polar solvents are often used.

Part 2: Troubleshooting Guide: Identification and Mitigation of Side Products

This guide provides a more in-depth approach to troubleshooting specific side product issues, including their characterization and strategies for their elimination.

Issue 1: Presence of Uncyclized Intermediates

Identification:

  • TLC Analysis: The uncyclized intermediate (Schiff base or amide) will typically have a different Rf value than the final benzoxazole product. It is often more polar.

  • NMR Spectroscopy:

    • ¹H NMR: Look for the presence of the aldehydic proton (for a Schiff base intermediate) or the amide N-H proton. The aromatic signals will also differ from the final product.

    • ¹³C NMR: The carbonyl carbon of the amide or the imine carbon of the Schiff base will be present.

  • Mass Spectrometry: The molecular weight of the intermediate will correspond to the sum of the starting materials minus a molecule of water (for Schiff base) or with the addition of the acyl group (for amide).

Mitigation Strategies:

StrategyRationale
Optimize Reaction Time and Temperature Prolonged reaction time or increased temperature can provide the necessary energy to overcome the activation barrier for cyclization.
Add a Catalyst A suitable Brønsted or Lewis acid can catalyze the dehydration step.
Use a Dehydrating Agent Removal of water drives the equilibrium towards the product.

Experimental Protocol: Monitoring the Reaction for Incomplete Cyclization

  • Set up the reaction as planned.

  • At regular intervals (e.g., every hour), withdraw a small aliquot of the reaction mixture.

  • Quench the aliquot with a suitable solvent (e.g., ethyl acetate).

  • Spot the quenched aliquot on a TLC plate alongside your starting materials and a reference standard of the expected product (if available).

  • Develop the TLC plate in an appropriate solvent system.

  • Visualize the spots under UV light and/or with a staining agent.

  • The disappearance of starting materials and the appearance of the product spot, with minimal intermediate present, will indicate the optimal reaction time.

Issue 2: Formation of Polymeric Byproducts

Identification:

  • Visual Observation: The reaction mixture becomes dark, viscous, or forms a solid mass.

  • Solubility: The polymeric material is often insoluble in common organic solvents.

  • NMR Spectroscopy: A broad, unresolved hump in the baseline of the ¹H NMR spectrum is characteristic of polymeric material.

Mitigation Strategies:

StrategyRationale
Inert Atmosphere Prevents oxidation of the electron-rich aminophenol.
Lower Reaction Temperature Reduces the rate of polymerization, which often has a higher temperature coefficient than the desired reaction.
Purify Starting Materials Removes impurities that may initiate or catalyze polymerization.

Workflow for Minimizing Polymerization

G start Polymeric Side Products Observed inert Implement Inert Atmosphere (N2 or Ar) start->inert Is the reaction open to air? temp Optimize Reaction Temperature (Lower if possible) inert->temp Polymerization still occurs? purity Ensure High Purity of 2-Amino-6-substituted Phenol temp->purity Still observing tar formation? end Reduced Polymerization & Improved Yield purity->end

Caption: Troubleshooting workflow for polymeric byproduct formation.

Issue 3: Presence of Isomeric Products

Identification:

  • Chromatography: Isomers may co-elute or show very close spots on TLC. HPLC or GC can often provide better resolution.

  • NMR Spectroscopy:

    • ¹H NMR: The coupling patterns and chemical shifts of the aromatic protons will be distinct for different isomers. 2D NMR techniques like COSY and NOESY can be invaluable in assigning the structure.

  • Mass Spectrometry: Isomers will have the same molecular weight, so this technique is not useful for distinguishing them unless fragmentation patterns are distinct and well-characterized.

Mitigation Strategies:

StrategyRationale
Purify Starting Material The most effective way to avoid isomeric byproducts is to start with a pure, single isomer of the 2-amino-6-substituted phenol.
High-Resolution Chromatography If isomeric products are formed, purification by preparative HPLC or careful column chromatography with a shallow solvent gradient may be necessary.[6]
Recrystallization If the desired isomer is crystalline and the impurities are not, fractional recrystallization can be an effective purification method.[7][8]

Diagram of Isomer Formation and Separation

G start Mixture of Aminophenol Isomers reaction Benzoxazole Synthesis start->reaction mixture Mixture of Benzoxazole Isomers reaction->mixture purification Purification Strategy mixture->purification hplc Preparative HPLC purification->hplc Isomers are soluble & non-crystalline? xtal Recrystallization purification->xtal Is desired isomer crystalline? pure Pure 2,7-Disubstituted Benzoxazole hplc->pure xtal->pure

References

Technical Support Center: Purification of Crude 7-bromo-2-phenyl-Benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 7-bromo-2-phenyl-Benzoxazole (CAS 1268137-13-8). This guide is designed for researchers, chemists, and drug development professionals to provide actionable solutions to common challenges encountered during the purification of this important synthetic intermediate. The following troubleshooting guides and FAQs are structured to address specific experimental issues, grounded in established chemical principles to ensure reliable and reproducible outcomes.

Section 1: Initial Assessment of Your Crude Product

Before embarking on any purification protocol, a thorough assessment of the crude material is paramount. This initial analysis not only guides the selection of the most appropriate purification strategy but also helps in anticipating potential challenges.

Q1: What are the first things I should check with my crude this compound before starting purification?

A1: A preliminary assessment can save significant time and resources.

  • Physical Appearance: The pure compound is often described as a white or off-white powder.[1] A significant deviation, such as a dark brown or tarry appearance, suggests the presence of substantial polymeric or degradation-related impurities.[2]

  • Preliminary Purity Analysis: A quick analysis by Thin-Layer Chromatography (TLC) is indispensable. It provides a qualitative picture of the number of components in your crude material.[2][3] This will help you determine if a simple recrystallization is feasible or if column chromatography is necessary.

  • Check for Starting Materials: Use TLC to spot your crude material alongside the starting materials (e.g., 2-amino-4-bromophenol and benzaldehyde or benzoic acid). The presence of unreacted starting materials is a common issue indicating an incomplete reaction.[3][4]

Q2: What are the most common impurities I should expect?

A2: The impurities present in your crude product are highly dependent on the synthetic route employed. Common culprits include:

  • Unreacted Starting Materials: As mentioned, 2-aminophenol derivatives and the electrophilic partner (aldehyde, carboxylic acid, etc.) are frequent impurities.[4]

  • Incomplete Cyclization Intermediates: In syntheses involving an aldehyde, the intermediate Schiff base may be stable and fail to cyclize completely, remaining as a significant impurity.[3][4]

  • Side Products: Over-acylation, polymerization of starting materials, or the formation of other isomeric products can occur, especially under harsh reaction conditions.[3]

  • Catalyst Residues: If a catalyst was used, particularly a heterogeneous one, it might be present in the crude product.[5]

Section 2: Troubleshooting Purification Challenges

This section addresses specific problems that may arise during the two primary purification techniques for this compound: Recrystallization and Column Chromatography.

Decision-Making Flowchart for Purification Method Selection

The choice between recrystallization and column chromatography is the first critical decision. This diagram outlines a logical approach to selecting the optimal method.

G start Crude this compound tlc Perform TLC Analysis (e.g., Hexane:EtOAc 4:1) start->tlc decision Assess TLC Results tlc->decision recrystallize Recrystallization is Recommended decision->recrystallize  One major spot (product)  Minor, baseline, or  solvent front impurities chromatography Column Chromatography is Necessary decision->chromatography  Multiple spots close to product Rf  Significant starting material  Streaking or smearing

Caption: Decision tree for selecting a purification method.

FAQs and Troubleshooting Guide

Recrystallization Issues

Q3: I've chosen a solvent for recrystallization, but my compound won't crystallize upon cooling. What should I do?

A3: This is a common issue, often related to supersaturation or the presence of impurities that inhibit crystal lattice formation.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent surface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

  • Add a Seed Crystal: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the supersaturated solution.

  • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate a small portion of the solvent and then allow it to cool again.

  • Cool Slowly: Rapid cooling (e.g., plunging a hot flask into an ice bath) can lead to oiling out or the formation of very fine, impure crystals. Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath.[6]

Q4: An oil has formed instead of crystals. How do I fix this?

A4: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to prevent saturation from occurring at too high a temperature.

  • Cool Slowly with Agitation: Allow the solution to cool very slowly while stirring gently. This can sometimes encourage crystallization over oiling.

  • Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point or use a co-solvent system (e.g., ethanol/water, acetone/acetonitrile).[6]

Column Chromatography Issues

Q5: My compound is streaking badly on the column, leading to poor separation. Why is this happening?

A5: Streaking is typically caused by overloading the column, poor solubility in the mobile phase, or strong interactions with the stationary phase.

  • Check Solubility: Ensure your compound is fully dissolved in the mobile phase. If not, it will streak as it slowly dissolves on the column.

  • Reduce Sample Load: You may be loading too much crude material onto the column. For silica gel, a general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

  • Deactivate the Silica: The benzoxazole nitrogen is weakly basic and can interact strongly with the acidic silanol groups on the surface of silica gel, causing tailing. Consider deactivating the silica by adding 1% triethylamine to your eluent system.[2] This will cap the acidic sites and improve the peak shape.

  • Use an Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina.[2]

Q6: I'm getting poor separation between my product and a close-running impurity. How can I improve the resolution?

A6: Improving resolution requires optimizing the chromatography conditions.

  • Decrease Eluent Polarity: The most effective way to increase separation between spots on a normal-phase column is to use a less polar mobile phase. This will cause all compounds to move more slowly, exaggerating the differences in their affinity for the stationary phase and improving separation.

  • Try a Different Solvent System: The selectivity of the separation can be altered by changing the solvents used in the mobile phase. For example, if you are using a hexane/ethyl acetate system, try a hexane/dichloromethane or toluene/ethyl acetate system.

  • Ensure Proper Column Packing: A poorly packed column with channels or cracks will lead to broad peaks and poor separation. Ensure the silica gel is packed uniformly without any air bubbles.[7]

Section 3: Standardized Purification Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

This is an effective method if the crude product is relatively pure (>90%). Ethanol is a good choice as many benzoxazole derivatives are soluble in hot ethanol.[4][8]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: To the hot, clear solution, add water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography

This is the method of choice for complex mixtures or when a high degree of purity is required.[9][10]

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for normal-phase chromatography.
Mobile Phase (Eluent) Hexane:Ethyl Acetate GradientStart with a low polarity (e.g., 95:5 Hex:EtOAc) and gradually increase polarity. A typical starting point for benzoxazoles is 4:1 Petroleum Ether:EtOAc.[8] Adjust based on TLC.
Sample Loading Dry LoadingDissolve crude product in a minimal amount of a strong solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This provides better resolution than wet loading.[7]
Monitoring TLC Analysis of FractionsCollect fractions and analyze them by TLC to identify which ones contain the pure product.

Flash Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation pack_col 1. Pack Column with Silica Slurry prep_sample 2. Prepare Sample (Dry Loading) load_sample 3. Load Sample onto Column elute 4. Elute with Solvent Gradient load_sample->elute collect 5. Collect Fractions elute->collect tlc 6. Analyze Fractions by TLC collect->tlc combine 7. Combine Pure Fractions tlc->combine evap 8. Evaporate Solvent combine->evap product Pure Product evap->product

Caption: Workflow for purification by flash column chromatography.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 7-bromo-2-phenyl-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 7-bromo-2-phenyl-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful C-C and C-N bond-forming reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Introduction: The Unique Challenges of this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its successful functionalization via cross-coupling reactions is not always straightforward. The benzoxazole core, an electron-deficient heterocycle, can influence the catalytic cycle in several ways. The nitrogen atom can coordinate to the palladium center, potentially leading to catalyst inhibition.[1][2] Furthermore, the electronic properties of the substituents at the 2- and 7-positions will dictate the reactivity of the C-Br bond. Understanding these nuances is key to selecting the optimal catalyst system.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the cross-coupling of this compound and provides actionable solutions based on established chemical principles.

Issue 1: Low or No Conversion to the Desired Product

Q: My Suzuki-Miyaura/Heck/Sonogashira/Buchwald-Hartwig reaction with this compound is not proceeding, or the conversion is very low. What are the likely causes and how can I fix it?

A: Low or no conversion is a frequent issue that can often be traced back to the catalyst system's inability to efficiently navigate the catalytic cycle. The primary bottleneck is often the oxidative addition of the electron-deficient aryl bromide to the Pd(0) center.[3]

Root Causes & Corrective Actions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst, or it may be decomposing.

    • Solution: Switch to a more easily activated palladium precatalyst. Buchwald's G3 or G4 precatalysts, for example, are designed for rapid and clean generation of the active monoligated Pd(0) species.[4] Using a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce side reactions compared to the in-situ reduction of Pd(II) sources.[5]

  • Ineffective Ligand: The ligand may not be electron-rich or sterically bulky enough to promote the challenging oxidative addition step.

    • Solution: Employ bulky, electron-rich phosphine ligands. For Suzuki-Miyaura and Buchwald-Hartwig reactions, biaryl phosphine ligands such as SPhos, XPhos, or RuPhos are often excellent choices. For Heck reactions, consider ligands like P(t-Bu)₃.[6] The choice of ligand can be critical and may require screening.

  • Inappropriate Base: The base is crucial for the transmetalation step (in Suzuki-Miyaura) or for regenerating the catalyst. Its strength and solubility can significantly affect the reaction rate.[7]

    • Solution: For Suzuki-Miyaura couplings of heteroaryl halides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[7] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[8]

  • Solvent Effects: The solvent influences the solubility of reagents and the stability of catalytic intermediates.

    • Solution: Aprotic polar solvents like dioxane, THF, or toluene are commonly used. For Suzuki-Miyaura reactions, a co-solvent of water is often necessary to facilitate the transfer of the boronic acid to the palladium center.[7]

  • Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.

    • Solution: Ensure all solvents and reagents are rigorously degassed, and the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen).[5]

Issue 2: Formation of Side Products

Q: I am observing significant amounts of side products, such as homocoupling of the boronic acid (in Suzuki-Miyaura) or dehalogenation of my starting material. How can I suppress these unwanted reactions?

A: The formation of side products is a clear indication that the desired catalytic cycle is competing with unproductive pathways.

Root Causes & Corrective Actions:

  • Homocoupling of Boronic Acid (Suzuki-Miyaura): This is often caused by the presence of oxygen, which leads to the oxidative coupling of the boronic acid.[5]

    • Solution:

      • Rigorous Degassing: Improve the degassing procedure for all solvents and reagents.

      • Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ may reduce homocoupling.[5]

      • Temperature Control: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway.

  • Dehalogenation (Hydrodehalogenation): The this compound is reduced to 2-phenyl-benzoxazole.

    • Solution:

      • Moisture Control: Ensure all reagents and solvents are scrupulously dry, as water can be a proton source for this side reaction.

      • Base Selection: The choice of base can influence the rate of dehalogenation. Screening different bases may be necessary.

      • Ligand Choice: Certain ligands can be more prone to promoting β-hydride elimination, which can lead to dehalogenation.

  • Protodeboronation (Suzuki-Miyaura): The boronic acid is converted back to the corresponding arene before it can participate in the cross-coupling.

    • Solution:

      • Use of Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation than the corresponding boronic acids.[5]

      • Anhydrous Conditions: While some water is often beneficial for Suzuki reactions, excess water can promote protodeboronation. Ensure solvents are appropriately dried.

Frequently Asked Questions (FAQs)

Q1: Which type of cross-coupling reaction is best suited for functionalizing this compound?

A1: The "best" reaction depends on the desired functionality:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with a wide range of aryl, heteroaryl, and vinyl boronic acids or esters. It is generally tolerant of many functional groups.[9]

  • Heck Reaction: Used for forming C-C bonds with alkenes to introduce a vinyl group.[6][10]

  • Sonogashira Coupling: The reaction of choice for introducing terminal alkynes to form C-C bonds.[11][12]

  • Buchwald-Hartwig Amination: The premier method for forming C-N bonds with a vast array of primary and secondary amines, anilines, and other nitrogen nucleophiles.[8][13]

Q2: How do the electronic properties of the 2-phenyl group affect the reactivity of the 7-bromo position?

A2: The 2-phenyl group is generally considered to be electron-withdrawing, which can further decrease the electron density of the benzoxazole ring system. This electronic effect makes the C-Br bond at the 7-position more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step.[14]

Q3: Should I use a pre-formed palladium catalyst or generate it in situ?

A3: For challenging substrates like this compound, using a well-defined, air-stable palladium precatalyst is highly recommended.[4] Precatalysts, such as the Buchwald palladacycles, offer several advantages over in situ methods (e.g., Pd(OAc)₂ + ligand):

  • Reproducibility: They provide a consistent source of the active catalyst.

  • Efficiency: They are designed for rapid activation to the catalytically active Pd(0) species.

  • Purity: They avoid the introduction of potentially inhibitory byproducts from the reduction of Pd(II) salts.

Q4: What is a general starting point for catalyst screening for a Suzuki-Miyaura coupling of this compound?

A4: A robust starting point would be to use a modern palladium precatalyst with a bulky, electron-rich biaryl phosphine ligand. Refer to the table below for a recommended starting protocol.

ComponentRecommendationRationale
Palladium Source XPhos Pd G3 (2 mol%)Air-stable precatalyst for efficient generation of active Pd(0).[4]
Ligand XPhos (included in precatalyst)Bulky, electron-rich ligand to promote oxidative addition.
Base K₃PO₄ (2.0 equiv.)Strong base effective for heteroaryl couplings.[7]
Solvent Dioxane/H₂O (10:1)Standard solvent system for Suzuki-Miyaura reactions.
Temperature 80-100 °CA good starting temperature range for many couplings.

Q5: How can I visualize the catalytic cycle for my chosen cross-coupling reaction?

A5: Understanding the catalytic cycle is crucial for troubleshooting. Below are simplified diagrams for the four main types of cross-coupling reactions.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (+ Ar-Br) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (+ Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (+ Ar-Ar')

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Heck Reaction Catalytic Cycle

Heck Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (+ Ar-Br) Intermediate R-CH2-CH(Ar)-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2)->Intermediate Migratory Insertion (+ Alkene) Intermediate->Pd(0)L2 β-Hydride Elimination (+ Product) Sonogashira Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (+ Ar-Br) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation (+ Cu-C≡CR) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (+ Ar-C≡CR) Buchwald_Hartwig Pd(0)L Pd(0)L Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Pd(0)L->Ar-Pd(II)-Br(L) Oxidative Addition (+ Ar-Br) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-Br(L)->Ar-Pd(II)-NR'R''(L) Amine Coordination & Deprotonation (+ HNR'R'') Ar-Pd(II)-NR'R''(L)->Pd(0)L Reductive Elimination (+ Ar-NR'R'')

References

Technical Support Center: Synthesis and Stabilization of Benzoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. Benzoxazoles are privileged structures in drug discovery, but their synthesis can be fraught with challenges related to stability and degradation.

This document moves beyond standard protocols to provide a deeper understanding of the underlying chemical principles that govern the stability of the benzoxazole ring during its formation. By understanding the "why" behind common synthetic failures, you can more effectively troubleshoot and optimize your reactions. We will explore common degradation pathways, provide actionable troubleshooting advice in a question-and-answer format, and detail protocols designed to maximize yield and purity.

Troubleshooting Guide: Diagnosing and Solving Synthesis Failures

This section addresses complex scenarios you may encounter in the lab. We focus on diagnosing the root cause of the problem, which is often related to compound degradation, and provide targeted solutions.

Question 1: My reaction yield is consistently low, and TLC/LC-MS analysis shows a complex mixture of byproducts. I suspect my target benzoxazole is degrading. What are the most likely causes?

Answer:

Low yields accompanied by a complex byproduct profile are a classic sign of compound degradation or competing side reactions. For benzoxazole synthesis, the primary culprits are often hydrolysis of the heterocyclic ring and incomplete cyclization of intermediates.

A. Hydrolysis and Ring Opening: The benzoxazole ring is susceptible to cleavage under certain conditions, particularly hydrolysis.[1][2] This typically occurs via acid-catalyzed ring-opening, which converts your desired product into an undesired N-(2-hydroxyphenyl)amide derivative.

  • Mechanism Insight: The reaction is initiated by the protonation of the ring nitrogen, which activates the C2 carbon for nucleophilic attack by water. This forms a tetrahedral intermediate that subsequently collapses, cleaving the C-O bond of the oxazole ring.[1] While this reaction can be slow, it becomes significant under harsh acidic work-up conditions or if the reaction is run in protic solvents at high temperatures for extended periods.

  • Solution:

    • pH Control: Carefully neutralize the reaction mixture after completion. Avoid strongly acidic conditions (pH < 2) during aqueous work-ups.

    • Anhydrous Conditions: If possible, conduct the reaction under anhydrous conditions and use a non-aqueous work-up.

    • Temperature Management: Avoid excessive heating, as higher temperatures can accelerate the rate of hydrolysis.[3]

B. Incomplete Cyclization and Stable Intermediates: A very common issue is the stalling of the reaction at the Schiff base (imine) intermediate, formed from the initial condensation of a 2-aminophenol with an aldehyde.[3][4][5] This intermediate may be quite stable and fail to undergo the final intramolecular cyclization to form the benzoxazole ring.

  • Causality: The cyclization step has its own activation energy barrier. Insufficient temperature, an inappropriate catalyst, or steric hindrance can prevent this final ring-closing step from proceeding efficiently.

  • Solution:

    • Promote Cyclization: Increase the reaction temperature incrementally to provide the necessary activation energy.[3][4]

    • Add an Oxidant: The final step from the cyclized intermediate to the aromatic benzoxazole is an oxidation. While often spontaneous in the presence of air, sometimes an explicit oxidant (e.g., O₂, DDQ, or even elemental sulfur) can drive the reaction to completion.[6]

    • Change the Catalyst: Switch to a catalyst known to facilitate the cyclization step. Lewis acids are particularly effective at activating the imine for nucleophilic attack by the phenolic hydroxyl group.[4]

Troubleshooting Workflow for Low Yields

This decision tree illustrates a systematic approach to diagnosing the cause of low yields and degradation.

G start Low Yield or Degradation Suspected purity Assess Starting Material Purity start->purity First conditions Evaluate Reaction Conditions purity->conditions If Pure impure Impure Materials Detected purity->impure No workup Analyze Work-up & Purification conditions->workup If Optimized atmosphere Inert Atmosphere? conditions->atmosphere Check temp_cat Temp & Catalyst? conditions->temp_cat time Reaction Time? conditions->time ph_check Aqueous Work-up pH? workup->ph_check purification_loss Product Loss During Purification? workup->purification_loss purify_reagents Action: Purify 2-aminophenol (recrystallize) & aldehyde (distill/recrystallize). impure->purify_reagents no_inert Action: Run under N₂ or Ar to prevent oxidation of 2-aminophenol. atmosphere->no_inert optimize_tc Action: Screen temperatures. Consider stronger Lewis acid or heterogeneous catalyst. temp_cat->optimize_tc optimize_time Action: Monitor by TLC/LC-MS to find optimal endpoint and avoid byproduct formation. time->optimize_time adjust_ph Action: Keep pH neutral. Avoid strong acids to prevent hydrolysis. ph_check->adjust_ph optimize_purification Action: Optimize chromatography solvent system. Consider recrystallization first. purification_loss->optimize_purification

Caption: A decision-making workflow for troubleshooting benzoxazole synthesis.

Question 2: My starting 2-aminophenol is dark-colored, and my final product is difficult to purify from colored impurities. What is happening?

Answer:

This is a classic problem caused by the oxidation of the 2-aminophenol starting material. 2-Aminophenols are highly susceptible to air oxidation, which produces highly colored polymeric impurities.[3] These impurities can interfere with the reaction and co-elute with your product, making purification a significant challenge.

  • Proactive Prevention:

    • Use High-Purity Reagents: Start with the highest purity 2-aminophenol available. If it is already discolored (typically tan to dark brown instead of off-white), it should be purified by recrystallization, often with the addition of a small amount of sodium dithionite as an antioxidant.

    • Inert Atmosphere: This is non-negotiable. Always run your reaction under an inert atmosphere of nitrogen or argon to prevent air oxidation of the starting material and any sensitive intermediates.[3][7]

    • Degas Solvents: For particularly sensitive substrates, degassing the reaction solvent prior to use can remove dissolved oxygen.

  • Reactive Solution (Purification): If you have already produced a discolored crude product, you can sometimes remove the colored impurities by treating a solution of the crude material with activated charcoal.[8] However, be aware that charcoal can also adsorb your desired product, leading to yield loss. Use it judiciously.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for benzoxazoles during acidic work-up? The primary degradation pathway is acid-catalyzed hydrolysis, which results in the opening of the oxazole ring to form the corresponding N-(2-hydroxyphenyl)amide.[1][2] This occurs via nucleophilic attack of water on the protonated benzoxazole.

G cluster_0 Benzoxazole Ring Opening (Hydrolysis) A Benzoxazole B Protonated Benzoxazole A->B + H⁺ C Tetrahedral Intermediate B->C + H₂O (Nucleophilic Attack) D N-(2-hydroxyphenyl)amide (Ring-Opened Product) C->D Ring Cleavage

Caption: Acid-catalyzed hydrolysis pathway of the benzoxazole ring.

Q2: How can I choose the best catalyst to minimize side reactions? The choice of catalyst is critical and depends on the specific substrates.[5][7] For the common condensation of 2-aminophenols with aldehydes, both Brønsted and Lewis acids can be used.

  • Brønsted acids (e.g., p-TsOH, propionic acid) are effective but can sometimes lead to hydrolysis if conditions are not carefully controlled.[9]

  • Lewis acids (e.g., ZnCl₂, In(OTf)₃, Y(OTf)₃) can be milder and more selective, promoting the cyclization of the Schiff base intermediate without requiring harsh acidic conditions.[6][10]

  • Heterogeneous catalysts , such as Brønsted acidic ionic liquids (BAIL) or solid-supported acids, offer the advantage of easy removal by filtration, simplifying the work-up and preventing product degradation by residual acid.[11][12]

Q3: My reaction stalls at the Schiff base intermediate. How can I drive it to completion? Stalling at the Schiff base is common.[3][4] To promote the final cyclization and oxidation steps:

  • Increase Temperature: Often, higher temperatures (e.g., 110-140 °C) are needed to overcome the activation energy for cyclization.[11]

  • Use an Effective Catalyst: A strong Lewis acid can coordinate to the imine nitrogen, making the carbon more electrophilic and susceptible to attack by the phenolic hydroxyl group.

  • Ensure Oxidative Conditions: While often accomplished by atmospheric oxygen, if the reaction is run under strictly anaerobic conditions, the final aromatization step may not occur. In such cases, introducing air or another mild oxidant can complete the conversion.

Q4: Are benzoxazoles sensitive to light? Yes, some benzoxazole derivatives can be susceptible to photodegradation.[13][14] It is good practice to store synthesized benzoxazole compounds in amber vials or protected from direct light, especially if they are intended for applications where photostability is critical (e.g., fluorescent probes, materials science).

Data Summary Table

Table 1: Troubleshooting Common Issues in Benzoxazole Synthesis

Observed ProblemPotential Cause (Degradation Pathway)Recommended SolutionRationale / Causality
Low yield, multiple spots on TLCHydrolysis/Ring-Opening [1]Neutralize carefully during work-up; use anhydrous conditions if possible.The benzoxazole ring is susceptible to acid-catalyzed cleavage, especially in the presence of water.
Formation of a major byproductIncomplete Cyclization [3][4]Increase temperature; use a stronger Lewis acid catalyst; add an oxidant.The Schiff base intermediate can be stable; energy is required to overcome the activation barrier for ring closure.
Dark brown/black reaction mixtureOxidation of 2-aminophenol [3]Purify starting material; run the reaction under an inert (N₂/Ar) atmosphere.2-Aminophenols are easily oxidized by air to form colored polymeric impurities that inhibit the reaction.
Product loss during purificationCompound Instability on Silica Use a neutral or deactivated silica gel; consider recrystallization as an alternative.[8]Acidic silica gel can promote degradation of sensitive benzoxazoles during column chromatography.

Key Experimental Protocols

Protocol 1: General Procedure for Benzoxazole Synthesis via Condensation

This protocol is a generalized procedure for the condensation of a 2-aminophenol with a benzaldehyde using a reusable heterogeneous catalyst.[11] Conditions should be optimized for specific substrates.

  • Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminophenol (1.0 mmol), the desired benzaldehyde (1.0 mmol), and a catalytic amount (1-5 mol%) of a Brønsted acidic ionic liquid (BAIL) gel.[11]

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for 5-10 minutes.

  • Reaction: Heat the reaction mixture to the optimal temperature (typically 110-130 °C) under a nitrogen atmosphere and stir vigorously.[11]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 3-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (15 mL).

  • Catalyst Recovery: Filter the mixture to recover the solid BAIL gel catalyst. The catalyst can be washed with ethyl acetate and ethanol, dried under vacuum, and reused.[11]

  • Purification: Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Protocol 2: Purification by Column Chromatography

Purification can be a source of product degradation if not performed carefully.[5]

  • Slurry Preparation: Adsorb the crude benzoxazole onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a mixture of petroleum ether/hexanes and ethyl acetate). Tip: For potentially acid-sensitive benzoxazoles, consider using silica gel that has been pre-treated with triethylamine (typically 1% v/v in the eluent).

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing polarity if necessary. Collect fractions and monitor by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified benzoxazole.

By understanding the inherent stability and potential degradation pathways of benzoxazoles, researchers can intelligently design synthetic routes and purification strategies to maximize yields and obtain high-purity materials for their downstream applications.

References

Technical Support Center: Minimizing By-product Formation in Tf₂O-Promoted Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Triflic Anhydride (Tf₂O)-promoted benzoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful cyclization method. Here, we address common challenges related to by-product formation, offering in-depth troubleshooting advice and practical solutions grounded in mechanistic principles to help you optimize your reaction outcomes.

I. Troubleshooting Guide: Common Issues & Solutions

This section provides a question-and-answer formatted guide to directly address specific experimental issues you may encounter.

Question 1: My reaction is producing a significant amount of uncyclized amide starting material, even after extended reaction times. What are the likely causes and how can I improve conversion?

Answer:

Low conversion to the desired benzoxazole is a frequent issue that can often be traced back to several key factors related to the activation of the starting amide.

Root Cause Analysis:

  • Insufficient Amide Activation: The core of this reaction lies in the activation of the amide carbonyl by triflic anhydride (Tf₂O) to form a highly electrophilic intermediate.[1][2] If this activation is incomplete, the subsequent nucleophilic attack by the 2-aminophenol will be inefficient.

  • Moisture Contamination: Triflic anhydride is extremely hygroscopic. Any moisture in the reaction will rapidly quench the Tf₂O, rendering it ineffective for amide activation.

  • Suboptimal Temperature: While many Tf₂O-promoted reactions proceed at low temperatures (e.g., 0 °C to room temperature), some less reactive amide substrates may require higher temperatures to achieve full conversion.[3][4]

  • Base Inefficiency: The choice and stoichiometry of the base (e.g., 2-fluoropyridine, pyridine) are critical. The base facilitates the formation of the reactive intermediate from the initially formed iminium triflate.[1][2]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents.

  • Verify Reagent Quality: Use a fresh, unopened bottle of Tf₂O if possible. If the bottle has been opened previously, consider titrating it to determine its purity. Ensure the 2-aminophenol and amide starting materials are pure and dry.

  • Optimize Reagent Stoichiometry: A slight excess of Tf₂O (e.g., 1.2 equivalents) and the base (e.g., 2.0 equivalents) relative to the limiting reagent (typically the 2-aminophenol) can help drive the reaction to completion.[3][5]

  • Temperature Screening: If the reaction is sluggish at room temperature, consider gradually increasing the temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition.

Question 2: I'm observing a major by-product with a mass corresponding to the acylated 2-aminophenol. What is this, and how can I prevent its formation?

Answer:

The formation of an acylated 2-aminophenol by-product indicates that the amide starting material is acting as an acylating agent rather than undergoing the desired cyclization pathway.

Mechanistic Insight:

The Tf₂O-activated amide forms a highly reactive intermediate, which is susceptible to nucleophilic attack.[1] While the intramolecular cyclization is the desired pathway, intermolecular acylation of the 2-aminophenol can compete, especially if the cyclization step is slow.

Strategies for Minimization:

  • Controlled Addition of Reagents: Add the 2-aminophenol slowly to the pre-activated amide solution. This maintains a low concentration of the nucleophile, favoring the intramolecular cyclization over the intermolecular acylation.

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., -20 °C or 0 °C) can slow down the rate of the competing acylation reaction more than the desired cyclization.

  • Choice of Base: The base plays a crucial role in modulating the reactivity of the system. A hindered base might sterically disfavor the formation of the acylated by-product. Experiment with different pyridine derivatives to find the optimal balance.

Question 3: My reaction mixture turns dark, and I isolate a complex mixture of polymeric by-products. What is causing this, and how can it be avoided?

Answer:

The formation of dark, polymeric material is often indicative of decomposition pathways becoming dominant. This can be triggered by several factors.

Potential Causes:

  • Excessive Heat: Overheating the reaction can lead to the decomposition of the highly reactive intermediates or the final benzoxazole product.[6]

  • Highly Reactive Intermediates: The activated amide species, such as keteniminium ions from tertiary amides, are extremely electrophilic and can polymerize if not efficiently trapped by the nucleophile.[1][2]

  • Air/Oxidative Sensitivity: Some 2-aminophenols or the resulting benzoxazoles can be sensitive to oxidation, leading to colored by-products.

Preventative Measures:

  • Strict Temperature Control: Maintain the reaction at the lowest effective temperature. Use an ice bath or a cryocooler for precise temperature management.

  • Inert Atmosphere: Always conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation.[7]

  • Optimize Reaction Concentration: Running the reaction at a higher dilution can sometimes disfavor intermolecular polymerization reactions.

  • Rapid Quenching: Once the reaction is complete, as determined by TLC or LC-MS, quench it promptly with a suitable reagent like triethylamine or a saturated aqueous solution of sodium bicarbonate to neutralize the highly acidic conditions.[5]

II. Frequently Asked Questions (FAQs)

What is the proposed mechanism for the Tf₂O-promoted benzoxazole synthesis?

The generally accepted mechanism involves a cascade of reactions:

  • Activation of the Amide: The carbonyl oxygen of the amide attacks the highly electrophilic sulfur of Tf₂O.

  • Formation of an Iminium Intermediate: This is followed by the elimination of triflate to form a highly reactive Vilsmeier-type intermediate.[1][8][9]

  • Nucleophilic Attack: The amino group of the 2-aminophenol attacks the electrophilic carbon of the intermediate.

  • Intramolecular Cyclization: The hydroxyl group of the 2-aminophenol then attacks the same carbon, leading to a cyclized intermediate.[5][10]

  • Elimination: Finally, elimination of the amide's former nitrogen-containing substituent and a proton yields the aromatic benzoxazole ring.[5]

Benzoxazole Synthesis Mechanism cluster_0 Amide Activation cluster_1 Cyclization Cascade Amide Amide IntermediateA Activated Amide (Vilsmeier-type) Amide->IntermediateA + Tf₂O Tf2O Tf₂O IntermediateB Addition Intermediate IntermediateA->IntermediateB + 2-Aminophenol Aminophenol 2-Aminophenol IntermediateC Cyclized Intermediate IntermediateB->IntermediateC Intramolecular Cyclization Benzoxazole Benzoxazole IntermediateC->Benzoxazole Elimination Optimized Protocol Workflow start Start step1 1. Dissolve Amide & 2-F-Pyr in anhydrous DCM under N₂ start->step1 step2 2. Cool to 0 °C step1->step2 step3 3. Add Tf₂O dropwise step2->step3 step4 4. Stir for 15 min (Activation) step3->step4 step5 5. Add 2-Aminophenol solution dropwise at 0 °C step4->step5 step6 6. Warm to RT, stir 1-2h (Monitor by TLC/LC-MS) step5->step6 step7 7. Quench with Et₃N step6->step7 step8 8. Concentrate step7->step8 step9 9. Purify via Chromatography step8->step9 end End step9->end

References

Validation & Comparative

A Comparative Guide to Suzuki Coupling: 7-bromo-2-phenyl-benzoxazole vs. Other Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls and substituted aromatic compounds.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of stable organoboron reagents have cemented its role as an indispensable tool in pharmaceutical discovery and materials science.[1][3]

This guide provides an in-depth comparison of the performance of 7-bromo-2-phenyl-benzoxazole, a heteroaromatic halide, against other common aryl halides in the Suzuki coupling reaction. We will explore the underlying mechanistic principles that govern reactivity, present comparative experimental data, and offer a detailed protocol to empower researchers in drug development and organic synthesis to make informed decisions for their specific applications.

The Critical Role of the Aryl Halide in Suzuki Coupling

The Suzuki reaction's catalytic cycle, elegantly orchestrated by a palladium catalyst, hinges on three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The initial and often rate-determining step is the oxidative addition, where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond of the aryl halide.[4][5]

The efficiency of this step is directly dictated by the nature of the halogen. The reactivity trend is governed by the C-X bond dissociation energy, following the general order:

R-I > R-OTf > R-Br >> R-Cl [2][4]

  • Aryl Iodides (Ar-I): Possessing the weakest carbon-halogen bond, they are the most reactive substrates, often enabling coupling at lower temperatures and with lower catalyst loadings.

  • Aryl Bromides (Ar-Br): Representing a balance of reactivity and stability, aryl bromides are the most commonly used halides in Suzuki couplings. They are generally more stable and less expensive than their iodide counterparts while still being sufficiently reactive under standard conditions.

  • Aryl Chlorides (Ar-Cl): Due to the strength of the C-Cl bond, these substrates are the most challenging. Their successful coupling requires more forcing conditions and highly active catalyst systems, typically employing electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs).[6] However, their low cost and wide availability make them highly attractive for large-scale synthesis.

The Benzoxazole Moiety: A Privileged Heterocycle

This compound belongs to the class of heteroaryl halides. The benzoxazole scaffold is a prominent feature in many pharmacologically active molecules, valued for its rigid structure and ability to engage in various biological interactions. When this heterocyclic core is introduced into a Suzuki coupling, its electronic properties and the presence of heteroatoms can influence the reaction's outcome.

Unlike simple aryl halides, the nitrogen atom in the benzoxazole ring can coordinate with the palladium center. This interaction can either be beneficial, potentially facilitating the oxidative addition step through pre-coordination, or detrimental, leading to catalyst inhibition.[7][8] The electronic nature of the benzoxazole ring system also modulates the electrophilicity of the carbon atom bearing the bromine, influencing its reactivity.[3][9]

Comparative Performance Analysis

The choice of an aryl halide for a Suzuki coupling is a strategic decision balancing reactivity, cost, and availability. Here, we compare this compound with other aryl halide classes.

This compound vs. Other Aryl Bromides

As an aryl bromide, this compound is expected to exhibit reactivity comparable to other non-heterocyclic aryl bromides (e.g., 4-bromoanisole). Standard catalyst systems like those based on Pd(PPh₃)₄ or PdCl₂(dppf) are generally effective.[3] However, the heteroaromatic nature of the benzoxazole may necessitate specific ligand choices to prevent catalyst inhibition and achieve optimal yields.

This compound vs. Aryl Iodides

An analogous aryl iodide, such as 7-iodo-2-phenyl-benzoxazole, would be expected to react under milder conditions. While aryl iodides are highly reactive, studies have occasionally shown poor reactivity at lower temperatures with traditional Pd/PPh₃ systems, suggesting that the catalytic cycle can be complex.[10] The primary advantage of using the bromo-variant is its typically lower cost and greater stability.

This compound vs. Aryl Chlorides

Compared to an aryl chloride like 7-chloro-2-phenyl-benzoxazole, the bromo-derivative is significantly more reactive. The coupling of the chloro-analogue would likely require more advanced, and often more expensive, catalyst systems featuring bulky, electron-rich ligands (e.g., SPhos, XPhos) or NHC ligands to overcome the high activation barrier of the C-Cl bond cleavage.[8]

Data-Driven Comparison of Reaction Conditions

The following table summarizes typical experimental conditions for Suzuki coupling reactions involving different classes of aryl halides, providing a baseline for comparison.

Aryl Halide ClassTypical Catalyst / PrecatalystTypical LigandTypical BaseTypical Solvent SystemTemperature (°C)General Yields
Aryl Iodides Pd(OAc)₂, Pd₂(dba)₃PPh₃, P(o-tol)₃Na₂CO₃, K₂CO₃Toluene/H₂O, Dioxane/H₂O25 - 80Good to Excellent
Aryl Bromides Pd(OAc)₂, PdCl₂(dppf)PPh₃, dppfK₂CO₃, K₃PO₄, Cs₂CO₃Dioxane/H₂O, DME, Toluene60 - 100Good to Excellent
Heteroaryl Bromides (e.g., this compound) PdCl₂(dppf), Pd₂(dba)₃dppf, XPhos, SPhosK₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene80 - 110Moderate to Excellent
Aryl Chlorides Pd(OAc)₂, Pd₂(dba)₃PCy₃, P(t-Bu)₃, SPhos, XPhos, NHCsK₃PO₄, CsF, Cs₂CO₃Toluene, Dioxane80 - 120Moderate to Excellent

This data is a generalized summary from various sources.[3][5][6][8][11] Optimal conditions are substrate-dependent.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdArB Ar-Pd(II)L2-Ar' Transmetal->ArPdArB RedElim Reductive Elimination ArPdArB->RedElim Product Ar-Ar' RedElim->Product Product->Pd0 Catalyst Regeneration center ArX_in Ar-X ArX_in->OxAdd Aryl Halide Boronic_in Ar'-B(OR)2 Boronic_in->Transmetal Boronic Acid/Ester Base_in Base Base_in->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound

This protocol provides a representative procedure. Optimization may be required for specific boronic acids.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (1-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv.)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Inert atmosphere (Nitrogen or Argon)

Workflow Diagram:

Caption: General experimental workflow for a Suzuki coupling reaction.

Procedure:

  • To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and cesium carbonate (2.0 equiv.).

  • Add the palladium catalyst, PdCl₂(dppf) (2 mol%).

  • Seal the vessel with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Conclusion

The selection of an aryl halide is a critical parameter in planning a Suzuki-Miyaura cross-coupling. This compound serves as a robust and reliable substrate, occupying a practical middle ground of reactivity that aligns well with standard, cost-effective palladium catalyst systems. While aryl iodides offer higher reactivity, they come at a premium cost. Conversely, aryl chlorides, though economically advantageous, demand more specialized and often sensitive catalytic conditions. For many applications in drug discovery and process development, heteroaryl bromides like this compound provide the optimal balance of reactivity, stability, and cost, making them a workhorse substrate for the synthesis of complex molecular architectures.

References

A Comparative Analysis of the Biological Activity of Substituted 2-Phenylbenzoxazoles: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The benzoxazole scaffold, a privileged heterocyclic system, is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities.[1] Among these, the 2-phenylbenzoxazole core has garnered significant attention due to its synthetic accessibility and the profound impact of substitution patterns on its biological profile. These compounds are recognized for their potent anticancer, antimicrobial, and anti-inflammatory properties, making them a fertile ground for the development of novel therapeutic agents.[2][3][4]

This guide offers a comparative analysis of the biological activities of substituted 2-phenylbenzoxazoles, synthesizing data from multiple studies to provide a clear perspective on structure-activity relationships (SAR). We will delve into the mechanistic underpinnings of their actions and present the experimental data that substantiates these claims, aiming to equip researchers and drug development professionals with the insights needed to navigate this promising chemical space.

Anticancer Activity: Targeting the Engines of Malignancy

Substituted 2-phenylbenzoxazoles exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), inhibition of key enzymes essential for tumor growth, and disruption of vital signaling pathways.[1][5] The potency and selectivity of these compounds are highly sensitive to the nature and position of substituents on both the benzoxazole and the 2-phenyl rings.[1][6]

A crucial mechanism of action for several potent benzoxazole derivatives is the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[1] VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the process of forming new blood vessels that tumors require to grow and metastasize. By inhibiting VEGFR-2, these compounds can effectively cut off a tumor's nutrient and oxygen supply.

cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Benzoxazole 2-Phenylbenzoxazole Derivative Benzoxazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: VEGFR-2 signaling pathway inhibited by 2-phenylbenzoxazoles.

Comparative In Vitro Anticancer Activity

The cytotoxic potential of various substituted 2-phenylbenzoxazoles has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency, with lower values indicating greater activity.

Compound/SubstituentCancer Cell LineIC₅₀ (µM)
Compound 40 (Methoxy at C3, N,N-diethyl at C4 of phenyl ring)NCI-H460 (Non-small cell lung)0.4[7]
Compound 47 (Methoxy at C3, morpholine at C4 of phenyl ring, Cl at C5 of benzoxazole)NCI-H460 (Non-small cell lung)1.3[7]
Compound 33 (N,N-diethyl at C4 of phenyl ring, Cl at C5 of benzoxazole)NCI-H460 (Non-small cell lung)1.1[7]
Ortho-substituted fluorosulfate (BOSo) MCF-7 (Breast carcinoma)Significant cytotoxicity[4][8]
Etoposide (Reference Drug) NCI-H460 (Non-small cell lung)6.1[7]

Data synthesized from multiple sources to illustrate comparative potency.[4][7][8]

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Phenyl Ring: Derivatives with a methoxy group at the C3 position and either an N,N-diethyl or morpholine group at the C4 position of the 2-phenyl ring generally exhibit high antiproliferative activity.[9] Compound 40, for instance, showed significantly more pronounced activity than the reference drug etoposide against non-small cell lung cancer cells (NCI-H460).[7]

  • Substitution on the Benzoxazole Ring: The presence of a halogen, such as chlorine or bromine, at the C5 position of the benzoxazole ring can influence activity.[7]

  • Electron-Withdrawing Groups: It has been reported that the presence of electron-withdrawing groups, like chlorine (Cl) and nitro (NO₂), can improve anti-proliferative activity against certain cancer cells.[6]

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the steps for assessing the cytotoxicity of benzoxazole derivatives using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The causality behind this choice is its reliability in measuring the metabolic activity of living cells, which is directly proportional to cell viability.

  • Cell Seeding: Plate cancer cells (e.g., NCI-H460, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted 2-phenylbenzoxazole compounds in the appropriate cell culture medium. Treat the cells with these various concentrations for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. The rationale is that mitochondrial dehydrogenases in viable cells will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Combating Pathogenic Threats

The rise of antimicrobial resistance necessitates the discovery of new chemical entities to combat drug-resistant bacteria and fungi.[2] 2-Phenylbenzoxazole derivatives have emerged as promising candidates, demonstrating potent activity against a range of pathogens.[10][11] Molecular docking studies suggest that one potential mechanism for their antibacterial action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[2]

cluster_workflow Antimicrobial Screening Workflow A Synthesized 2-Phenylbenzoxazole Derivatives B Prepare Stock Solutions (in DMSO) A->B C Broth Microdilution Assay (96-well plates) B->C E Incubate under Optimal Conditions C->E D Inoculate with Microbial Strains (Bacteria & Fungi) D->C F Determine MIC (Lowest concentration with no visible growth) E->F G Data Analysis & SAR Correlation F->G

Caption: Experimental workflow for antimicrobial screening.

Comparative In Vitro Antimicrobial Activity

The effectiveness of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe.

Compound/SubstituentMicrobial StrainMIC (µg/mL)
Compound 47 (Details above)Pseudomonas aeruginosa (Gram-)0.25[7][9]
Compound 47 (Details above)Enterococcus faecalis (Gram+)0.5[7][9]
Compound III (Benzoxazole derivative)Staphylococcus aureus (Gram+)25[11][12]
Compound II (Benzoxazole derivative)Staphylococcus aureus (Gram+)50[11][12]
2-(2,4-dichlorophenyl)-1,3-benzoxazole (g) Tested Fungi (Yeast & Filamentous)GM: 36.2[13]
2-(4-chlorophenyl)-1,3-benzoxazole (f) Tested Fungi (Yeast & Filamentous)GM: 46.3[13]

GM: Geometric Mean. Data compiled from multiple studies.[7][9][11][12][13]

Structure-Activity Relationship (SAR) Insights:

  • Gram-Positive vs. Gram-Negative: Some benzoxazoles show potent activity against Gram-positive bacteria like S. aureus but are less effective against Gram-negative bacteria, which may require much higher concentrations for inhibition.[11][12] However, specific substitutions can yield potent Gram-negative activity, as seen with compound 47 against P. aeruginosa.[7]

  • Halogenation: The presence of chloro-substituents on the 2-phenyl ring, as in compounds (f) and (g), appears to be crucial for strong antifungal activity.[13]

  • Cycloaminoethyl Groups: Derivatives substituted at the C4 position of the phenyl ring with a morpholine group showed higher antibacterial activity compared to other evaluated derivatives.[7]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a self-validating system for determining the MIC of antimicrobial agents, chosen for its quantitative results and standardization by organizations like the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Culture the microbial strain (e.g., S. aureus, E. coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the benzoxazole compound in MHB. This creates a gradient of decreasing concentrations across the wells.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin) should also be tested as a reference.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions and the positive control.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours. The choice of incubation time is critical to allow for sufficient microbial growth in the control wells.

  • MIC Reading: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is implicated in a host of diseases, from arthritis to cancer.[14] Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes.[15] The 2-(2-arylphenyl)benzoxazole scaffold has been identified as a novel and selective ligand for COX-2.[14] The therapeutic benefit of NSAIDs comes from inhibiting COX-2, while the undesirable gastrointestinal side effects are often linked to the inhibition of the COX-1 isoform.[15] Therefore, developing selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery.

Cell_Membrane Cell Membrane Phospholipids AA Arachidonic Acid Cell_Membrane->AA PLA2 PLA2 Phospholipase A2 COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain PGs->Inflammation Benzoxazole 2-Phenylbenzoxazole (Selective COX-2 Inhibitor) Benzoxazole->COX Inhibits

Caption: COX-mediated pathway and inhibition by 2-phenylbenzoxazoles.

Comparative In Vitro COX Inhibition

The selectivity of a compound for COX-2 over COX-1 is a key indicator of its potential for reduced side effects.

CompoundCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Compound 3g 0.25>100>400
Compound 3n 0.14>100>714
Compound 3o 0.0915.6173
Celecoxib 0.0412.9322
Diclofenac 0.060.091.5

Data from Seth, K., et al. (2014).[3][14]

Structure-Activity Relationship (SAR) Insights:

  • The 2-(2-arylphenyl)benzoxazole scaffold is key for selective COX-2 inhibition.[14]

  • Specific manipulations of substituents on the aryl rings led to compounds like 3n and 3o , which demonstrated in vivo anti-inflammatory potency comparable to or even better than the clinically used NSAIDs, celecoxib and diclofenac.[3][14]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard for evaluating the acute anti-inflammatory activity of new compounds. The choice of this model is based on its well-characterized biphasic inflammatory response, which allows for the assessment of efficacy against mediators of inflammation.

  • Animal Acclimatization: House male Wistar rats under standard laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the rats into groups: a control group, a reference group (e.g., receiving Celecoxib), and test groups receiving different doses of the 2-phenylbenzoxazole derivatives orally.

  • Edema Induction: One hour after administering the compounds, inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat. This induces a localized, reproducible inflammatory response.

  • Paw Volume Measurement: Measure the volume of the injected paw immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each test group compared to the control group at each time point. A significant reduction in paw volume indicates potent anti-inflammatory activity.

Conclusion and Future Directions

The 2-phenylbenzoxazole scaffold is a remarkably versatile platform for the development of therapeutic agents. Through systematic substitution, derivatives can be fine-tuned to exhibit potent and often selective biological activities. This comparative analysis highlights several key takeaways:

  • Anticancer Agents: Methoxy and N,N-dialkylamino or morpholine substitutions on the 2-phenyl ring are favorable for potent antiproliferative activity, with some derivatives surpassing the efficacy of standard chemotherapeutics in vitro.[7]

  • Antimicrobial Agents: Halogenation of the 2-phenyl ring is a promising strategy for developing potent antifungal compounds, while specific substitutions can yield compounds with significant activity against both Gram-positive and challenging Gram-negative bacteria.[7][13]

  • Anti-inflammatory Agents: The 2-(2-arylphenyl)benzoxazole core is a validated scaffold for designing highly selective COX-2 inhibitors with in vivo efficacy rivaling that of established NSAIDs.[14]

Future research should focus on optimizing these lead compounds to improve their pharmacokinetic profiles and in vivo efficacy. Elucidating the precise molecular interactions through co-crystallization studies with target proteins could pave the way for more rational drug design. As our understanding of the structure-activity relationships of this remarkable scaffold deepens, 2-phenylbenzoxazoles will undoubtedly continue to be a source of novel drug candidates for treating a wide spectrum of human diseases.

References

A Comparative Analysis of Cytotoxicity: Brominated vs. Chlorinated Benzoxazoles in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzoxazole scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a wide spectrum of pharmacological activities, including anticancer properties.[1][2][3] The introduction of halogen atoms into this heterocyclic system is a well-established strategy to modulate physicochemical properties and enhance biological activity. This guide provides an in-depth, objective comparison of the cytotoxic effects of brominated and chlorinated benzoxazole derivatives, drawing upon experimental data to inform researchers, scientists, and drug development professionals in their quest for more potent and selective anticancer compounds.

The Halogen Effect: A Double-Edged Sword in Drug Design

Halogenation is a powerful tool in drug design, influencing factors such as lipophilicity, metabolic stability, and binding interactions with target macromolecules. The choice between bromine and chlorine is not arbitrary; it hinges on nuanced differences in their atomic size, electronegativity, and ability to form halogen bonds. These differences can profoundly impact a molecule's cytotoxic potential. While some studies suggest that the presence of a 5-chloro substituent on the benzoxazole ring positively contributes to anticancer activity[4], other research on related heterocyclic compounds, such as benzofurans, indicates that brominated derivatives may exhibit greater cytotoxicity than their chlorinated counterparts.[5] This guide will dissect the available data to provide a clearer picture.

Comparative Cytotoxicity Data: A Tabular Overview

The following table summarizes the cytotoxic activity (IC50 values) of various brominated and chlorinated benzoxazole derivatives against a panel of human cancer cell lines, as reported in several key studies. This allows for a direct comparison of their potency.

Compound TypeSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Chlorinated 2-[(alpha-methyl-4-chlorobenzylidene)hydrazino]benzoxazoleStaphylococcus aureus (Gram+)12.5 (MIC)[6]
Chlorinated 2-[(alpha-methyl-4-chlorobenzylidene)hydrazino]benzoxazoleEnterococcus faecalis (Gram+)25 (MIC)[6]
Chlorinated 2-[(alpha-methyl-4-chlorobenzylidene)hydrazino]benzoxazoleCandida albicans (Yeast)12.5 (MIC)[6]
Chlorinated 5-chlorobenzo[d]oxazole derivative (14b)MCF-7 (Breast)4.75
Chlorinated 5-chlorobenzo[d]oxazole derivative (14b)HepG2 (Liver)4.61
Chlorinated 5-chlorobenzo[d]oxazole derivative (14k)MCF-7 (Breast)7.75
Chlorinated 5-chlorobenzo[d]oxazole derivative (14k)HepG2 (Liver)11.42
Brominated 5-amino-2-[P-bromophenyl]-benzoxazoleMCF-7 (Breast)0.028[7][8]
Brominated 5-amino-2-[P-bromophenyl]-benzoxazoleMDA-MB (Breast)0.022[7][8]
Brominated 7-bromo-benzoxazolylalanine derivative (34)Escherichia coli (Gram-)16 (MIC)[9]
Brominated 7-bromo-benzoxazolylalanine derivative (34)Staphylococcus aureus (Gram+)32 (MIC)[9]

Note: MIC (Minimum Inhibitory Concentration) values are included for antimicrobial activity, which is a form of cytotoxicity.

Interpreting the Data: Key Insights

From the compiled data, a few key trends emerge:

  • Potency: The brominated derivative, 5-amino-2-[P-bromophenyl]-benzoxazole, exhibited remarkably potent cytotoxicity against both MCF-7 and MDA-MB breast cancer cell lines, with IC50 values in the nanomolar range.[7][8] This suggests that for this particular scaffold, bromine substitution leads to a significant enhancement of anticancer activity compared to the micromolar activity generally observed for the chlorinated analogues listed.

  • Substitution Position Matters: The position of the halogen atom on the benzoxazole ring is critical. For instance, a 5-chloro substitution appears to be beneficial for cytotoxic activity.[4] Similarly, a bromine atom at position 7 of a benzoxazolylalanine derivative increased its antimicrobial activity.[9]

  • Cell Line Specificity: The cytotoxic effect of these compounds can be highly dependent on the cancer cell line being tested. A compound that is highly effective against one type of cancer may be less so against another.

Mechanistic Considerations: How Do They Kill Cancer Cells?

The cytotoxic effects of halogenated benzoxazoles are often attributed to the induction of apoptosis, or programmed cell death.[7][8] Several studies have pointed to the involvement of key signaling pathways:

  • Apoptosis Induction: The brominated benzoxazole derivative, 5-amino-2-[P-bromophenyl]-benzoxazole, was shown to increase the number of apoptotic cells in both MCF-7 and MDA-MB breast cancer cell lines.[7][8] This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program.

  • Angiogenesis Inhibition: The same brominated compound was also found to decrease the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein involved in the formation of new blood vessels (angiogenesis) that tumors need to grow.[7][8]

  • Oxidative Stress: An increase in endothelial Nitric Oxide Synthase (eNOS) was observed after treatment with the brominated benzoxazole, indicating an induction of oxidative stress within the cancer cells, which can contribute to cell death.[7][8]

The following diagram illustrates a plausible mechanism of action for a cytotoxic brominated benzoxazole.

G cluster_cell Cancer Cell Brominated_Benzoxazole Brominated_Benzoxazole ROS_Production Increased ROS (Oxidative Stress) Brominated_Benzoxazole->ROS_Production VEGF_Inhibition VEGF Inhibition Brominated_Benzoxazole->VEGF_Inhibition Mitochondrial_Damage Mitochondrial Damage ROS_Production->Mitochondrial_Damage Caspase_Activation Caspase Activation Mitochondrial_Damage->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis Anti_Angiogenesis Anti-Angiogenesis VEGF_Inhibition->Anti_Angiogenesis

Caption: Proposed mechanism of action for a cytotoxic brominated benzoxazole.

Experimental Protocols: A Guide to Assessing Cytotoxicity

The evaluation of a compound's cytotoxicity is a critical step in drug discovery. The MTT assay is a widely used colorimetric method to assess cell viability.

MTT Assay Protocol

This protocol is a standard method for determining the cytotoxic effects of compounds on cancer cell lines.[10][11]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • 96-well plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds (brominated and chlorinated benzoxazoles) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.

G A Seed cells in 96-well plate B Add serially diluted compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The available evidence suggests that both brominated and chlorinated benzoxazoles are promising scaffolds for the development of novel anticancer agents. While direct, extensive comparative studies are somewhat limited, the existing data points towards a potentially greater cytotoxic potency for certain brominated derivatives, particularly in breast cancer cell lines. The position of the halogen on the benzoxazole ring is a critical determinant of activity.

Future research should focus on a systematic comparison of brominated and chlorinated analogues within the same molecular framework to provide a more definitive understanding of the structure-activity relationship. Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and optimization as next-generation cancer therapeutics.

References

A Comparative Guide to the Antimicrobial Efficacy of 7-Bromo-2-Phenyl-Benzoxazole Derivatives Versus Standard Antimicrobials

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-escalating battle against antimicrobial resistance, the scientific community is in a perpetual search for novel chemical entities that can effectively combat multidrug-resistant pathogens. Among the promising candidates, benzoxazole derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities. This guide provides an in-depth, objective comparison of the antimicrobial efficacy of 7-bromo-2-phenyl-benzoxazole derivatives against established standard antimicrobial agents, supported by experimental data and methodologies. Our focus is to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate the potential of these compounds in the antimicrobial drug discovery pipeline.

The Imperative for Novel Antimicrobials: The Benzoxazole Scaffold

The rise of resistant strains of bacteria and fungi poses a formidable threat to global public health. The chemical scaffold of benzoxazole has garnered considerable attention due to its presence in various biologically active compounds and its structural similarities to essential biomolecules, allowing for interaction with biological systems.[1] The introduction of a bromine atom at the 7-position and a phenyl group at the 2-position of the benzoxazole core is a strategic chemical modification aimed at enhancing the antimicrobial potency of the parent molecule.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

To provide a clear and concise comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of a representative bromo-benzoxazole derivative against key microbial pathogens, benchmarked against the standard antibiotics Ciprofloxacin and Fluconazole. It is important to note that while the ideal comparison would involve the exact this compound, the available literature provides specific data for a closely related bromo-substituted benzoxazole derivative against Candida albicans. For bacterial species, while direct MIC values for a 7-bromo-2-phenyl derivative were not available in the reviewed literature, a synthesized 7-bromo-2-(2,6-dichlorophenyl)benzo[d]oxazole has been screened for antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential in this area.[2]

CompoundMicrobial StrainMIC (µg/mL)MBC (µg/mL)
Bromo-Benzoxazole Derivative
2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanoneCandida albicans16[3]Not Reported
Standard Antibacterial
CiprofloxacinStaphylococcus aureus0.6[4]Not Reported
CiprofloxacinEscherichia coli0.013[4]Not Reported
Standard Antifungal
FluconazoleCandida albicans≤2[5]Not Reported

Note: The MBC value indicates the minimum concentration of an antimicrobial agent required to kill a particular microorganism. An MBC is typically determined after an MIC test.[6]

Unraveling the Mechanisms of Action

The antimicrobial efficacy of a compound is intrinsically linked to its mechanism of action. Benzoxazole derivatives and the standard antimicrobials included in this guide employ distinct strategies to inhibit microbial growth.

This compound Derivatives: Targeting DNA Gyrase

Computational and experimental studies suggest that benzoxazole derivatives exert their antibacterial effects by inhibiting DNA gyrase.[7][8] This enzyme is crucial for maintaining the necessary DNA topology for replication and transcription in bacteria. By binding to DNA gyrase, these compounds impede its function, leading to a cascade of events that ultimately results in bacterial cell death. The absence of DNA gyrase in eukaryotes makes it an attractive and selective target for antibacterial agents.[9]

cluster_bacterial_cell Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA induces negative supercoiling Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA DNA Bacterial DNA DNA->DNA_Gyrase binds to Replication_Fork Replication Fork Supercoiled_DNA->Replication_Fork allows progression Relaxed_DNA->DNA Benzoxazole 7-Bromo-2-Phenyl- Benzoxazole Derivative Benzoxazole->DNA_Gyrase inhibits caption Mechanism of DNA Gyrase Inhibition by Benzoxazole Derivatives cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Lanosterol_Demethylase Lanosterol 14α-Demethylase (CYP51) Lanosterol->Lanosterol_Demethylase substrate for Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol synthesizes Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane incorporates into Fluconazole Fluconazole Fluconazole->Lanosterol_Demethylase inhibits caption Mechanism of Ergosterol Synthesis Inhibition by Fluconazole cluster_workflow Antimicrobial Susceptibility Testing Workflow start Start prep_agent Prepare Antimicrobial Agent Stock Solution & Dilutions start->prep_agent prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum setup_mic Set up 96-Well Plate (Serial Dilutions & Inoculation) prep_agent->setup_mic prep_inoculum->setup_mic incubate_mic Incubate Plate (e.g., 24h at 37°C) setup_mic->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture_mbc Subculture from clear wells onto agar plates read_mic->subculture_mbc incubate_mbc Incubate Agar Plates subculture_mbc->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc end End read_mbc->end caption Experimental Workflow for MIC and MBC Determination

References

A Comparative Guide to Benzoxazole Synthesis: Traditional Routes vs. Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The efficiency and versatility of the synthetic routes to these privileged structures are therefore of paramount importance to researchers in drug discovery and development. This guide presents an objective comparison of a traditional and a modern method for benzoxazole synthesis, supported by experimental data, to provide a clear rationale for method selection in a laboratory setting.

The Enduring Classic: Condensation with Carboxylic Acids

One of the most established and widely practiced methods for constructing the benzoxazole ring is the direct condensation of an o-aminophenol with a carboxylic acid.[3][4] This approach is valued for its simplicity and use of readily available starting materials.

Mechanistic Rationale

The reaction typically proceeds at elevated temperatures and often requires a dehydrating agent or catalyst to drive the reaction to completion.[3] Polyphosphoric acid (PPA) is a classic choice, serving as both a solvent and a powerful dehydrating agent.[5][6] The mechanism involves an initial acylation of the amino group of the o-aminophenol by the carboxylic acid, forming an o-hydroxyamide intermediate. Subsequent intramolecular cyclization, followed by dehydration, yields the final 2-substituted benzoxazole.[6] The high temperature is necessary to overcome the activation energy for both the initial amide formation and the final dehydration step.

Experimental Protocol: Synthesis of 2-Phenylbenzoxazole via PPA Condensation

Materials:

  • o-Aminophenol (1.09 g, 10 mmol)[1]

  • Benzoic acid (1.22 g, 10 mmol)[1]

  • Polyphosphoric acid (PPA) (40 g)[1]

  • Ice-cold water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Combine o-aminophenol and benzoic acid in a round-bottom flask.

  • Carefully add polyphosphoric acid to the flask.[1]

  • Heat the reaction mixture to 150-180°C and maintain this temperature for 4-5 hours with stirring.[1]

  • Allow the mixture to cool to approximately 80-100°C and then carefully pour it into a beaker of ice-cold water with vigorous stirring to precipitate the product.[6]

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[3][7]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • Purify the crude product by recrystallization from ethanol to yield pure 2-phenylbenzoxazole.

The Modern Approach: Photocatalytic Radical Cyclization

In recent years, the principles of green chemistry have driven the development of more sustainable and efficient synthetic methods.[8] Photocatalytic synthesis has emerged as a powerful tool, offering mild reaction conditions and unique reactivity.[9][10] The synthesis of benzoxazoles via a photocatalytic radical cyclization of 2-substituted anilines with aldehydes represents a significant advancement in the field.[9]

Mechanistic Rationale

This method often utilizes an organic dye, such as Eosin Y, as a photocatalyst, which becomes excited upon visible light irradiation.[11][12] The excited photocatalyst can then engage in a single-electron transfer (SET) process with a suitable substrate, initiating a radical cascade. In this synthesis, the reaction between an o-aminophenol and an aldehyde, in the presence of a base and an oxidant, is irradiated with light. This process is believed to generate radical intermediates that undergo intramolecular cyclization to form the benzoxazole ring under significantly milder conditions than traditional methods.[11] This approach avoids the need for high temperatures and strong acids, making it compatible with a broader range of functional groups.

Experimental Protocol: Eosin Y-Catalyzed Synthesis of 2-Phenylbenzoxazole

Materials:

  • o-Aminophenol (1 mmol)

  • Benzaldehyde (1.2 mmol)

  • Eosin Y (1-2 mol%)

  • Potassium carbonate (K₂CO₃) (2 mmol)

  • tert-Butyl hydroperoxide (TBHP) (2 mmol)

  • Acetonitrile (MeCN) or Dimethyl sulfoxide (DMSO) (5 mL)

  • Blue LED light source

Procedure:

  • In a reaction vessel, combine o-aminophenol, benzaldehyde, Eosin Y, and potassium carbonate.

  • Add the solvent (acetonitrile or DMSO) and the oxidant (TBHP).

  • Seal the vessel and place it under an inert atmosphere (e.g., argon).

  • Irradiate the mixture with a blue LED light source at room temperature for 24 hours with continuous stirring.[11]

  • After the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-phenylbenzoxazole.

Performance Benchmark: A Head-to-Head Comparison

To provide a clear and objective assessment, the following table summarizes the key performance indicators for both the traditional PPA-mediated condensation and the modern photocatalytic approach.

ParameterTraditional PPA CondensationModern Photocatalytic SynthesisReference(s)
Starting Materials o-Aminophenol, Carboxylic Acido-Aminophenol, Aldehyde[1][11]
Catalyst/Reagent Polyphosphoric Acid (PPA)Eosin Y, K₂CO₃, TBHP[1][11]
Solvent None (PPA acts as solvent)Acetonitrile or DMSO[1][11]
Temperature 150-180°CRoom Temperature[1][11]
Reaction Time 4-5 hours24 hours[1][11]
Typical Yield 85-95%58-92%[1][11]
Work-up Aqueous quench, neutralization, extractionAqueous quench, extraction[3][11]
Green Chemistry High energy, strong acidVisible light, milder conditions[8]

Visualizing the Workflow

To better illustrate the operational differences between the two methodologies, the following diagrams outline the key steps in each synthetic workflow.

Traditional_vs_Modern_Synthesis cluster_0 Traditional PPA Synthesis cluster_1 Modern Photocatalytic Synthesis T_Start 1. Mix Reactants (o-Aminophenol, Benzoic Acid) T_PPA 2. Add PPA T_Start->T_PPA T_Heat 3. Heat (150-180°C) 4-5 hours T_PPA->T_Heat T_Quench 4. Cool & Quench (Ice Water) T_Heat->T_Quench T_Extract 5. Neutralize & Extract T_Quench->T_Extract T_Purify 6. Purify (Recrystallization) T_Extract->T_Purify M_Start 1. Mix Reactants & Catalysts (o-Aminophenol, Aldehyde, Eosin Y, Base) M_Solvent 2. Add Solvent & Oxidant M_Start->M_Solvent M_Irradiate 3. Irradiate (Blue LED) Room Temp, 24 hours M_Solvent->M_Irradiate M_Quench 4. Quench & Extract M_Irradiate->M_Quench M_Purify 5. Purify (Column Chromatography) M_Quench->M_Purify

Caption: Comparative workflow of traditional vs. modern benzoxazole synthesis.

Conclusion and Outlook

The traditional synthesis of benzoxazoles via PPA-mediated condensation of o-aminophenols and carboxylic acids remains a robust and high-yielding method, particularly for large-scale synthesis where cost of reagents is a primary concern.[13] Its main drawbacks are the harsh reaction conditions, including high temperatures and the use of a strong, corrosive acid, which can limit its applicability with sensitive substrates.

In contrast, modern photocatalytic methods offer a compelling alternative, operating under significantly milder, more environmentally friendly conditions.[14] The use of visible light as a traceless reagent is a key advantage, aligning with the principles of sustainable chemistry.[12] While reaction times can be longer and yields may sometimes be slightly lower than traditional methods, the enhanced functional group tolerance and reduced energy consumption make it an attractive option for the synthesis of complex and delicate molecules.[11]

The choice between these methods will ultimately depend on the specific goals of the researcher, including the scale of the reaction, the nature of the substrates, and the importance of adhering to green chemistry principles. As the field continues to evolve, further innovations in catalysis are expected to provide even more efficient, selective, and sustainable routes to this important class of heterocyclic compounds.

References

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Studies of 2-Phenylbenzoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology and infectious diseases, the 2-phenylbenzoxazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2][3] This guide provides a comprehensive comparison of in vitro and in vivo studies involving this promising class of compounds. By delving into the experimental data and methodologies, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the translational journey from benchtop to preclinical models.

The 2-Phenylbenzoxazole Scaffold: A Versatile Pharmacophore

The 2-phenylbenzoxazole core, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry due to its diverse pharmacological potential.[2][4] Derivatives of this scaffold have been extensively investigated for their anticancer, antimicrobial, and antiviral properties.[1][2] The versatility of this structure allows for substitutions on both the phenyl and benzoxazole rings, enabling the fine-tuning of its biological activity.

In Vitro Evaluation: The Initial Litmus Test

In vitro studies represent the foundational step in evaluating the therapeutic potential of novel 2-phenylbenzoxazole derivatives. These assays are indispensable for high-throughput screening, providing initial insights into a compound's efficacy, potency, and mechanism of action in a controlled, cellular environment.[5]

Gauging Cytotoxicity: The MTT Assay

A primary objective of initial in vitro screening is to quantify the cytotoxic effects of a test compound.[5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6] The half-maximal inhibitory concentration (IC50), the concentration of a drug required for 50% inhibition of cell growth, is a key metric derived from these assays.[5]

Table 1: Comparative In Vitro Anticancer Activity of Representative 2-Phenylbenzoxazole Derivatives

Compound/DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference
Ortho-substituted fluorosulfate derivative (BOSo)MCF-7Breast CarcinomaNot specified, but showed significant cytotoxicity[1]
PC-3Prostate AdenocarcinomaModerate activity[1]
BT-474Breast CarcinomaModerate activity[1]
Compound 40NCI-H460Non-Small Cell Lung Cancer0.4[3]
Compound 33NCI-H460Non-Small Cell Lung Cancer1.1[3]
Compound 36NCI-H460Non-Small Cell Lung Cancer1.3[3]
Compound 47NCI-H460Non-Small Cell Lung Cancer1.3[3]
Benzoxazole-1,3,4-Oxadiazole Hybrid (Compound 10b)A549Lung0.13 ± 0.014[7]
MCF-7Breast0.10 ± 0.013[7]
HT-29Colon0.22 ± 0.017[7]
Unraveling the Mechanism of Action

Beyond cytotoxicity, in vitro assays are crucial for elucidating the molecular mechanisms by which these compounds exert their effects. Techniques such as flow cytometry for apoptosis analysis (e.g., Annexin V/PI staining) and cell cycle analysis are routinely employed.[5] Molecular docking studies often complement these experimental findings, providing insights into potential protein targets. For instance, some 2-phenylbenzoxazole derivatives have been shown to induce apoptosis, a form of programmed cell death, in cancer cells.[4][8] Molecular docking has suggested that certain derivatives may act as inhibitors of key proteins in cancer progression, such as hER and HER2 receptors.[1][9]

The Crucial Transition: In Vivo Validation

While in vitro studies are informative, they lack the complexity of a whole organism. In vivo studies are therefore essential to assess a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and toxicity in a living system.[10]

Xenograft Models: A Preclinical Proving Ground

The most common in vivo models for anticancer drug screening are xenografts, where human tumor cells are transplanted into immunodeficient mice.[10][11] These models allow for the evaluation of a compound's ability to inhibit tumor growth in a more physiologically relevant context.[10] The choice of mouse strain, such as C57BL/6 or BALB/c, depends on the specific research needs.[11] Patient-derived xenograft (PDX) models, which involve the direct transplantation of a patient's tumor into a mouse, are gaining favor as they better maintain the characteristics of the original tumor.[11]

Beyond Murine Models: The Zebrafish Larvae Alternative

In some instances, alternative in vivo models like zebrafish larvae are utilized. Zebrafish offer several advantages, including rapid development, optical transparency, and genetic similarity to humans, making them suitable for high-throughput screening of compounds for effects like depigmentation or toxicity.[12] For example, certain 2-phenylbenzoxazole compounds have demonstrated potent anti-melanogenic activity in zebrafish larvae.[12]

Experimental Protocols: A Step-by-Step Guide

To ensure scientific integrity, the protocols for these studies must be robust and reproducible.

In Vitro Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Treat the cells with various concentrations of the 2-phenylbenzoxazole compound and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).[5][7]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active metabolism will convert the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[5]

In Vivo Protocol: Xenograft Tumor Growth Inhibition Study
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.[10]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomly assign mice to treatment and control groups. Administer the 2-phenylbenzoxazole compound (e.g., via intraperitoneal injection or oral gavage) and a vehicle control according to a predetermined schedule and dosage.

  • Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the compound's efficacy.

Visualizing the Path Forward

Diagrams are invaluable tools for conceptualizing complex biological processes and experimental workflows.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation Compound Synthesis Compound Synthesis Cytotoxicity Assays (e.g., MTT) Cytotoxicity Assays (e.g., MTT) Compound Synthesis->Cytotoxicity Assays (e.g., MTT) Initial Efficacy IC50 Determination IC50 Determination Cytotoxicity Assays (e.g., MTT)->IC50 Determination Potency Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies How it works Lead Compound Selection Lead Compound Selection Mechanism of Action Studies->Lead Compound Selection Promising Candidate Animal Model Selection (e.g., Xenograft) Animal Model Selection (e.g., Xenograft) Lead Compound Selection->Animal Model Selection (e.g., Xenograft) Transition to Preclinical Efficacy & Toxicity Studies Efficacy & Toxicity Studies Animal Model Selection (e.g., Xenograft)->Efficacy & Toxicity Studies Whole Organism Effects Pharmacokinetic Analysis Pharmacokinetic Analysis Efficacy & Toxicity Studies->Pharmacokinetic Analysis ADME Preclinical Candidate Preclinical Candidate Pharmacokinetic Analysis->Preclinical Candidate Ready for further development

Caption: Workflow from in vitro screening to in vivo validation of 2-phenylbenzoxazole compounds.

G 2-Phenylbenzoxazole 2-Phenylbenzoxazole VEGFR-2 VEGFR-2 2-Phenylbenzoxazole->VEGFR-2 Inhibition PI3K PI3K VEGFR-2->PI3K Angiogenesis Angiogenesis VEGFR-2->Angiogenesis Promotion Akt Akt PI3K->Akt Bcl-2 Bcl-2 Akt->Bcl-2 Inhibition Caspase-9 Caspase-9 Bcl-2->Caspase-9 Inhibition Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Postulated signaling pathway for anticancer 2-phenylbenzoxazoles.

Conclusion: A Synthesized Perspective

The journey of a 2-phenylbenzoxazole derivative from a laboratory curiosity to a potential therapeutic agent is a meticulous process, heavily reliant on the interplay between in vitro and in vivo studies. In vitro assays serve as a rapid and cost-effective means to identify promising candidates and dissect their cellular mechanisms. However, the ultimate test of a compound's therapeutic relevance lies in its performance within a complex living system. The data gathered from in vivo models, despite their inherent complexities and ethical considerations, are indispensable for validating in vitro findings and predicting clinical outcomes. A thorough and well-designed experimental cascade, progressing logically from cellular to whole-organism models, is paramount for the successful development of novel 2-phenylbenzoxazole-based therapeutics.

References

A Senior Application Scientist's Guide to Photoluminescent Quantum Yields of Benzoxazole Fluorophores

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: --INVALID-LINK--

This guide provides a comprehensive comparison of the photoluminescent quantum yields (PLQY) of a range of benzoxazole fluorophores. It is intended for researchers, scientists, and drug development professionals who utilize these versatile molecules in their work. Beyond a simple data sheet, this document delves into the structural nuances that govern the emissive properties of benzoxazoles, offering insights into rational fluorophore selection and design. We will explore the theoretical underpinnings of PLQY, provide a detailed, field-tested protocol for its measurement, and present a comparative analysis of various benzoxazole derivatives, supported by experimental data from peer-reviewed literature.

The Significance of Photoluminescent Quantum Yield in Fluorophore Performance

The photoluminescent quantum yield (Φf or QY) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1]

A high quantum yield is often a critical requirement for applications such as bioimaging, sensing, and optoelectronics, as it directly translates to brighter emission and higher sensitivity. The benzoxazole core, a heterocyclic aromatic compound, is a privileged scaffold in the design of fluorescent probes due to its rigid structure and tunable photophysical properties.[2] However, not all benzoxazole derivatives are created equal. Their PLQY can vary dramatically depending on the nature and position of substituents, the surrounding solvent environment, and their aggregation state. A thorough understanding of these factors is paramount for the judicious selection or design of a benzoxazole fluorophore for a specific application.

Comparative Analysis of Benzoxazole Fluorophore Quantum Yields

The following table summarizes the photoluminescent quantum yields of a selection of benzoxazole derivatives, collated from various research articles. This data is intended to serve as a comparative guide to aid in the selection of appropriate fluorophores. It is important to note that PLQY values are highly dependent on the experimental conditions, particularly the solvent used.

Benzoxazole DerivativeSubstituentsSolventPLQY (Φf)Reference
2-PhenylbenzoxazolePhenyl at C2Acetonitrile0.64[3]
2-(4'-Biphenyl)-5-phenylbenzoxazole4'-Biphenyl at C2, Phenyl at C5Dioxane0.85[4][5]
2-(4'-Biphenyl)-5-chlorobenzoxazole4'-Biphenyl at C2, Chloro at C5Dioxane0.78[4][5]
2-(4-Dimethylaminostyryl)benzoxazole (DMASBO)4-Dimethylaminostyryl at C2Cyclohexane0.70[6]
2-(4-Dimethylaminostyryl)benzoxazole (DMASBO)4-Dimethylaminostyryl at C2Acetonitrile0.02[6]
Benzoxazolyl-imidazole conjugateImidazole derivative at C2DMSONot specified[7][8]
2-(2'-Hydroxyphenyl)benzoxazole-1,4-dihydropyridine dyad2'-Hydroxyphenyl at C2, linked to 1,4-dihydropyridineNot specifiedNot specified[9]
2-(Quinolin-2-yl)-5-methyl-benzoxazoleQuinolin-2-yl at C2, Methyl at C5EthanolIncreased[10]
2-(Quinolin-2-yl)-5-chloro-benzoxazoleQuinolin-2-yl at C2, Chloro at C5EthanolNo considerable change[10]

Key Insights from the Data:

  • Substitution Pattern: The nature and position of substituents on the benzoxazole core have a profound impact on the PLQY. For instance, the introduction of a biphenyl group at the 2-position and a phenyl group at the 5-position leads to a high quantum yield of 0.85 in dioxane.[4][5]

  • Solvent Polarity: The quantum yield of many benzoxazole derivatives is highly sensitive to the polarity of the solvent. A striking example is 2-(4-dimethylaminostyryl)benzoxazole (DMASBO), which exhibits a high PLQY of 0.70 in non-polar cyclohexane, but this drops dramatically to 0.02 in polar acetonitrile.[6] This phenomenon, known as solvatochromism, is often observed in donor-acceptor type fluorophores where intramolecular charge transfer (ICT) is a key process in the excited state.

  • Donor-Acceptor Architecture: Many high-performance benzoxazole fluorophores incorporate an electron-donating group and an electron-accepting group, creating a "push-pull" system. This design can lead to high molar extinction coefficients and tunable emission wavelengths, although the PLQY can be highly solvent-dependent.[6]

The Causality Behind Structural Influences on PLQY

The observed variations in the PLQY of benzoxazole fluorophores can be rationalized by considering the interplay of several photophysical processes. Upon absorption of a photon, a molecule is promoted to an excited electronic state. From this excited state, it can return to the ground state via radiative decay (fluorescence) or non-radiative decay pathways (e.g., internal conversion, intersystem crossing). The quantum yield is a measure of the efficiency of the radiative pathway.

cluster_ground_state Ground State (S0) cluster_excited_state Excited Singlet State (S1) cluster_factors Structural & Environmental Factors S0 S0 S1 S1 S0->S1 Absorption S1->S0 Fluorescence (Radiative) S1->S0 Non-Radiative Decay Rigidity Molecular Rigidity Rigidity->S1 Increases Φf ICT Intramolecular Charge Transfer (ICT) ICT->S1 Can decrease Φf in polar solvents Solvent Solvent Polarity Solvent->S1 Modulates Φf Aggregation Aggregation Aggregation->S1 Can increase or decrease Φf (AIE/ACQ) A 1. Standard & Sample Preparation B 2. Absorbance Measurement (UV-Vis) A->B Prepare dilute solutions (Abs < 0.1) C 3. Fluorescence Measurement B->C Use same excitation wavelength D 4. Data Analysis & Calculation C->D Integrate fluorescence spectra

References

A Senior Scientist's Guide to Cross-Reactivity Assessment of 7-bromo-2-phenyl-Benzoxazole Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold and the Imperative of Selectivity

The 7-bromo-2-phenyl-benzoxazole core is a privileged scaffold in medicinal chemistry. Derivatives have shown potent inhibitory activity against a range of therapeutic targets, particularly protein kinases, which are central regulators of cellular processes.[1][2] Specifically, various 2-arylbenzoxazoles have been identified as inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Hepatocyte Growth Factor Receptor (c-Met), both crucial drivers of tumor angiogenesis, growth, and metastasis.[1][3][4]

However, the ATP-binding site, the target of most kinase inhibitors, is highly conserved across the human kinome.[5] This conservation presents a significant challenge: the risk of off-target binding, or cross-reactivity. A promiscuous inhibitor can lead to unforeseen toxicities or confound experimental results, making it a poor tool for target validation and an unviable therapeutic candidate.[6][7] Therefore, a rigorous and systematic assessment of an inhibitor's selectivity is not merely a supplementary exercise but a foundational pillar of its development.

This guide provides a comprehensive, technically-grounded framework for assessing the cross-reactivity of a novel this compound based inhibitor, which we will refer to as BPI-72 . We will operate under the hypothesis that BPI-72 is designed as a potent inhibitor of VEGFR-2 and/or c-Met. We will compare its hypothetical performance profile against established inhibitors: Sorafenib , a multi-kinase inhibitor, and Capmatinib , a highly selective c-Met inhibitor, to provide context and performance benchmarks.

Pillar 1: Foundational Biochemical Selectivity Profiling

The first step is to understand the inhibitor's intrinsic activity against a wide array of purified enzymes, free from the complexities of a cellular environment. This provides a baseline, unbiased map of its potential interaction landscape.

The Rationale: Why a Broad Kinase Panel is Non-Negotiable

Assuming that off-target interactions are confined to kinases closely related by sequence to the primary target is a flawed premise.[5] Unexpected cross-reactivities with seemingly unrelated kinases are common.[5] Therefore, the most robust initial approach is to screen the compound against a large, representative panel of the human kinome. Commercial services offer panels of over 300 recombinant protein kinases.[5][8]

The goal is two-tiered: first, to identify all potential "hits" at a single high concentration, and second, to determine the potency (IC50) for those hits to quantify the degree of inhibition.[6] This strategy is both efficient and cost-effective.[6]

Experimental Protocol: Large-Scale In Vitro Kinase Panel Screen

This protocol outlines a typical luminescence-based assay that quantifies ADP produced during the kinase reaction, a direct measure of enzymatic activity.[9]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of BPI-72 in 100% DMSO.

    • For the initial screen, create a working solution that will yield a final assay concentration of 1 µM. A high concentration is used to capture even weak off-target interactions.

    • For IC50 determination, prepare a 10-point serial dilution series in DMSO.

  • Kinase Reaction Setup (384-well format):

    • To each well of a white, opaque 384-well plate, add the test compound (BPI-72) or control (DMSO for 100% activity, Staurosporine as a non-selective positive control).[9]

    • Add the specific recombinant kinase from the panel to each well.

    • Allow a brief pre-incubation (e.g., 10-15 minutes at room temperature) for the compound to bind to the kinase.[9]

    • Initiate the kinase reaction by adding a mixture of the specific substrate peptide and ATP.

      • Causality Note: The ATP concentration is a critical variable. Screening at a low, subsaturating ATP concentration (e.g., 10 µM) can reveal off-target effects more readily. However, for a more physiologically relevant assessment of specificity, assays should also be run at ATP concentrations that mimic cellular levels (e.g., 1 mM).[10]

  • Reaction & Detection:

    • Incubate the plate at 30°C for 60 minutes.

    • Terminate the kinase reaction and deplete remaining ATP by adding an ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[9]

    • Add a Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.[9]

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each kinase relative to the DMSO control.

    • For kinases showing significant inhibition (e.g., >70% at 1 µM), plot the dose-response curve from the serial dilution data to determine the IC50 value.[6]

Data Presentation: Quantifying Selectivity

The results should be summarized to clearly visualize the inhibitor's selectivity profile.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase TargetBPI-72 (Hypothetical) Sorafenib (Reference) [11]Rivoceranib (Reference) [12]Staurosporine (Reference) [13][14]
VEGFR-2 5 90163
c-Met 15 ---
PDGFR-β2505794.8% inhib. @ 1600nM21 (MLCK)
c-Kit4506892.6% inhib. @ 1600nM6
B-Raf>10,00022--
p60v-src>10,000--6
PKA>10,000--7
PKCα>10,000--2

Data for reference compounds are sourced from literature. Rivoceranib data presented as % inhibition at a fixed concentration as per the source.

Visualization: Biochemical Screening Workflow

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_detection Signal Detection cluster_analysis Data Analysis Compound Prepare BPI-72 (1µM screen & serial dilution) Dispense Dispense Compounds/Controls into 384-well plate Compound->Dispense Controls Prepare Controls (DMSO, Staurosporine) Controls->Dispense AddKinase Add Kinase Panel Members Dispense->AddKinase PreIncubate Pre-incubate (15 min) AddKinase->PreIncubate Initiate Initiate Reaction (Add Substrate/ATP) PreIncubate->Initiate Incubate Incubate (60 min, 30°C) Initiate->Incubate Stop Stop Reaction & Deplete ATP (ADP-Glo Reagent) Incubate->Stop Detect Generate Luminescence (Detection Reagent) Stop->Detect Read Read Plate Detect->Read Analyze Calculate % Inhibition Read->Analyze Identify Identify Hits (>70% inhib.) Analyze->Identify IC50 Determine IC50 for Hits Identify->IC50 Profile Generate Selectivity Profile IC50->Profile

Caption: Workflow for in vitro kinase panel screening.

Pillar 2: Verifying Target Engagement in a Cellular Context

Biochemical assays are essential but reductionist. An inhibitor must be able to enter a cell, engage its target in a complex proteome, and do so with sustained occupancy at therapeutic concentrations. Cellular target engagement assays are crucial for validating in vitro findings in a more physiologically relevant system.

Method 1: Cellular Thermal Shift Assay (CETSA)

The Rationale: Why Thermal Stability Matters

CETSA is a powerful biophysical method that directly assesses drug-target interaction in intact cells or cell lysates.[10][15] The principle is elegant: the binding of a ligand (our inhibitor, BPI-72) to its target protein confers thermal stability.[2] When heated, this stabilized protein will resist denaturation and aggregation at higher temperatures compared to its unbound state.[15] This "thermal shift" is direct evidence of target engagement.

Experimental Protocol: CETSA

  • Cell Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to overexpress VEGFR-2 or c-Met) to near confluency.

    • Treat cells with BPI-72 at a desired concentration (e.g., 10x the biochemical IC50) or with vehicle (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • Harvest the treated cells and resuspend them in a buffer.

    • Aliquot the cell suspension into separate PCR tubes for each temperature point.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[15]

  • Protein Extraction & Analysis:

    • Lyse the cells via repeated freeze-thaw cycles.[16]

    • Separate the soluble protein fraction (containing non-denatured protein) from the aggregated protein pellet by high-speed centrifugation (e.g., 20,000 x g for 20 min).[16]

    • Quantify the amount of the soluble target protein (VEGFR-2 or c-Met) in the supernatant of each sample using Western Blotting or ELISA.

  • Data Analysis:

    • Plot the relative amount of soluble target protein against temperature for both the BPI-72-treated and DMSO-treated samples.

    • A rightward shift in the melting curve for the BPI-72-treated sample indicates ligand-induced thermal stabilization and confirms target engagement.[2]

Visualization: CETSA Experimental Workflow

G cluster_cell Cell Treatment cluster_heat Thermal Challenge cluster_analysis Analysis Culture Culture Cells Treat Treat with BPI-72 or DMSO Culture->Treat Harvest Harvest Cells Treat->Harvest Aliquot Aliquot into PCR tubes Harvest->Aliquot Heat Heat across Temp. Gradient Aliquot->Heat Lyse Lyse Cells (Freeze-Thaw) Heat->Lyse Centrifuge Centrifuge to Pellet Aggregates Lyse->Centrifuge Supernatant Collect Soluble Fraction Centrifuge->Supernatant Detect Detect Target Protein (Western Blot / ELISA) Supernatant->Detect Plot Plot Melting Curve Detect->Plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Method 2: NanoBRET™ Target Engagement Assay

The Rationale: Why We Need to Quantify Intracellular Affinity

While CETSA confirms binding, the NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay quantifies it, allowing for the determination of intracellular compound affinity.[17] The assay measures the displacement of a fluorescent tracer from a target protein tagged with NanoLuc® luciferase.[18] A competing compound (BPI-72) will disrupt this energy transfer in a dose-dependent manner, providing a quantitative measure of target engagement in live cells.[17]

Experimental Protocol: NanoBRET™ Target Engagement

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase (e.g., VEGFR-2 or c-Met) fused to NanoLuc® luciferase.[1]

    • Incubate for 24 hours to allow for fusion protein expression.[17]

  • Assay Setup (Live Cells):

    • Harvest the transfected cells and dispense them into a white, 96-well assay plate.

    • Prepare serial dilutions of the BPI-72 inhibitor.

    • Add the fluorescent NanoBRET™ tracer (specific for the kinase target) to all wells, followed immediately by the addition of the diluted BPI-72 or DMSO control.

  • Signal Detection:

    • Equilibrate the plate for 2 hours at 37°C in a 5% CO2 incubator.[1]

    • Prepare and add the NanoBRET™ Nano-Glo® Substrate solution, which also contains an extracellular NanoLuc® inhibitor to prevent signal from any lysed cells.[17]

    • Immediately read the plate on a luminometer capable of dual-filtered luminescence detection, measuring the donor emission (~460 nm) and the acceptor emission (~618 nm).[17]

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the corrected BRET ratio against the logarithm of the BPI-72 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the intracellular IC50 value, which reflects the compound's potency at the target within a living cell.

Visualization: NanoBRET™ Assay Principle

G cluster_bound No Inhibitor: High BRET cluster_displaced With BPI-72: Low BRET Target_NLuc Target-NLuc Tracer Tracer Target_NLuc->Tracer Energy Transfer Target_NLuc2 Target-NLuc Inhibitor BPI-72 Inhibitor->Target_NLuc2 Binding Tracer2 Tracer

Caption: Principle of the NanoBRET Target Engagement Assay.

Pillar 3: Comparative Analysis and Interpretation

Data without context is of limited value. The selectivity profile of BPI-72 must be benchmarked against alternative inhibitors to understand its potential advantages and liabilities.

Interpreting the Data: Selectivity vs. Polypharmacology
  • High Selectivity: An ideal tool compound for target validation should be highly selective. A compound like Rivoceranib , which potently hits VEGFR-2 while showing minimal activity against a large panel of other kinases, exemplifies a selective profile.[12] Similarly, next-generation c-Met inhibitors like Capmatinib were designed for high selectivity to improve upon the off-target effects of earlier agents.[19] If BPI-72 demonstrates a similar "clean" profile (Table 1), it suggests a lower risk of off-target toxicity and makes it a superior probe for studying VEGFR-2/c-Met biology.

  • Multi-Kinase Inhibition (Polypharmacology): In contrast, an inhibitor like Sorafenib is known to hit multiple targets, including VEGFR, PDGFR, and Raf kinases.[11][20] This polypharmacology can be a double-edged sword. The off-target effects are responsible for some of its clinical toxicities, such as hand-foot skin reaction and diarrhea.[6][20][21] However, in some cases, these "off-target" activities may contribute to the overall therapeutic efficacy.[6] If BPI-72 shows a multi-kinase profile similar to Sorafenib, it is critical to deconvolute which effects are due to the intended target and which are from off-targets.

Table 2: Qualitative Comparison of Inhibitor Profiles

FeatureBPI-72 (Desired Profile) Sorafenib (Multi-Kinase) Capmatinib (Selective)
Primary Target(s) VEGFR-2 / c-MetVEGFR, PDGFR, Raf, Kitc-Met
Selectivity Profile High selectivity for primary targets over the kinomeBroad activity against multiple kinase familiesHighly selective for c-Met
Cellular Engagement Confirmed by CETSA & NanoBRET with high potencyConfirmedConfirmed
Potential for Off-Target Effects LowHigh (e.g., skin toxicity, diarrhea)[21]Low
Use as a Research Tool Excellent for specific pathway interrogationComplex; effects may not be target-specificExcellent for specific pathway interrogation

Conclusion

The assessment of cross-reactivity is a critical, multi-step process that forms the foundation of inhibitor development. For a novel agent like a this compound based inhibitor, a tiered approach is essential. Beginning with broad, unbiased biochemical screening provides a map of all potential interactions. This must be followed by validation in a cellular context using orthogonal methods like CETSA and NanoBRET to confirm target engagement and quantify intracellular potency.

By rigorously characterizing the selectivity profile and benchmarking it against well-understood comparators, researchers can establish the trustworthiness of their chemical probe, confidently interpret experimental outcomes, and make informed decisions about its future development as a potential therapeutic.

References

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 7-bromo-2-phenyl-Benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Integrity in Benzoxazole Scaffolds

Benzoxazole derivatives represent a cornerstone in medicinal chemistry and materials science, forming the core scaffold of numerous pharmacologically active agents with applications ranging from anticancer to antimicrobial and anti-inflammatory therapies[1][2][3][4]. Their biological efficacy is intrinsically linked to their precise molecular architecture. Therefore, the unambiguous confirmation of their structure following synthesis is not merely a procedural step but a fundamental requirement for advancing drug discovery and development programs.

This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to elucidate and confirm the structure of a specific derivative: 7-bromo-2-phenyl-benzoxazole (Molecular Formula: C₁₃H₈BrNO, Molecular Weight: 274.11 g/mol )[5]. We will move beyond procedural lists to explain the causality behind experimental choices, demonstrating how Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provide synergistic, self-validating data for complete structural verification.

Experimental & Analytical Workflow

The confirmation of a synthesized compound's structure is a sequential and logical process. Each analytical step provides a piece of the puzzle, and together, they form a coherent and definitive picture. The workflow below illustrates the synergistic relationship between the techniques discussed in this guide.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation start Synthesized & Purified This compound ms Mass Spectrometry (MS) start->ms Aliquots Taken ftir FTIR Spectroscopy start->ftir Aliquots Taken nmr NMR Spectroscopy (¹H & ¹³C) start->nmr Aliquots Taken ms_data Molecular Weight & Isotopic Pattern (Br) ms->ms_data ftir_data Functional Groups (C=N, C-O, C-Br) ftir->ftir_data nmr_data Connectivity & Stereochemistry (Proton/Carbon Environment) nmr->nmr_data conclusion Unambiguous Structure Confirmation ms_data->conclusion Synergistic Validation ftir_data->conclusion Synergistic Validation nmr_data->conclusion Synergistic Validation

Caption: Overall workflow for the structural confirmation of this compound.

Mass Spectrometry: Confirming Molecular Weight and Halogen Presence

Expertise & Causality: Mass spectrometry is the first-line technique for confirming the molecular weight of a synthesized compound. For halogenated molecules like this compound, it offers a unique and definitive diagnostic feature: the isotopic pattern. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 abundance ratio[6][7]. This natural distribution results in two distinct molecular ion peaks (M⁺ and M+2) separated by 2 m/z units and having nearly equal intensities, providing unequivocal evidence for the presence of a single bromine atom in the molecule[8].

Experimental Protocol
  • Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system or a direct infusion Electrospray Ionization (ESI) mass spectrometer is typically used[9].

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Data Acquisition:

    • Ionization Mode: Electron Impact (EI) for GC-MS or ESI (positive mode) for direct infusion.

    • Mass Range: Scan from m/z 50 to 500 to ensure capture of the molecular ion and potential fragments.

Data Interpretation: Expected Results

The mass spectrum serves as a powerful validation tool by confirming both the molecular weight and the presence of bromine.

IonCalculated m/zExpected Relative IntensityConfirmation
[M]⁺ (C₁₃H₈⁷⁹BrNO)⁺272.98~100%Molecular ion containing the ⁷⁹Br isotope.
[M+2]⁺ (C₁₃H₈⁸¹BrNO)⁺274.98~98%Molecular ion containing the ⁸¹Br isotope.

The observation of two peaks of nearly equal height at approximately m/z 273 and 275 is a hallmark signature that confirms the molecular formula and the presence of one bromine atom[6][7][8].

FTIR Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: FTIR spectroscopy is an essential, non-destructive technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds. For this compound, FTIR is used to confirm the integrity of the benzoxazole core (C=N and C-O bonds), the presence of aromatic rings, and the carbon-bromine bond.

Experimental Protocol
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent disc using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used on the solid sample directly[10].

  • Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.

Data Interpretation: Expected Vibrational Frequencies

The FTIR spectrum provides a molecular fingerprint, and the presence of key absorption bands validates the core structure.

Wavenumber (cm⁻¹)Vibrational ModeStructural Moiety
3100 - 3000C-H StretchAromatic Rings
~1615C=N StretchBenzoxazole Ring[3][10]
~1580, ~1450C=C StretchAromatic Rings[11]
~1245Asymmetric C-O-C StretchBenzoxazole Ring[11]
~1050Symmetric C-O-C StretchBenzoxazole Ring
850 - 750C-H Bending (Out-of-plane)Aromatic Ring Substitution Pattern
690 - 515C-Br StretchBromo-substituent

The combination of a strong C=N stretch around 1615 cm⁻¹ and C-O stretches confirms the formation of the benzoxazole heterocycle, while the C-Br stretch confirms the halogen's presence.

NMR Spectroscopy: The Definitive Map of Molecular Connectivity

Expertise & Causality: NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbons (¹³C NMR). For this compound, NMR is indispensable for confirming the substitution pattern—proving that the bromine is at position 7 and the phenyl group is at position 2.

Experimental Protocol
  • Instrumentation: A 400 or 500 MHz NMR spectrometer[3][12].

  • Sample Preparation: Dissolve 5-10 mg (for ¹H) or 10-50 mg (for ¹³C) of the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or DMSO-d₆, containing tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm)[1].

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra. Advanced 2D NMR experiments like COSY and HSQC can be run to further confirm assignments if needed.

¹H NMR Data Interpretation

The ¹H NMR spectrum will show distinct signals for each unique proton. The chemical shifts (δ), integration values (number of protons), and splitting patterns (multiplicity) are all critical pieces of data. Protons on the benzoxazole ring typically resonate between 7.0 and 8.5 ppm[1].

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~8.25Multiplet2HH-2', H-6'Ortho protons on the 2-phenyl ring, deshielded by proximity to the benzoxazole system.
~7.75Doublet1HH-4Ortho to the ring fusion and meta to the bromine.
~7.60Doublet1HH-6Ortho to the bromine atom, expected to be deshielded.
~7.55Multiplet3HH-3', H-4', H-5'Meta and para protons on the 2-phenyl ring.
~7.35Triplet1HH-5Ortho to H-4 and H-6, showing coupling to both.

Causality Note: The bromine at C-7 removes a proton signal and simplifies the spectrum compared to the unsubstituted 2-phenylbenzoxazole. The remaining protons on the benzoxazole core (H-4, H-5, H-6) will have a specific splitting pattern that confirms the 7-bromo substitution.

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum reveals the carbon framework. The benzoxazole core carbons typically appear between δ 110-165 ppm[12].

Predicted δ (ppm)AssignmentRationale
~162.5C-2Quaternary carbon of the oxazole ring, bonded to N and O. Highly deshielded.
~151.0C-7aQuaternary carbon at the ring junction, adjacent to oxygen.
~141.5C-3aQuaternary carbon at the ring junction, adjacent to nitrogen.
~131.0C-4'Para carbon of the phenyl ring.
~129.5C-3', C-5'Meta carbons of the phenyl ring.
~128.0C-1'Quaternary carbon of the phenyl ring attached to C-2.
~127.5C-2', C-6'Ortho carbons of the phenyl ring.
~126.0C-5Aromatic CH carbon.
~121.0C-4Aromatic CH carbon.
~115.0C-6Aromatic CH carbon, deshielded by adjacent bromine.
~108.0C-7Quaternary carbon directly attached to bromine. Significantly shielded by the halogen but its position is confirmed by the absence of a C-H signal in this region.

Synergistic Validation and Conclusion

No single technique provides the complete picture. The true power of this analytical approach lies in the synergy of the data:

  • Mass Spectrometry confirms the correct molecular mass (274.11 g/mol ) and the presence of a single bromine atom via the characteristic M⁺/M+2 isotopic pattern[5][6].

  • FTIR Spectroscopy validates the presence of the core benzoxazole structure (C=N, C-O bonds) and the aromatic systems.

  • NMR Spectroscopy provides the definitive structural map, confirming the 2-phenyl and 7-bromo substitution pattern through the precise chemical shifts and coupling constants of the 8 protons and the chemical shifts of the 13 unique carbons.

Collectively, these self-validating experiments provide an unassailable body of evidence, allowing researchers and drug development professionals to proceed with confidence in the structural integrity of their synthesized this compound derivative.

References

Safety Operating Guide

Directive on the Safe and Compliant Disposal of 7-bromo-2-phenyl-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that every stage of the chemical lifecycle, from synthesis to disposal, is managed with the highest standards of safety and scientific integrity. The proper disposal of a halogenated heterocyclic compound like 7-bromo-2-phenyl-benzoxazole is not merely a procedural task; it is a critical control point for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol grounded in established chemical safety principles.

Directive 1: Hazard Assessment & Criticality

This compound is a halogenated aromatic compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, its structural analogues and the parent compound, 2-phenylbenzoxazole, provide a clear hazard profile[1][2][3]. The primary concerns stem from:

  • Halogen Content: The presence of bromine is the single most important factor for waste disposal. Halogenated organic compounds require specific high-temperature incineration with advanced flue gas scrubbing systems to prevent the formation of persistent environmental pollutants like dioxins and furans[4]. Co-mingling this waste with non-halogenated solvents can contaminate large volumes of waste and lead to significant compliance violations.

  • Toxicity Profile: Similar brominated compounds are classified with acute oral toxicity, skin irritation, and serious eye irritation[3]. Therefore, all contact should be minimized.

  • Reactivity: The benzoxazole core is generally stable, but like many organic materials, it is incompatible with strong oxidizing agents[2].

Failure to adhere to proper disposal protocols can result in dangerous chemical reactions in the waste container, environmental contamination, and significant regulatory penalties under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[5][6].

Directive 2: Pre-Disposal Safety Protocols

Before handling any waste containing this compound, establish a safe working environment. This protocol is a self-validating system; adherence to these steps is the first line of defense against exposure and contamination.

  • Designated Area: All waste handling and consolidation should occur within a designated area, preferably inside a certified laboratory chemical fume hood to control vapor inhalation[7].

  • Personal Protective Equipment (PPE): A minimum of the following PPE is mandatory:

    • Gloves: Chemical-resistant gloves (nitrile or neoprene are appropriate for incidental contact). Always check the manufacturer's compatibility chart for prolonged handling[8].

    • Eye Protection: ANSI Z87.1-compliant safety goggles that provide a full seal around the eyes. A face shield should be worn over goggles when handling larger volumes (>1 L) of liquid waste[3][7].

    • Lab Coat: A fully buttoned, flame-resistant lab coat.

  • Emergency Equipment: Ensure an eyewash station and safety shower are unobstructed and have been recently tested[7]. Have a spill kit rated for chemical spills readily available.

Data Summary: Disposal & Safety Parameters

ParameterSpecificationRationale & Source
Waste Classification Halogenated Hazardous WasteThe presence of bromine mandates segregation from non-halogenated waste streams[9][10].
EPA Waste Code Varies by formulation (e.g., F-listed if a spent solvent)Final determination is made by Environmental Health & Safety (EHS) personnel[11].
Primary PPE Nitrile Gloves, Safety Goggles, Lab CoatProtects against skin/eye irritation and accidental contact[3][8].
Waste Container (Liquid) HDPE or Glass Carboy with screw capMust be chemically compatible; avoid metal containers. Must be leak-proof and sealable[6][12].
Waste Container (Solid) Lined, puncture-proof container or pailPrevents leakage and physical exposure to contaminated sharps or materials.
Storage Location Satellite Accumulation Area (SAA)Must be a designated, secure area at or near the point of generation with secondary containment[5][12].

Directive 3: Waste Characterization & Segregation Protocol

Proper segregation is the cornerstone of compliant chemical waste management. Never mix halogenated and non-halogenated waste streams[9][13].

  • Identify the Waste Stream: Determine if the waste is solid, liquid, or trace-contaminated labware.

  • Confirm Halogen Content: Any waste stream containing this compound, regardless of concentration, must be designated as "Halogenated Organic Waste."

  • Segregate at the Source: Use dedicated, clearly labeled waste containers for halogenated waste only. This prevents cross-contamination of the much larger non-halogenated solvent waste stream.

Directive 4: Step-by-Step Disposal Procedures

Follow the appropriate workflow based on the nature of the waste.

Workflow A: Trace Contamination & Solid Waste Disposal

(Applies to: Contaminated gloves, weigh boats, silica gel, TLC plates, empty vials)

  • Minimize Contamination: Use disposable equipment where possible to reduce the volume of contaminated materials.

  • Collect Solids: Place all solid waste contaminated with this compound into a designated, puncture-proof solid waste container lined with a heavy-duty plastic bag.

  • Labeling: The container must be clearly labeled with a hazardous waste tag as soon as the first item is added[8]. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components (e.g., silica gel, solvents). Do not use abbreviations[5].

    • The accumulation start date.

  • Storage: Keep the container sealed when not in use and store it in your lab's designated Satellite Accumulation Area (SAA)[12].

Workflow B: Bulk Liquid & Solid Waste Disposal

(Applies to: Unused pure compound, reaction mixtures, solutions, solvent rinses)

  • Select Container: Choose a clean, compatible liquid waste container (typically high-density polyethylene, HDPE) with a secure screw cap[12]. Ensure the container is appropriately sized for the expected waste volume.

  • Initial Labeling: Affix a hazardous waste tag to the empty container before adding any waste. Fill in all known information immediately.

  • Transfer Waste: Carefully pour the liquid waste into the container using a funnel. If transferring solids, use a powder funnel. Perform this transfer inside a chemical fume hood.

  • Do Not Overfill: Fill the container to no more than 90% of its total capacity to allow for vapor expansion[14].

  • Update Label: Meticulously list all chemical constituents and their estimated percentages on the waste tag. Accuracy is critical for the final disposal facility.

  • Secure and Store: Tightly seal the container and place it in secondary containment within your SAA. Ensure it is segregated from incompatible materials like acids and oxidizers[12].

  • Request Pickup: Once the container is full or has been in storage for the maximum allowed time (typically 6-12 months for academic labs), contact your institution's EHS department to schedule a waste pickup[5][15].

Waste Disposal Workflow Diagram

G cluster_form Physical Form? cluster_container Select Container start Identify Waste (this compound) is_solid Solid or Trace Contamination start->is_solid e.g., gloves, silica is_liquid Liquid or Bulk Solid start->is_liquid e.g., reaction mixture solid_container Labeled, Lined Solid Waste Bin is_solid->solid_container liquid_container Labeled, Compatible (HDPE/Glass) Carboy is_liquid->liquid_container segregate CRITICAL STEP: Segregate as HALOGENATED WASTE solid_container->segregate liquid_container->segregate store Store in Secondary Containment in Satellite Accumulation Area (SAA) segregate->store pickup Container Full? Request EHS Pickup store->pickup

Caption: Decision workflow for the segregation and disposal of this compound waste.

Directive 5: Emergency Protocols - Spill & Exposure Management

  • Small Spill (<100 mL in a fume hood):

    • Alert personnel in the immediate area.

    • Absorb the spill with an inert material such as vermiculite, sand, or chemical absorbent pads. Do NOT use combustible materials like paper towels[8].

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, and dispose of all cleaning materials as halogenated hazardous waste.

  • Large Spill (>100 mL or any spill outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • If safe to do so, close the lab door to contain vapors.

    • Call your institution's emergency number or 911.

    • Report the spill to your EHS department.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[8].

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention[3].

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

By adhering to this comprehensive directive, you ensure that your innovative work with this compound is conducted with an unwavering commitment to safety, responsibility, and scientific excellence.

References

Navigating the Unseen Threat: A Guide to Personal Protective Equipment for Handling 7-bromo-2-phenyl-Benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing their fields, the introduction of novel chemical entities is a daily reality. Among these is 7-bromo-2-phenyl-Benzoxazole, a compound with significant potential in organic synthesis and materials science.[1][2][3] However, with innovation comes the inherent responsibility of ensuring personal and environmental safety. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).

Disclaimer: As of the writing of this guide, a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available. The following recommendations are therefore extrapolated from safety data for structurally similar benzoxazole derivatives and general principles of laboratory safety for handling halogenated organic compounds.[4][5][6] It is imperative to treat this compound as potentially hazardous and to conduct a thorough risk assessment before commencing any work.

Understanding the Risk: An Extrapolated Hazard Profile

Benzoxazole derivatives, as a class of compounds, can present a range of health hazards. Based on data from analogous compounds, we can anticipate that this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[7][8] The presence of a bromine atom suggests that it should be handled as a halogenated organic compound, which requires specific disposal considerations.[6]

Anticipated Hazard Potential Effect Basis for Extrapolation
Skin IrritationRedness, itching, or inflammation upon contact.Hazard statements for similar benzoxazole compounds.[7][8]
Eye IrritationSerious irritation, redness, and potential for damage.Common hazard for powdered chemical compounds.[7][8]
Respiratory IrritationCoughing, shortness of breath if dust is inhaled.GHS classifications for related substances.[8]
Environmental HazardPotential for long-term adverse effects in the aquatic environment.General classification for halogenated organic compounds.

The First Line of Defense: A Multi-Layered PPE Strategy

A robust PPE strategy is not merely about donning a lab coat; it is a systematic approach to minimizing exposure through multiple barriers. The following table outlines the recommended PPE for handling this compound, with an explanation of the rationale behind each choice.

PPE Component Specification Rationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).Provides a chemical-resistant barrier to prevent skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.[4][9]
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes of solvents or accidental projection of the powdered compound. Standard safety glasses are insufficient.[4][9]
Body Protection A long-sleeved, chemically resistant laboratory coat or gown.Protects the skin and personal clothing from contamination.[9][10]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (N95 or higher).Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[4][7]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount for ensuring safety. The following workflow is designed to minimize the risk of exposure at every stage of handling this compound.

cluster_pre Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe 1. Cleanliness is key weigh Weigh Compound in Fume Hood don_ppe->weigh 2. Full protection on dissolve Dissolve/Use in Reaction weigh->dissolve 3. Minimize exposure decontaminate Decontaminate Work Surfaces dissolve->decontaminate 4. After experiment doff_ppe Doff PPE Correctly decontaminate->doff_ppe 5. Avoid self-contamination segregate Segregate Halogenated Waste doff_ppe->segregate 6. Proper waste stream dispose Dispose via Certified Vendor segregate->dispose 7. Follow regulations

Caption: Workflow for Safe Handling of this compound.

1. Preparation:

  • Designate a Work Area: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Gather Materials: Ensure all necessary equipment, including spatulas, weighing paper, and reaction vessels, are clean and readily accessible within the designated area.

  • Don PPE: Before handling the compound, put on all required PPE as outlined in the table above.

2. Handling:

  • Weighing: Carefully weigh the required amount of the powdered compound on weighing paper inside the fume hood. Avoid creating dust.

  • Transfer: Use a clean spatula to transfer the compound to the reaction vessel.

  • In Case of a Spill: If a spill occurs, immediately alert others in the vicinity. Wearing appropriate PPE, clean the spill using a dry method (do not sweep). Place all contaminated materials in a sealed bag for disposal as hazardous waste.[7]

3. Post-Handling:

  • Decontamination: Thoroughly decontaminate all work surfaces and equipment with an appropriate solvent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, gown, inner gloves, goggles, and finally, the respirator. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.

  • Waste Segregation: Due to its halogenated nature, all waste containing this compound must be segregated into a designated "Halogenated Organic Waste" container.[6] This includes unused compound, contaminated weighing paper, gloves, and any other disposable materials that have come into contact with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a certified hazardous waste management company.[11] Do not discharge any amount of this compound into the sewer system.[11]

By adhering to these rigorous safety protocols, you can confidently work with this compound while prioritizing your well-being and that of your colleagues and the environment. This commitment to safety is the bedrock of innovative and responsible research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.